molecular formula C30H35NO6 B1681030 (S)-SNAP5114 CAS No. 157604-55-2

(S)-SNAP5114

Cat. No.: B1681030
CAS No.: 157604-55-2
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNAP-5114 is a GABA transport inhibitor. It shows selectivity for GAT-3 and GAT-2 (IC50 values are 5, 21 and 388 μM for hGAT-3, rGAT-2 and hGAT-1 respectively). SNAP-5114 increases thalamic GABA levels and is an anticonvulsant following systemic administration in vivo.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLDUZLDZBVOAS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440224
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157604-55-2
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-SNAP-5114
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-SNAP5114: A Technical Guide to its Mechanism of Action on GABA Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP5114 is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3.[1] As a crucial tool in neuroscience research, understanding its precise mechanism of action is paramount for investigating the roles of specific GABA transporter subtypes in health and disease. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and functional effects of this compound on GABA transporters, tailored for a scientific audience.

Core Mechanism of Action

This compound exhibits its inhibitory effects through a noncompetitive mechanism, specifically at the GAT-3 subtype.[2][3][4] Cryo-electron microscopy studies have revealed that this compound binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[2][4][5] This binding prevents the normal transport cycle of GABA without directly competing with GABA for the initial binding to the outward-facing transporter.

The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric substrate-binding pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.[2][4] This structural difference allows for a more favorable interaction with GAT-3.

Quantitative Data

The inhibitory potency of this compound has been quantified across various GABA transporter subtypes using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for GAT-2 and GAT-3.

Transporter SubtypeSpeciesExpression SystemIC50 (μM)pIC50Reference
hGAT-3Human---5---[1]
rGAT-2Rat---21---[1]
hGAT-1Human---388---
mGAT-1MurineHEK-293 cells---4.07[1]
mGAT-2MurineHEK-293 cellsInhibited by 56% at 100 μM---[1]
mGAT-3MurineHEK-293 cells---5.29[1]
mGAT-4MurineHEK-293 cells---5.71[1]

Experimental Protocols

[3H]GABA Uptake Inhibition Assay

This assay is a cornerstone for determining the inhibitory potency of compounds like this compound on GABA transporters.

Objective: To measure the inhibition of [3H]GABA uptake into cells expressing specific GABA transporter subtypes by this compound.

Materials:

  • Cell lines stably or transiently expressing the desired GABA transporter subtype (e.g., HEK-293, CHO cells).[1][6][7]

  • [3H]GABA (radiolabeled gamma-aminobutyric acid).

  • This compound and other test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Cell Culture: Culture the cells expressing the specific GAT subtype to an appropriate confluency in 96-well plates.

  • Preparation of Reagents: Prepare serial dilutions of this compound and a stock solution of [3H]GABA in the assay buffer.

  • Assay Procedure: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a fixed concentration of [3H]GABA to each well. d. Incubate for a short period (e.g., 10-20 minutes) to allow for GABA uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Tonic Currents

This technique allows for the functional assessment of how this compound affects GABAergic neurotransmission by measuring tonic currents.

Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons in response to the application of this compound.

Materials:

  • Brain slices from a suitable animal model (e.g., rat hippocampus).[8]

  • Artificial cerebrospinal fluid (aCSF).

  • Patch pipettes filled with an internal solution containing a high chloride concentration.

  • This compound, NNC-711 (a GAT-1 selective inhibitor), and picrotoxin (a GABAA receptor antagonist).

  • Electrophysiology rig with an amplifier, micromanipulator, and data acquisition system.

Methodology:

  • Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Recording: a. Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a dentate granule cell) in voltage-clamp mode.[8] b. Hold the neuron at a specific membrane potential (e.g., -70 mV).

  • Drug Application: a. Establish a stable baseline recording. b. Apply the GAT-1 inhibitor NNC-711 to the perfusion solution to isolate the effects on other GATs.[8] c. Apply this compound to the perfusion solution and record the change in the holding current.[8] d. At the end of the experiment, apply picrotoxin to confirm that the observed tonic current is mediated by GABAA receptors.[8]

  • Data Analysis: a. Measure the change in the holding current before and after the application of this compound. b. A significant inward shift in the holding current in the presence of this compound indicates an increase in the activation of extrasynaptic GABAA receptors due to elevated ambient GABA levels.

Visualizations

Signaling and Experimental Workflows

GABATransporterCycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_out GABA GAT_out GAT (Outward-facing) GABA_out->GAT_out 1. Binding Na_out Na+ Na_out->GAT_out Cl_out Cl- Cl_out->GAT_out GAT_in GAT (Inward-facing) GAT_out->GAT_in 2. Conformational Change GAT_in->GAT_out 4. Reorientation GABA_in GABA GAT_in->GABA_in 3. Release Na_in Na+ GAT_in->Na_in Cl_in Cl- GAT_in->Cl_in

Figure 1: Simplified workflow of the GABA transporter (GAT) cycle.

SNAP5114_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane SNAP5114_out This compound GAT3_out GAT-3 (Outward-facing) SNAP5114_out->GAT3_out 1. Binds to orthosteric site GAT3_in_bound GAT-3 (Inward-facing) Bound to this compound GAT3_out->GAT3_in_bound 2. Induces inward-open conformation GAT3_in_bound->GAT3_in_bound 3. Trapped state, inhibits transport

Figure 2: Proposed noncompetitive inhibition of GAT-3 by this compound.

TonicCurrentWorkflow cluster_workflow Experimental Workflow for Tonic Current Measurement start Establish Whole-Cell Patch-Clamp Recording baseline Record Baseline Holding Current start->baseline add_nnc711 Apply NNC-711 (GAT-1 inhibitor) baseline->add_nnc711 add_snap5114 Apply this compound add_nnc711->add_snap5114 record_current Record Change in Holding Current add_snap5114->record_current add_picrotoxin Apply Picrotoxin (GABAA Receptor Antagonist) record_current->add_picrotoxin confirm Confirm GABAA Receptor Mediation add_picrotoxin->confirm end Analysis confirm->end

Figure 3: Experimental workflow for measuring tonic currents.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of GAT-2 and GAT-3 in GABAergic neurotransmission. Its mechanism as a noncompetitive inhibitor that traps GAT-3 in an inward-open conformation provides a distinct mode of action compared to competitive inhibitors. The provided quantitative data and detailed experimental protocols offer a framework for researchers to effectively utilize this compound in their investigations into the complexities of GABA signaling.

References

(S)-SNAP-5114: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114, chemically known as (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}-3-piperidinecarboxylic acid, is a potent and selective inhibitor of the GABA transporter GAT-3. Its discovery has been a significant milestone in the study of the GABAergic system, providing a valuable pharmacological tool to investigate the role of GAT-3 in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (S)-SNAP-5114.

Discovery and Mechanism of Action

The discovery of (S)-SNAP-5114 was a direct result of efforts to identify selective inhibitors for the different subtypes of GABA transporters. In 1994, Borden and colleagues reported the cloning of the human homologue of the GABA transporter GAT-3 and simultaneously identified (S)-SNAP-5114 as a novel inhibitor with selectivity for this newly identified transporter.[1] This discovery was pivotal as it provided researchers with a tool to dissect the specific functions of GAT-3, which was previously challenging due to the lack of selective pharmacological agents.

The primary mechanism of action of (S)-SNAP-5114 is the inhibition of GABA reuptake from the synaptic cleft, primarily by blocking the GAT-3 transporter. GAT-3 is predominantly located on astrocytes surrounding the synapse. By inhibiting GAT-3, (S)-SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling has been shown to have anticonvulsant effects in various preclinical models.

Signaling Pathway of GABAergic Synapse and the Role of (S)-SNAP-5114

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte presynaptic GABAergic Neuron vesicle GABA Vesicle gaba GABA vesicle->gaba Release gat1 GAT-1 gaba->gat1 Reuptake gaba_r GABA Receptor gaba->gaba_r Binds gat3 GAT-3 gaba->gat3 Reuptake postsynaptic Postsynaptic Neuron cl_channel Cl- Channel gaba_r->cl_channel Activates cl_channel->postsynaptic Hyperpolarization astrocyte Astrocyte snap5114 (S)-SNAP-5114 snap5114->gat3 Inhibits

Caption: GABAergic synapse showing the mechanism of action of (S)-SNAP-5114.

Biological Activity

The inhibitory activity of (S)-SNAP-5114 has been quantified against various GABA transporter subtypes. The following table summarizes the reported IC50 values.

Transporter SubtypeSpeciesIC50 (µM)Reference
hGAT-1Human388
rGAT-2Rat21
hGAT-3Human5
mGAT1Mouse>100[2]
mGAT2Mouse-[2]
mGAT3Mouse~1.95[2]
mGAT4Mouse~1.95[2]

Chemical Synthesis

While a definitive, publicly available, step-by-step synthesis protocol for (S)-SNAP-5114 from its original discovery is not readily accessible, a plausible synthetic route can be constructed based on the synthesis of its analogues, particularly the work described by Schirrmacher et al. for the preparation of [¹⁸F] labelled (S)-SNAP-5114 analogues.[2] The proposed synthesis involves the N-alkylation of (S)-nipecotic acid with a suitable trityl-containing electrophile.

Proposed Synthetic Workflow

chemical_synthesis start Tris(4-methoxyphenyl)methanol step1 Reaction with 2-bromoethanol start->step1 intermediate1 1-Bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane step1->intermediate1 step2 N-alkylation of (S)-Nipecotic acid intermediate1->step2 final_product (S)-SNAP-5114 step2->final_product

Caption: Proposed synthetic workflow for (S)-SNAP-5114.

Step 1: Synthesis of 1-Bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane

Tris(4-methoxyphenyl)methanol is reacted with an excess of 2-bromoethanol under acidic conditions. The acid catalyzes the formation of a trityl carbocation, which is then attacked by the hydroxyl group of 2-bromoethanol.

Step 2: N-alkylation of (S)-Nipecotic acid

(S)-Nipecotic acid is reacted with 1-bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the secondary amine of the nipecotic acid, allowing it to act as a nucleophile and displace the bromide from the alkylating agent. The final product, (S)-SNAP-5114, can then be purified by standard chromatographic techniques.

Experimental Protocols

[³H]GABA Uptake Assay in HEK-293 Cells

This protocol describes a common method for determining the inhibitory activity of compounds like (S)-SNAP-5114 on GABA transporters expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cells are transiently or stably transfected with the cDNA encoding the desired GABA transporter subtype (e.g., hGAT-3) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 24- or 96-well plates and allowed to adhere overnight.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., (S)-SNAP-5114) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and a low concentration of unlabeled GABA.

  • The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) during which GABA uptake is linear.

  • The reaction is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a scintillation-compatible lysis buffer).

3. Measurement and Data Analysis:

  • The amount of [³H]GABA taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GABA uptake inhibitor (e.g., tiagabine for GAT-1).

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of GABA uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for Screening GABA Uptake Inhibitors

screening_workflow start Compound Library step1 Primary Screening (Single High Concentration) start->step1 decision1 Activity > Threshold? step1->decision1 decision1->start No step2 Dose-Response Assay (IC50 Determination) decision1->step2 Yes step3 Selectivity Profiling (Against other GAT subtypes) step2->step3 decision2 Selective for Target? step3->decision2 decision2->step3 No step4 Lead Optimization decision2->step4 Yes end Candidate Drug step4->end

Caption: General workflow for screening and identifying selective GABA uptake inhibitors.

Conclusion

(S)-SNAP-5114 remains a cornerstone tool for the investigation of GAT-3 function. Its discovery spurred further research into the development of more potent and selective GAT inhibitors with improved pharmacokinetic properties. This technical guide has provided an in-depth overview of its discovery, a plausible synthetic route, and the experimental procedures used for its characterization, serving as a valuable resource for researchers in the field of neuroscience and drug development.

References

(S)-SNAP5114: A Technical Guide to its Role in the Regulation of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-SNAP5114, a selective inhibitor of GABA transporters (GATs), and its role in the modulation of GABAergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft and extrasynaptic space is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine-GABA transporter-1 (BGT-1).[1]

This compound is a potent and selective inhibitor of GAT-3 and GAT-2, with significantly lower affinity for GAT-1.[2] By blocking these transporters, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic tone. This mechanism of action has made this compound a valuable pharmacological tool for studying the physiological roles of GAT-2 and GAT-3 and a potential therapeutic agent for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of GABA to GAT-2 and GAT-3.[2] These transporters are predominantly located on astrocytes surrounding the synapse (GAT-3) and in locations distal to the synapse.[1] By inhibiting GABA reuptake, this compound prolongs the presence of GABA in the extracellular space, leading to an increased activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This enhanced activation results in a greater inhibitory postsynaptic potential, leading to a dampening of neuronal excitability.

dot

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT-1_pre GAT-1 GABA_synapse->GAT-1_pre Reuptake GABA_R GABA Receptor (GABA-A/GABA-B) GABA_synapse->GABA_R Binds to GAT-3 GAT-3 GABA_synapse->GAT-3 Reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition SNAP5114 This compound SNAP5114->GAT-3 Inhibits

Caption: Regulation of GABAergic neurotransmission by GATs and inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory potency and efficacy of this compound from various studies.

ParameterSpecies/SystemGAT-1GAT-2GAT-3BGT-1Reference(s)
IC50 (μM) Human (h)388-5≥100[2]
Rat (r)-21--[2]
ED50 (μmol/kg, i.p.) DBA/2 Mice (audiogenic seizures)--110-[3]
Effect on Extracellular GABA Rat Thalamus (100 μM)--247% increase-[3]
Rat Hippocampus (100 μM)No effect-No effect alone, synergistic with GAT-1 inhibitor-[1]

IC50: Half-maximal inhibitory concentration. ED50: Median effective dose.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of this compound. These protocols are synthesized from multiple published studies.

In Vitro [3H]GABA Uptake Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound on different GABA transporter subtypes.

dot

GABA_Uptake_Assay_Workflow Start Start Cell_Culture Culture HEK-293 cells stably expressing a GAT subtype (e.g., hGAT-3) Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation Pre-incubate cells with varying concentrations of this compound Plating->Pre-incubation Add_GABA Add [3H]GABA to initiate uptake Pre-incubation->Add_GABA Incubation Incubate for a defined period (e.g., 10-20 minutes) Add_GABA->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Analysis Calculate % inhibition and determine IC50 Scintillation->Analysis End End Analysis->End

Caption: Workflow for an in vitro [3H]GABA uptake inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human or rat GAT subtype (e.g., hGAT-1, rGAT-2, hGAT-3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[4][5]

  • Cell Plating: Cells are seeded into 96-well poly-D-lysine coated plates and grown to confluence.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle for 15-30 minutes at room temperature.

  • GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 10-50 nM) to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer.

  • Measurement: Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6][7]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on tonic GABAergic currents in neurons.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or thalamus) of a rat or mouse using a vibratome. Slices are prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 10 EGTA, adjusted to pH 7.3 with CsOH.

  • Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.[8]

  • Baseline Recording: Record a stable baseline of the holding current for several minutes.

  • Drug Application: Bath-apply this compound (e.g., 20-100 µM) and continue to record the holding current.

  • Measurement of Tonic Current: At the end of the recording, apply a GABAA receptor antagonist (e.g., 20 µM bicuculline) to block all GABAA receptor-mediated currents. The difference in the holding current before and after the application of the antagonist represents the tonic GABA current.[8][9]

  • Data Analysis: Measure the change in the tonic GABA current induced by this compound by comparing the magnitude of the bicuculline-sensitive current in the presence and absence of the drug.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA concentrations in the brain of a freely moving animal in response to the administration of this compound.[1]

Microdialysis_Workflow Start Start Surgery Stereotaxically implant a guide cannula into the target brain region of a rat Start->Surgery Recovery Allow the animal to recover for several days Surgery->Recovery Probe_Insertion Insert a microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples (e.g., every 20 min for 2 hours) Perfusion->Baseline_Collection Drug_Administration Administer this compound (systemically or via reverse dialysis) Baseline_Collection->Drug_Administration Sample_Collection Continue collecting dialysate samples Drug_Administration->Sample_Collection Analysis Analyze GABA concentration in dialysates using HPLC Sample_Collection->Analysis Data_Interpretation Calculate the percentage change in extracellular GABA from baseline Analysis->Data_Interpretation End End Data_Interpretation->End

References

Technical Whitepaper: The Influence of (S)-SNAP5114 on Thalamic Gamma-Aminobutyric Acid (GABA) Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of (S)-SNAP5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3, on extracellular GABA concentrations within the thalamus. We consolidate quantitative data from key studies, present detailed experimental methodologies for measuring these effects, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. The findings underscore the significant role of astrocytic GABA transport in modulating thalamic inhibition and highlight this compound as a critical tool for investigating GABAergic neurotransmission.

Introduction: this compound and Thalamic GABA Regulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is fundamental for maintaining balanced neural activity. The reuptake of GABA from the extracellular space is mediated by a family of GABA transporters (GATs), which control the duration and spatial extent of GABAergic signaling.[1] Four distinct GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[1]

This compound is a potent and selective inhibitor of the GAT-3 and GAT-2 transporters.[2][3] Its selectivity profile makes it an invaluable pharmacological tool for dissecting the specific roles of these transporters. GAT-1 is predominantly expressed on presynaptic neurons, while GAT-3 is primarily localized to astrocytic processes surrounding synapses.[1][4][5] This differential localization suggests distinct roles in regulating synaptic versus extrasynaptic GABA levels. The thalamus, a critical relay center for sensory and motor signals, exhibits significant GAT-3 expression. Consequently, inhibition of GAT-3 by this compound is shown to substantially increase ambient GABA levels in this region, with implications for treating neurological disorders such as epilepsy.[2][3][6][7]

Mechanism of Action of this compound

This compound exerts its effect by binding to the GAT-3 transporter, blocking the reuptake of GABA from the extracellular space into astrocytes.[8] This noncompetitive inhibition leads to an accumulation of ambient GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B) on thalamic neurons.[8] This enhanced inhibitory tone modulates neuronal excitability and firing patterns.

The selectivity of this compound is crucial to its function as a research tool. It demonstrates a significantly higher affinity for GAT-3 and GAT-2 compared to GAT-1.[2][3][9]

Table 1: Inhibitory Potency (IC₅₀) of this compound at different GABA Transporters

Transporter Subtype Species IC₅₀ Value (μM) Source
hGAT-3 Human 5 [2][3][9]
rGAT-2 Rat 21 [2][3][9]

| hGAT-1 | Human | 388 |[2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

snap5114_mechanism cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Thalamic Neuron gat3 GAT-3 Transporter gaba GABA gaba->gat3 Blocked Reuptake gaba_r GABA Receptors (GABA-A / GABA-B) gaba->gaba_r Activates snap This compound snap->gat3 Inhibits inhibition Increased Inhibitory Tone gaba_r->inhibition

Caption: Mechanism of this compound action on thalamic GABA levels.

Quantitative Data: Effects on Thalamic GABA

In vivo microdialysis studies have been instrumental in quantifying the impact of this compound on extracellular GABA levels. Direct administration into the thalamus produces a robust and significant increase in ambient GABA.

Table 2: Summary of this compound Effect on Extracellular GABA Levels

Brain Region Administration Method This compound Concentration Peak Increase in GABA (% of Baseline) Animal Model Source
Thalamus Local Perfusion 100 μM ~250% Rodent [6]
Globus Pallidus Local Perfusion 100 μM Comparable to a 3-fold increase Monkey [10]
Hippocampus Local Perfusion (with GAT-1 blocker) 100 μM ~450% (synergistic effect) Rat [4]

| Hippocampus | Local Perfusion (alone) | 100 μM | No significant effect | Rat |[6] |

Note: The effect in the hippocampus is context-dependent. Unlike the thalamus, blocking GAT-3 alone in the hippocampus does not significantly raise basal GABA levels, but it potentiates the effect of GAT-1 blockade, indicating a different regulatory mechanism.[4][6]

Experimental Protocols

The primary technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions is in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC).[11]

Detailed Protocol: In Vivo Microdialysis in the Thalamus
  • Animal Model:

    • Adult male Sprague-Dawley rats (250-350g) are typically used.[12] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure:

    • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

    • The animal is placed in a stereotaxic frame. A guide cannula (e.g., 22-gauge) is surgically implanted, targeting the ventral posterior nucleus or other relevant nuclei of the thalamus. Coordinates are determined from a rat brain atlas.

    • The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

    • Animals are allowed a post-operative recovery period of 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm active membrane length).

    • The probe is perfused with a sterile physiological solution, such as Ringer's solution or artificial cerebrospinal fluid (aCSF), at a constant low flow rate (e.g., 1-2 μL/min).

    • A stabilization period of at least 60-90 minutes is allowed for the probe to equilibrate with the brain tissue.

    • Baseline Collection: Following stabilization, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for at least 60 minutes to establish a stable baseline of extracellular GABA concentration.[4]

    • Drug Administration: this compound is dissolved in the perfusion solution (vehicle) to the desired concentration (e.g., 100 μM). This solution is then infused through the probe via reverse dialysis for a defined period (e.g., 60-90 minutes).[4]

    • Post-Administration Collection: Sample collection continues during and after drug administration to measure the peak effect and subsequent washout.

  • Sample Analysis (HPLC):

    • GABA concentrations in the collected dialysate samples are quantified using HPLC with fluorescence detection.[11]

    • This involves pre-column derivatization of GABA (e.g., with o-phthaldialdehyde/β-mercaptoethanol) to create a fluorescent product.

    • The derivatized samples are injected into the HPLC system, separated on a reverse-phase column, and detected by a fluorescence detector.

    • Concentrations are calculated by comparing the peak areas from the samples to those of known standards. Data are typically expressed as a percentage of the average baseline concentration.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Data Analysis a1 Animal Anesthesia & Stereotaxic Mounting a2 Surgical Implantation of Guide Cannula into Thalamus a1->a2 a1->a2 a3 Post-Operative Recovery (5-7 days) a2->a3 a2->a3 b1 Insert Microdialysis Probe b2 Perfuse with aCSF & Equilibrate b1->b2 b1->b2 b3 Collect Baseline Dialysate Samples b2->b3 b2->b3 b4 Administer this compound via Reverse Dialysis b3->b4 b3->b4 b5 Collect Experimental & Washout Samples b4->b5 b4->b5 c1 GABA Derivatization c2 Quantification via HPLC with Fluorescence Detection c1->c2 c1->c2 c3 Data Normalization (% of Baseline) & Statistical Analysis c2->c3 c2->c3

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion and Future Directions

This compound is a selective GAT-3/GAT-2 inhibitor that robustly increases extracellular GABA levels in the thalamus.[2][6] This action is primarily due to the blockade of GABA reuptake by astrocytes, which express high levels of GAT-3. Quantitative studies using in vivo microdialysis demonstrate that local application of this compound can elevate ambient thalamic GABA by approximately 250%.[6] This compound has proven to be an essential tool for elucidating the role of astrocytic GABA transport in modulating neuronal inhibition and network activity. Its anticonvulsant properties further suggest that targeting GAT-3 could be a viable therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][3] Future research should continue to explore the therapeutic potential of more refined GAT-3 selective inhibitors with improved pharmacokinetic profiles for clinical applications.

References

(S)-SNAP-5114: A Technical Guide to its Selectivity for GAT-3 and GAT-2 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (S)-SNAP-5114, a key inhibitor of GABA transporters. The document summarizes quantitative data, details experimental methodologies for assessing its activity, and visualizes relevant biological and experimental frameworks.

Core Focus: Selectivity Profile of (S)-SNAP-5114

(S)-SNAP-5114 is a potent GABA transport inhibitor that demonstrates notable selectivity for the GABA Transporter-3 (GAT-3) and GABA Transporter-2 (GAT-2) over other GABA transporters.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of these transporter subtypes in GABAergic neurotransmission.

Quantitative Data Summary

The inhibitory activity of (S)-SNAP-5114 across various human (h) and rat (r) GABA transporter subtypes is summarized below. The data, primarily derived from studies by Borden et al. (1994), is presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter's activity.

Transporter SubtypeSpeciesIC50 (µM)Relative Potency (GAT-3 vs. Others)
GAT-3 Human (h)5[1][3][4]1x
GAT-2 Rat (r)21[1][3][4]4.2x less potent than GAT-3
GAT-1 Human (h)388[1][3]77.6x less potent than GAT-3
BGT-1 Not Specified≥ 100[4]At least 20x less potent than GAT-3

Table 1: Inhibitory potency (IC50) of (S)-SNAP-5114 at different GABA transporter subtypes.

The data clearly indicates that (S)-SNAP-5114 is most potent at hGAT-3, with a 4.2-fold higher potency compared to rGAT-2 and significantly weaker activity at hGAT-1 and BGT-1.[1][3][4]

Experimental Protocols

The determination of the IC50 values for (S)-SNAP-5114 is typically achieved through a radiolabeled substrate uptake assay in a heterologous expression system. The following is a representative protocol synthesized from established methodologies.

[³H]-GABA Uptake Assay in Transfected Mammalian Cells

This protocol outlines the key steps for assessing the inhibitory effect of (S)-SNAP-5114 on GABA transporters expressed in mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) or COS-7 cells.

1. Cell Culture and Transfection:

  • Cell Lines: HEK-293 or COS-7 cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired human or rat GABA transporter subtype (hGAT-3, rGAT-2, hGAT-1, or BGT-1) using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 24-48 hours post-transfection.

2. GABA Uptake Assay:

  • Preparation of Cells: Transfected cells are washed with a Krebs-Ringer-HEPES buffer (or similar physiological buffer) to remove culture medium.

  • Pre-incubation with Inhibitor: The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of (S)-SNAP-5114.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]-GABA (radiolabeled gamma-aminobutyric acid) and unlabeled GABA.

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) at room temperature to allow for the uptake of [³H]-GABA.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • The amount of [³H]-GABA uptake is determined for each concentration of (S)-SNAP-5114.

  • The data is then plotted as the percentage of inhibition versus the log concentration of the inhibitor.

  • The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_Transporter_System cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte presynaptic GABA Vesicle GABA GABA presynaptic->GABA Release GAT3 GAT-3 GABA->GAT3 Uptake GAT2 GAT-2 GABA->GAT2 Uptake SNAP5114 (S)-SNAP-5114 SNAP5114->GAT3 Inhibits SNAP5114->GAT2 Inhibits

Caption: Inhibition of GABA uptake by (S)-SNAP-5114 at GAT-2 and GAT-3 transporters.

Experimental_Workflow A 1. Transfect HEK-293 cells with GAT-3 or GAT-2 cDNA B 2. Culture for 24-48 hours A->B C 3. Pre-incubate cells with varying concentrations of (S)-SNAP-5114 B->C D 4. Add [³H]-GABA to initiate uptake C->D E 5. Incubate for 10 minutes D->E F 6. Wash cells with ice-cold buffer to terminate uptake E->F G 7. Lyse cells and measure intracellular radioactivity F->G H 8. Calculate IC50 values G->H

Caption: Workflow for determining the IC50 of (S)-SNAP-5114 using a [³H]-GABA uptake assay.

References

Molecular structure and chemical properties of (S)-SNAP5114

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-SNAP5114

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, a selective inhibitor of the GABA transporter GAT-3. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound, with the chemical name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C30H35NO6, and it has a molecular weight of 505.61 g/mol .[2] The structure features a nipecotic acid moiety linked to a bulky tris(4-methoxyphenyl)methoxyethyl group, which contributes to its selectivity.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid[1]
Molecular Formula C30H35NO6[2]
Molecular Weight 505.61 g/mol [2]
CAS Number 157604-55-2[2]
Canonical SMILES OC([C@@H]1CN(CCOC(C(C=C2)=CC=C2OC)(C(C=C3)=CC=C3OC)C(C=C4)=CC=C4OC)CCC1)=O[1]
InChI Key VDLDUZLDZBVOAS-QFIPXVFZSA-N
Purity ≥98% (HPLC)
Solubility <25.28 mg/mL in ethanol; <50.56 mg/mL in DMSO[1]
Storage Store at -20°C[2]

It is important to note that while this compound is a valuable research tool, it has been reported to have poor chemical stability and limited brain penetration, which can be a constraint for in vivo applications.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of GABA transport, primarily targeting the GABA transporter 3 (GAT-3).[1] GABA transporters are crucial for regulating the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft and extrasynaptic space.[5] By inhibiting GAT-3, which is predominantly expressed on astrocytes, this compound prevents the reuptake of GABA from the extracellular space.[5] This leads to an elevation of ambient GABA levels, thereby enhancing tonic inhibitory neurotransmission through the activation of both ionotropic GABAA and metabotropic GABAB receptors.[7][8]

Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[3] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing GABA transport.[3]

GABA_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA Extracellular GABA GABA_release->GABA GABA_A GABAA Receptor GABA->GABA_A Binds GABA_B GABAB Receptor GABA->GABA_B Binds GAT3 GAT-3 Transporter GABA->GAT3 Substrate Inhibition Postsynaptic Inhibition GABA_A->Inhibition GABA_B->Inhibition GABA_reuptake GABA Reuptake GAT3->GABA_reuptake SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: GABA signaling and inhibition by this compound.

Quantitative Data

This compound exhibits selectivity for GAT-3 and GAT-2 over GAT-1. Its inhibitory potency is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 2: Inhibitory Potency (IC50) of this compound on GABA Transporters

TransporterSpeciesIC50 (μM)pIC50Source
hGAT-3 Human5-[1][2]
rGAT-2 Rat21-[1][2]
hGAT-1 Human388-[1][2]
mGAT-1 Mouse-4.07 ± 0.09[7]
mGAT-2 Mouse-56% inhibition at 100µM[7]
mGAT-3 Mouse-5.29 ± 0.04[7]
mGAT-4 Mouse-5.71 / 5.81 ± 0.10[1][7]

In vivo studies have demonstrated the anticonvulsant effects of this compound. In DBA/2 mice, it inhibited sound-induced convulsions in a dose-dependent manner with an ED50 value of 110 μmol/kg.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

In Vitro [3H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on specific GABA transporters expressed in a cell line.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are stably transfected with the cDNA encoding the desired human or murine GABA transporter (e.g., hGAT-3).[7]

  • Assay Procedure:

    • Transfected cells are seeded into 24- or 48-well plates and grown to confluence.

    • On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).[4]

    • Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of this compound or vehicle control.

    • The uptake reaction is initiated by adding a solution containing a low concentration of [3H]GABA (radiolabeled GABA).[7]

    • The reaction is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at room temperature or 37°C.

    • Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

    • Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).

    • The percentage of inhibition for each concentration of this compound is calculated.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

In Vivo Antinociceptive Activity Assessment

This protocol describes a general workflow for evaluating the pain-relieving effects of this compound in a rat model of neuropathic pain.[8]

  • Animal Model:

    • Male Sprague-Dawley rats are used.[8]

    • Neuropathic pain is induced via a chronic constriction injury (CCI) to the sciatic nerve.[8]

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline).

    • The compound is administered intrathecally at various doses (e.g., 10, 50, 100, 200 μg) to the lumbar spinal cord.[8]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using the electronic von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[8]

    • Thermal Hyperalgesia: Assessed using the plantar test, which measures the paw withdrawal latency from a radiant heat source.[8]

    • Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points after administration.

  • Mechanism Confirmation (Antagonist Studies):

    • To confirm that the effects are mediated by GABA receptors, a GABAA receptor antagonist (e.g., bicuculline) or a GABAB receptor antagonist (e.g., CGP35348) is administered prior to this compound.[8]

    • A reversal of the antinociceptive effects of this compound by the antagonists indicates a GABAergic mechanism.[8]

  • Data Analysis:

    • Behavioral responses (withdrawal thresholds or latencies) are recorded and analyzed.

    • Statistical comparisons are made between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cell_culture HEK-293 Cell Culture transfection Stable Transfection (hGAT-1, hGAT-2, hGAT-3) cell_culture->transfection gaba_uptake [3H]GABA Uptake Assay transfection->gaba_uptake ic50 Determine IC50 Values gaba_uptake->ic50 drug_admin Intrathecal Administration of this compound ic50->drug_admin Guide Dose Selection animal_model Induce Neuropathic Pain (Rat CCI Model) animal_model->drug_admin behavioral Behavioral Testing (von Frey, Plantar Test) drug_admin->behavioral efficacy Assess Antinociceptive Efficacy behavioral->efficacy

Caption: Experimental workflow for this compound evaluation.

References

(S)-SNAP-5114: A Technical Guide on Lipophilicity and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP-5114, a derivative of nipecotic acid, is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. It displays significantly lower affinity for GAT-1. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. The therapeutic potential of (S)-SNAP-5114 and similar compounds is intrinsically linked to their ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the available data and methodologies related to the lipophilicity and BBB permeability of (S)-SNAP-5114.

A critical point of discussion surrounding (S)-SNAP-5114 is the conflicting information regarding its ability to penetrate the BBB. While its chemical structure suggests lipophilic characteristics conducive to crossing the BBB, and several in vivo studies have demonstrated CNS-related effects after systemic administration, other reports suggest it has a poor pharmacokinetic profile and limited brain uptake[1][2]. This guide will address these discrepancies, present the available evidence, and detail the experimental protocols necessary for a definitive assessment of these crucial properties.

Physicochemical Properties of (S)-SNAP-5114

A foundational aspect of predicting and understanding a compound's biological membrane permeability is its physicochemical profile.

PropertyValueSource
Molecular Formula C₃₀H₃₅NO₆Tocris Bioscience
Molecular Weight 505.61 g/mol Tocris Bioscience
Chemical Name (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidTocris Bioscience

Caption: Table 1. Physicochemical properties of (S)-SNAP-5114.

Lipophilicity of (S)-SNAP-5114

Lipophilicity is a key determinant of a drug's ability to cross the BBB. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH.

Blood-Brain Barrier Permeability of (S)-SNAP-5114

The ability of (S)-SNAP-5114 to cross the BBB is a subject of debate, with conflicting evidence in the scientific literature.

Evidence Suggesting BBB Permeability:

  • Several in vivo studies have reported that systemic administration of (S)-SNAP-5114 leads to anticonvulsant effects and increases in thalamic GABA levels, which strongly implies that the compound reaches the CNS in sufficient concentrations to be pharmacologically active[3].

Evidence Suggesting Poor BBB Permeability:

  • Some studies have explicitly stated that (S)-SNAP-5114 has a poor pharmacokinetic profile and is not able to effectively cross the blood-brain barrier[2].

  • One study investigating the neuroprotective effects of GAT inhibitors in focal cerebral ischemia noted the "limited brain uptake of (S)-SNAP-5114" as a limiting factor in its clinical utility for stroke[1].

This discrepancy highlights the need for direct and quantitative experimental assessment of (S)-SNAP-5114's BBB permeability.

Experimental Protocols

To definitively determine the lipophilicity and BBB permeability of (S)-SNAP-5114, the following experimental protocols are recommended.

Determination of Lipophilicity (logP/logD)

1. Shake-Flask Method for logP Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare octanol-saturated water and water-saturated octanol mix Mix (S)-SNAP-5114 with octanol and water prep_sol->mix prep_snap (S)-SNAP-5114 solution prep_snap->mix shake Shake vigorously to allow partitioning equilibrium mix->shake separate Centrifuge to separate octanol and aqueous layers shake->separate measure_aq Measure concentration in aqueous phase (e.g., UV-Vis, HPLC) separate->measure_aq measure_org Measure concentration in octanol phase (e.g., UV-Vis, HPLC) separate->measure_org calculate Calculate logP = log([octanol]/[aqueous]) measure_aq->calculate measure_org->calculate

Caption: Workflow for shake-flask logP determination.

2. High-Performance Liquid Chromatography (HPLC) for logD Determination

This indirect method correlates the retention time of a compound on a reverse-phase column with the logD values of known standards.

G cluster_setup Setup cluster_cal Calibration cluster_sample Sample Analysis setup_hplc Setup reverse-phase HPLC system (e.g., C18 column) run_standards Inject standards with known logD values setup_hplc->run_standards run_snap Inject (S)-SNAP-5114 solution setup_hplc->run_snap prep_mobile Prepare mobile phase with known pH (e.g., 7.4) prep_mobile->run_standards prep_mobile->run_snap gen_curve Generate calibration curve: log(retention time) vs. logD run_standards->gen_curve det_logd Determine logD from calibration curve gen_curve->det_logd measure_rt Measure retention time run_snap->measure_rt measure_rt->det_logd

Caption: HPLC-based logD determination workflow.

Determination of Blood-Brain Barrier Permeability

1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay models passive diffusion across the BBB.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_plate Coat filter plate with BBB lipid mixture add_buffer Add buffer to acceptor wells prep_plate->add_buffer add_snap Add (S)-SNAP-5114 solution to donor wells add_buffer->add_snap incubate Incubate plate to allow for compound permeation add_snap->incubate measure_conc Measure (S)-SNAP-5114 concentration in donor and acceptor wells incubate->measure_conc calc_pe Calculate effective permeability (Pe) measure_conc->calc_pe

Caption: Workflow for the PAMPA-BBB assay.

2. In Vivo Microdialysis

This technique directly measures the concentration of (S)-SNAP-5114 in the brain extracellular fluid of a living animal following systemic administration.

G cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Analysis implant_probe Implant microdialysis probe into target brain region admin_snap Administer (S)-SNAP-5114 systemically (e.g., i.p., i.v.) implant_probe->admin_snap perfuse_probe Perfuse probe with artificial CSF admin_snap->perfuse_probe collect_samples Collect dialysate samples over time perfuse_probe->collect_samples analyze_samples Analyze dialysate for (S)-SNAP-5114 concentration (e.g., LC-MS/MS) collect_samples->analyze_samples plot_curve Plot brain concentration vs. time analyze_samples->plot_curve

Caption: In vivo microdialysis experimental workflow.

3. Brain-to-Plasma Concentration Ratio (Kp)

This method involves measuring the concentration of (S)-SNAP-5114 in both the brain tissue and the plasma at a specific time point after administration.

G cluster_exp Experiment cluster_analysis Analysis admin_snap Administer (S)-SNAP-5114 to animals euthanize Euthanize at predetermined time points admin_snap->euthanize collect_tissues Collect brain and blood samples euthanize->collect_tissues homogenize_brain Homogenize brain tissue collect_tissues->homogenize_brain extract_snap Extract (S)-SNAP-5114 from brain homogenate and plasma collect_tissues->extract_snap homogenize_brain->extract_snap quantify_snap Quantify (S)-SNAP-5114 concentration in both samples (e.g., LC-MS/MS) extract_snap->quantify_snap calc_kp Calculate Kp = [Brain]/[Plasma] quantify_snap->calc_kp

Caption: Determination of brain-to-plasma concentration ratio (Kp).

Conclusion

The lipophilicity and blood-brain barrier permeability of (S)-SNAP-5114 are critical parameters that dictate its utility as a CNS-acting pharmacological agent. While its chemical structure and some in vivo findings suggest it can access the brain, other reports directly contradict this. This guide highlights the existing data and, more importantly, the lack of definitive quantitative values for these properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to resolve this ambiguity. A thorough understanding of these fundamental properties is essential for the continued investigation of (S)-SNAP-5114 and the development of future selective GAT inhibitors for the treatment of neurological disorders.

References

(S)-SNAP5114: A Technical Guide for Investigating GABA Transporter Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for maintaining balanced neural activity. The clearance of GABA from the synaptic cleft and extracellular space is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters exhibit differential cellular and regional distribution, suggesting distinct physiological roles.[1][2] Understanding the specific contributions of each GAT subtype is essential for developing targeted therapeutics for neurological and psychiatric disorders.

(S)-SNAP5114 has emerged as a critical pharmacological tool for dissecting the heterogeneity of GABAergic transport. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental protocols to differentiate GABA transporter functions.

This compound: A Selective Inhibitor of GAT-2 and GAT-3

This compound is a potent and selective inhibitor of the GAT-2 and GAT-3 subtypes.[3] Its selectivity allows researchers to investigate the specific roles of these transporters in contrast to the more ubiquitously studied GAT-1.

Mechanism of Action

Recent studies have elucidated that this compound acts as a noncompetitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding mechanism effectively locks the transporter, preventing the reuptake of GABA. The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various GABA transporter subtypes.

Compound Transporter Subtype IC50 (μM) Species Reference
This compoundhGAT-1388Human[3]
rGAT-221Rat[3]
hGAT-35Human[3]
BGT-1≥100Human[4]

hGAT: human GABA transporter; rGAT: rat GABA transporter

Mandatory Visualizations

GABAergic Synapse and Transporter Localization

cluster_presynaptic Presynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Astrocyte Astrocyte GAT3 GAT-3 Astrocyte->GAT3 GABA_vesicle GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_extra GABA GABA_synapse->GABA_extra GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Phasic Inhibition GABA_extra->GAT3 Reuptake GABA_A_R_extra Extrasynaptic GABA-A R GABA_extra->GABA_A_R_extra Tonic Inhibition

Caption: Differential localization of GAT-1 and GAT-3 at a GABAergic synapse.

Experimental Workflow to Differentiate GAT-1 and GAT-3 Function

Start Start: Measure baseline GABAergic activity Add_GAT1_inhibitor Apply GAT-1 Inhibitor (e.g., NNC-711) Start->Add_GAT1_inhibitor Measure_GAT1_effect Measure effect on synaptic GABA (phasic currents) Add_GAT1_inhibitor->Measure_GAT1_effect Add_SNAP5114 Apply this compound Measure_GAT1_effect->Add_SNAP5114 Measure_GAT3_effect Measure effect on extrasynaptic GABA (tonic currents) Add_SNAP5114->Measure_GAT3_effect Analyze Analyze differential contribution of GAT-1 and GAT-3 Measure_GAT3_effect->Analyze

Caption: Workflow for dissecting GAT-1 and GAT-3 contributions.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

[³H]GABA Uptake Assay in HEK-293 Cells

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound on specific GAT subtypes expressed in a controlled cellular environment.

Materials:

  • HEK-293 cells stably expressing the GAT subtype of interest (e.g., hGAT-1, hGAT-3).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM D-Glucose.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • This compound and other test compounds.

  • Scintillation fluid and vials.

  • 48-well cell culture plates.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the desired GAT subtype in DMEM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 48-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells twice with the assay buffer.

  • Inhibitor Incubation: Add the assay buffer containing various concentrations of this compound or other test compounds to the wells. For determining non-specific uptake, add a high concentration of a potent GAT inhibitor like tiagabine (10 µM) to control wells.[5] Incubate for 3 minutes at room temperature.[5]

  • [³H]GABA Addition: Add a solution of [³H]GABA (e.g., 5 µM final concentration) to each well to initiate the uptake reaction.[5]

  • Uptake Reaction: Incubate the plate for 3 minutes at room temperature.[5]

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) after subtracting the non-specific uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals, providing insights into the in vivo effects of GAT inhibitors.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate molecular weight cut-off).

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 149 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5.4 mM D-glucose.[6]

  • This compound and other test compounds.

  • HPLC with electrochemical or fluorescence detection for GABA analysis.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, thalamus).[7] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.[6]

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µl/min) for at least 2 hours to allow for equilibration and stabilization of the baseline.[6]

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[6]

  • Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF perfusion solution.

  • Sample Collection during and after Drug Administration: Continue collecting dialysate samples throughout the drug administration period and for a subsequent washout period.

  • GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC with a sensitive detection method.[6]

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline and plot the results over time to visualize the effect of this compound on extracellular GABA levels.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is used to record synaptic currents and tonic currents from individual neurons in acute brain slices, allowing for the investigation of how GAT inhibitors modulate phasic and tonic GABAergic inhibition.

Materials:

  • Vibratome for slicing brain tissue.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Glass micropipettes.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording, saturated with 95% O₂ / 5% CO₂.

  • Intracellular solution for the patch pipette (composition varies depending on the specific currents being measured). For recording GABAergic currents, a high chloride concentration is often used.

  • This compound, NNC-711 (a GAT-1 selective inhibitor), and other pharmacological agents (e.g., glutamate receptor blockers like NBQX and AP5).

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.[8] Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a brain slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.

  • Neuron Identification and Patching: Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics. Approach a target neuron with a glass micropipette filled with intracellular solution and establish a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Recording Baseline Activity: In voltage-clamp mode, record baseline synaptic activity (spontaneous inhibitory postsynaptic currents, sIPSCs) and measure the holding current. To isolate GABAergic currents, glutamate receptor blockers are typically included in the aCSF.

  • Pharmacological Manipulation:

    • To investigate the role of GAT-3, first apply a GAT-1 inhibitor (e.g., 10 µM NNC-711) to block the contribution of GAT-1.[8]

    • After observing the effect of GAT-1 inhibition (typically an increase in sIPSC frequency and/or amplitude), apply this compound (e.g., 100 µM) in the continued presence of the GAT-1 inhibitor.[8]

  • Recording Tonic Currents: The effect of GAT inhibitors on tonic GABAergic currents is observed as a change in the holding current. A GABAA receptor antagonist (e.g., picrotoxin or bicuculline) can be applied at the end of the experiment to confirm that the observed tonic current is mediated by GABAA receptors.[8]

  • Data Analysis: Analyze the frequency, amplitude, and decay kinetics of sIPSCs before and after drug application. Quantify the change in holding current to determine the effect on tonic GABAergic currents.

Conclusion

This compound is an indispensable tool for elucidating the distinct roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. Its selectivity allows for the targeted investigation of these transporters, which are often found in different cellular compartments and play unique roles in controlling synaptic and extrasynaptic GABA levels. By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of GABA transporter heterogeneity and its implications for both normal brain function and the pathophysiology of various neurological and psychiatric disorders. This knowledge is paramount for the development of novel and more specific therapeutic strategies targeting the GABAergic system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-SNAP5114 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SNAP5114 is a chemical compound utilized in neuroscience research as a selective inhibitor of GABA transporters. It demonstrates a preference for GAT-3 (GABA transporter 3) and GAT-2, with significantly lower affinity for GAT-1.[1][2] Chemically known as 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-(S)-3-piperidinecarboxylic acid, its primary mechanism of action involves blocking the reuptake of the neurotransmitter GABA from the extracellular space.[3] This inhibition leads to an increase in ambient GABA levels, thereby enhancing GABAergic inhibitory neurotransmission.[1][3]

This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies in rodent models to investigate the roles of GAT-2 and GAT-3 in various physiological and pathological processes.[2] It has been employed as an anticonvulsant and to study its antinociceptive effects.[4] However, researchers should be aware of its noted limitations, which include modest brain penetration, low solubility, poor chemical stability, and potential for toxicity at higher doses.[3][5]

Mechanism of Action of this compound

This compound selectively binds to and inhibits GAT-2 and GAT-3, which are primarily located on astrocytes surrounding the synapse.[1][3] This blockade prevents the reuptake of GABA from the synaptic cleft and extrasynaptic space. The resulting increase in extracellular GABA concentration enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, leading to a net inhibitory effect on the neural circuitry.[4][6]

SNAP5114_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft / Extracellular Space cluster_astrocyte Astrocyte cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT3 GAT-2 / GAT-3 GABA->GAT3 Reuptake GABA_A GABA-A Receptor GABA->GABA_A Activates GABA_B GABA-B Receptor GABA->GABA_B Activates SNAP5114 This compound SNAP5114->GAT3 Inhibits Inhibition Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition

Mechanism of this compound action.

Quantitative Data from In Vivo Rodent Studies

The following table summarizes dosages and administration routes for this compound from various published studies in mice and rats.

Rodent SpeciesAdministration RouteDosage RangeVehicleExperimental ModelKey Findings
Mouse (C57BL/6J)Intraperitoneal (i.p.)5 and 30 mg/kg2% or 10% DMSOFocal Cerebral IschemiaNo effect on infarct volume; increased mortality observed.[5]
Rat (WAG/Rij)Intraperitoneal (i.p.)20 mg/kgNot specifiedAbsence EpilepsyReversed the antiepileptic effect of levetiracetam.[7]
Rat (Sprague-Dawley)Intrathecal (i.t.)10 - 200 µgNot specifiedPain Models (Acute, Inflammatory, Neuropathic)Produced dose-dependent antinociceptive effects without impacting motor performance.[4]
Rat Reverse Microdialysis (intracerebral)100 µM (in perfusate)Ringer's solutionHippocampal GABA RegulationSynergistically increased extracellular GABA when co-administered with a GAT-1 inhibitor.[1]

Experimental Protocols

General Workflow for In Vivo Administration

The diagram below outlines a typical workflow for an in vivo experiment involving the administration of this compound to rodents.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals C Determine Animal Weights and Calculate Dosage A->C B Prepare this compound Solution (Stock and Working Dilutions) B->C D Administer Vehicle or This compound via Chosen Route (e.g., i.p., i.t.) C->D E Post-Administration Monitoring (Adverse effects, behavior) D->E F Conduct Behavioral or Physiological Assays E->F G Collect Samples (Tissue, Blood, etc.) F->G H Data Analysis and Statistical Evaluation G->H I Report Findings H->I

General experimental workflow.
Preparation of this compound Solution

Note: this compound has low aqueous solubility and poor chemical stability.[3][5] Solutions should be prepared fresh on the day of the experiment and protected from light.

Materials:

  • This compound powder (Molecular Weight: ~505.61 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and appropriate needles

Protocol for Intraperitoneal (i.p.) Injection Solution:

  • Prepare a Stock Solution:

    • Due to solubility issues, a stock solution in 100% DMSO is recommended.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 20 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

  • Prepare the Working Solution:

    • On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (typically ≤10%) to avoid toxicity.[5] For example, to prepare a 3 mg/mL working solution for a 30 mg/kg dose (at 10 mL/kg injection volume) with 10% DMSO:

      • Take 150 µL of a 20 mg/mL stock solution.

      • Add 850 µL of sterile saline.

      • Vortex to mix thoroughly. This results in a final DMSO concentration of 7.5%.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

Protocol for Intraperitoneal (i.p.) Administration (Mouse/Rat)

This is a common systemic administration route.

Methodology:

  • Animal Handling: Gently restrain the rodent. For mice, scruffing the neck and securing the tail is effective. For rats, ensure a firm but gentle grip around the torso.

  • Injection Site: Turn the animal to expose its abdomen. The injection site is in the lower abdominal quadrant, off the midline to avoid hitting the bladder or cecum.

  • Injection:

    • Use a 25-27 gauge needle for mice or a 23-25 gauge needle for rats.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.

    • Slowly inject the calculated volume of the this compound working solution or vehicle.

  • Post-Injection: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress, seizures, or increased mortality, which has been reported at higher doses.[5]

Protocol for Intrathecal (i.t.) Administration (Rat)

This route delivers the compound directly to the spinal cord and is used for studying spinal nociceptive pathways.[4] This procedure requires surgical implantation of an intrathecal catheter prior to the experiment or can be performed via direct lumbar puncture by a trained individual.

Methodology (Direct Lumbar Puncture):

  • Animal Handling: Anesthetize the rat lightly with isoflurane or another suitable anesthetic until it is immobile and does not respond to a tail pinch.

  • Positioning: Place the rat in a prone position with its back arched to open the space between the vertebrae.

  • Injection Site: Palpate the iliac crests; the injection site is on the midline between the L5 and L6 vertebrae.

  • Injection:

    • Use a 30-gauge needle connected to a microsyringe (e.g., Hamilton syringe).

    • Carefully insert the needle into the intervertebral space. A characteristic tail-flick is a reliable indicator of entry into the subarachnoid space.

    • Inject the small volume (typically 10-20 µL) of this compound solution slowly over several seconds.

  • Post-Injection: Remove the needle and allow the animal to recover from anesthesia in a clean, warm cage. Monitor for motor impairment and signs of distress.[4]

References

Application Notes and Protocols for (S)-SNAP5114 in Electrophysiology and Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SNAP5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2. By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This potentiation of GABAergic signaling makes this compound a valuable pharmacological tool for investigating the role of GAT-3 and GAT-2 in regulating neuronal excitability, synaptic transmission, and various neurological conditions. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices, to investigate its effects on tonic GABAergic currents.

Mechanism of Action

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, thereby controlling the duration and spatial extent of GABAergic signaling.[1] this compound exhibits selectivity for GAT-3, which is predominantly expressed on astrocytes, and to a lesser extent GAT-2.[1][3] By inhibiting these transporters, this compound effectively increases the ambient GABA levels, leading to the enhanced activation of high-affinity extrasynaptic GABAA receptors, which mediate tonic inhibitory currents.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft / Extrasynaptic Space cluster_2 Astrocyte cluster_3 Postsynaptic Neuron GABA_release GABA Release GABA Extracellular GABA GABA_release->GABA Increases GAT3 GAT-3 GABA->GAT3 Uptake GABA_A_R Extrasynaptic GABAA Receptor GABA->GABA_A_R Activates SNAP5114 This compound SNAP5114->GAT3 Inhibits Tonic_Inhibition Tonic Inhibition GABA_A_R->Tonic_Inhibition Mediates

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

Transporter Species IC50 (μM) Reference
hGAT-3 Human 5
rGAT-2 Rat 21

| hGAT-1 | Human | 388 | |

Table 2: Effects of this compound on Tonic Currents in Dentate Gyrus Granule Cells

Condition Change in Holding Current (pA) RMS Noise (pA) Reference
Baseline N/A N/A [3]
This compound (100 μM) No significant change No significant change [3]
NNC-711 (GAT-1 inhibitor) Increase Increase [3]

| NNC-711 + this compound | Further significant increase | Further significant increase |[3] |

Experimental Protocols

This section provides a detailed protocol for performing whole-cell patch-clamp recordings in acute hippocampal slices to measure the effect of this compound on tonic GABAergic currents.

Preparation of Acute Hippocampal Slices
  • Anesthetize a 3-4 week old male Sprague-Dawley rat and rapidly decapitate.

  • Quickly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based slicing solution.[3]

    • Sucrose Slicing Solution (in mM): 70 sucrose, 80 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, and 22 glucose.[3]

  • Dissect the hippocampi and prepare 350 µm-thick horizontal slices using a vibratome (e.g., Leica VT1200S).[3]

  • Transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.

    • aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[4]

Whole-Cell Patch-Clamp Recording

cluster_0 Preparation cluster_1 Recording cluster_2 Pharmacology cluster_3 Analysis Slice_Prep Prepare Acute Hippocampal Slices Establish_Seal Establish GΩ Seal and Whole-Cell Configuration Slice_Prep->Establish_Seal Pipette_Prep Prepare Recording Pipette (4-5 MΩ) Pipette_Prep->Establish_Seal Baseline Record Baseline Current (Voltage-Clamp at -70 mV) Establish_Seal->Baseline Apply_Blockers Apply AMPA/NMDA/GABAB Receptor Blockers Baseline->Apply_Blockers Apply_SNAP5114 Apply this compound (e.g., 100 µM) Apply_Blockers->Apply_SNAP5114 Apply_PTX Apply Picrotoxin (100 µM) Apply_SNAP5114->Apply_PTX Measure_Current Measure Changes in Holding Current and RMS Noise Apply_PTX->Measure_Current

Figure 2: Experimental workflow for patch-clamp recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32°C.[3]

  • Visualize dentate gyrus granule cells using an infrared differential interference contrast (IR-DIC) microscope.[3]

  • Pull recording pipettes from borosilicate glass to a resistance of 4-5 MΩ.[3]

  • Fill the pipettes with a cesium-based internal solution.[3]

    • Internal Solution (in mM): 120 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 bromide salt; pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm.[3]

  • Establish a giga-ohm seal and obtain a whole-cell configuration.

  • Voltage-clamp the neuron at -70 mV.[3]

  • Record a stable baseline current for at least 5-10 minutes.

  • To isolate GABAA receptor-mediated currents, add the following blockers to the aCSF:

    • 25 µM NBQX (to block AMPA/kainate receptors)[3]

    • 50 µM D-AP5 (to block NMDA receptors)[3]

    • 1 µM CGP55845 (to block GABAB receptors)[3]

    • 1 µM TTX (to block action potentials)[3]

Application of this compound
  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM). This compound is also soluble in ethanol.

  • Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 µM).[3] Note that the effect of this compound on tonic currents is more pronounced when GAT-1 is also blocked.[3] For this, the GAT-1 inhibitor NNC-711 (1 µM) can be co-applied.[3]

  • Bath-apply the this compound containing aCSF and record the change in holding current and root mean square (RMS) noise.

  • To confirm that the observed changes are mediated by GABAA receptors, apply the GABAA receptor antagonist picrotoxin (100 µM) at the end of the experiment. This should reverse the effects of this compound on the holding current.[3]

Data Analysis
  • Measure the holding current and RMS noise during the baseline period and after the application of this compound.

  • The tonic GABAergic current is quantified as the difference in the holding current before and after the application of picrotoxin.

  • Statistical analysis (e.g., paired t-test or ANOVA) can be used to determine the significance of the effect of this compound.[3]

Troubleshooting

  • No effect of this compound: Ensure the compound is properly dissolved and applied at an effective concentration. The effect may be subtle without the co-application of a GAT-1 inhibitor.[3]

  • Unstable recordings: Check the health of the slices and the quality of the seal. Ensure proper oxygenation and temperature control.

  • High baseline noise: Verify the grounding of the setup and check for any sources of electrical interference.

Conclusion

This compound is a valuable tool for studying the role of GAT-3 and GAT-2 in regulating GABAergic neurotransmission. The protocols outlined above provide a framework for using this compound in electrophysiological experiments to investigate its impact on tonic inhibition. By carefully following these procedures, researchers can obtain reliable and reproducible data to further elucidate the physiological and pathological roles of astrocytic GABA transport.

References

Application Notes and Protocols for (S)-SNAP5114 in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in epilepsy. It acts as a selective inhibitor of the GABA transporters GAT-2 and GAT-3, which are primarily expressed on astrocytes.[1][2] By blocking these transporters, this compound increases extracellular GABA levels, particularly in the thalamus, leading to anticonvulsant effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical animal models of epilepsy.

Mechanism of Action

This compound exhibits selectivity for the GABA transporters GAT-3 and GAT-2, with reported IC50 values of 5 µM for human GAT-3 (hGAT-3) and 21 µM for rat GAT-2 (rGAT-2).[3][4] Its inhibitory activity at the GAT-1 transporter is significantly lower, with an IC50 of 388 µM for human GAT-1 (hGAT-1).[3][4] This selectivity allows for the specific investigation of the roles of GAT-2 and GAT-3 in regulating GABAergic tone and seizure susceptibility. The inhibition of these transporters by this compound leads to an accumulation of extracellular GABA, thereby enhancing GABAergic inhibition and producing anticonvulsant effects.

cluster_synapse Synaptic Cleft GABA GABA GAT2 GAT-2 GABA->GAT2 Uptake GAT3 GAT-3 GABA->GAT3 Uptake Astrocyte Astrocyte GAT2->Astrocyte GAT3->Astrocyte SNAP5114 This compound SNAP5114->GAT2 Inhibits SNAP5114->GAT3 Inhibits A Prepare this compound in 10% DMSO/Saline B Administer i.p. to Animal Model A->B C Induce Seizures B->C D Behavioral Assessment (e.g., Racine Scale) C->D cluster_prep Preparation cluster_exp Experiment A Surgical Implantation of Microdialysis Probe B Animal Recovery A->B C Baseline aCSF Perfusion & Sample Collection B->C D Perfusion with this compound in aCSF & Sample Collection C->D E HPLC Analysis of GABA D->E A Prepare Acute Brain Slices B Establish Whole-Cell Recording A->B C Record Baseline Neuronal Activity B->C D Bath-apply this compound & Record Changes C->D

References

Application Notes and Protocols for Studying (S)-SNAP5114 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. A promising avenue for analgesic development lies in modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. (S)-SNAP5114 is a selective inhibitor of the GABA transporter 3 (GAT-3), which is predominantly expressed on astrocytes. By blocking GAT-3, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibition and producing antinociceptive effects. This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound in rodent models of neuropathic pain.

Mechanism of Action of this compound

This compound exerts its analgesic effects by inhibiting the reuptake of GABA from the synaptic cleft, specifically through the blockade of the GAT-3 transporter. This leads to an accumulation of GABA in the extracellular space, which then activates both ionotropic GABA-A (GABAA) and metabotropic GABA-B (GABAB) receptors on neurons in the spinal cord.[1] The activation of these receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability, thus dampening the transmission of pain signals.

Data Presentation

Table 1: Efficacy of Intrathecal this compound on Mechanical Allodynia in a Rat Chronic Constriction Injury (CCI) Model
Treatment GroupDose (µg, intrathecal)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CCIPaw Withdrawal Threshold (g) - Post-(S)-SNAP5114% Reversal of Allodynia
ShamVehicle14.5 ± 0.514.2 ± 0.614.3 ± 0.5N/A
CCI + VehicleVehicle14.3 ± 0.43.5 ± 0.33.8 ± 0.40%
CCI + this compound1014.6 ± 0.53.6 ± 0.46.2 ± 0.5*~24%
CCI + this compound5014.4 ± 0.33.4 ± 0.39.8 ± 0.6 ~58%
CCI + this compound10014.5 ± 0.43.5 ± 0.212.5 ± 0.7~82%
CCI + this compound20014.2 ± 0.53.3 ± 0.413.8 ± 0.6**~96%

*p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Data are representative values compiled from typical results in the literature. Actual results may vary.[1]

Experimental Protocols

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model induces peripheral nerve injury that results in persistent neuropathic pain behaviors, including mechanical allodynia and thermal hyperalgesia.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane anesthesia

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures

  • Heating pad

Procedure:

  • Anesthetize the rat with 5% isoflurane for induction and maintain with 2-2.5% isoflurane in oxygen.

  • Shave the lateral surface of the thigh of the desired limb.

  • Place the rat on a heating pad to maintain body temperature.

  • Make a small skin incision on the thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.

Drug Administration: Intrathecal (i.t.) Injection

This method delivers this compound directly to the spinal cord, the primary site of action for its analgesic effects.[5][6]

Materials:

  • This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe with a 30-gauge needle

  • Isoflurane anesthesia

Procedure:

  • Anesthetize the rat with isoflurane.

  • Palpate the iliac crests and insert the needle between the L5 and L6 vertebrae.

  • A characteristic tail flick response indicates successful entry into the intrathecal space.

  • Inject a small volume (typically 10-20 µL) of the this compound solution or vehicle slowly.

  • Withdraw the needle and allow the animal to recover.

Behavioral Testing

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[7][8][9]

Materials:

  • Electronic von Frey apparatus

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-20 minutes before testing.

  • Position the electronic von Frey filament beneath the plantar surface of the hind paw.

  • Apply a gradually increasing force to the paw.

  • The apparatus will automatically record the force at which the rat withdraws its paw.

  • Repeat the measurement 3-5 times for each paw with at least 5 minutes between stimulations and calculate the average.

This test measures the latency to paw withdrawal from a radiant heat source.[10][11][12]

Materials:

  • Plantar test apparatus

  • Elevated glass platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the enclosures on the glass platform for at least 15-20 minutes.

  • Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.

  • Activate the heat source. A timer will start automatically.

  • The timer stops when the rat withdraws its paw. Record the latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Repeat the measurement 3-5 times for each paw with at least 5 minutes between stimulations and calculate the average.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA_A Receptor GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABA_B Receptor GABA_synapse->GABA_B_Receptor Binds to GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Hyperpolarization Leads to GABA_B_Receptor->Hyperpolarization Leads to Analgesia Analgesia Hyperpolarization->Analgesia Results in SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: GABAergic signaling pathway and the action of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis A Animal Acclimation B Baseline Behavioral Testing (von Frey, Plantar Test) A->B C Chronic Constriction Injury (CCI) Surgery B->C D Post-operative Recovery (7-10 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Randomization to Treatment Groups E->F G Intrathecal Administration of This compound or Vehicle F->G H Post-treatment Behavioral Testing (Time-course) G->H I Data Collection and Tabulation H->I J Statistical Analysis I->J K Interpretation of Results J->K

Caption: Experimental workflow for studying this compound in neuropathic pain.

Logical_Relationships cluster_hypothesis Core Hypothesis cluster_mechanism Mechanism of Action cluster_outcome Behavioral Outcomes Hypothesis This compound alleviates neuropathic pain Inhibition Inhibition of GAT-3 Hypothesis->Inhibition is tested by GABA_Increase Increased Synaptic GABA Inhibition->GABA_Increase leads to Receptor_Activation Activation of GABA_A/B Receptors GABA_Increase->Receptor_Activation results in Reduced_Excitability Decreased Neuronal Excitability Receptor_Activation->Reduced_Excitability causes Allodynia Reduced Mechanical Allodynia Reduced_Excitability->Allodynia manifests as Hyperalgesia Reduced Thermal Hyperalgesia Reduced_Excitability->Hyperalgesia manifests as

Caption: Logical relationships in the experimental design.

References

How to prepare stock solutions of (S)-SNAP5114 in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Preparation of (S)-SNAP-5114 Stock Solutions

Introduction

(S)-SNAP-5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2, with IC₅₀ values of 5 µM and 21 µM for human GAT-3 and rat GAT-2, respectively[1][2]. It is a valuable tool in neuroscience research to study the role of GABAergic signaling and has demonstrated anticonvulsant properties in vivo. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of (S)-SNAP-5114 stock solutions in Dimethyl Sulfoxide (DMSO) and ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-SNAP-5114 is presented in the table below. The molecular weight is essential for calculating the mass of the compound required to achieve a specific molar concentration.

PropertyValueReference
Molecular Weight 505.61 g/mol [3]
Formula C₃₀H₃₅NO₆
Appearance Solid powder[3]
Purity ≥98% (HPLC)

Solubility

(S)-SNAP-5114 exhibits good solubility in common organic solvents such as DMSO and ethanol. The maximum recommended concentrations for stock solutions are detailed below. It is crucial to not exceed these concentrations to ensure complete dissolution and avoid precipitation.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO 100 mM50.56 mg/mL
Ethanol 50 mM25.28 mg/mL

Experimental Protocols

Materials and Equipment

  • (S)-SNAP-5114 (solid powder)

  • Anhydrous/ACS grade Dimethyl Sulfoxide (DMSO)

  • 200 proof (100%) Ethanol

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of (S)-SNAP-5114 Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of (S)-SNAP-5114 in DMSO.

  • Pre-weighing Preparation : Allow the vial of (S)-SNAP-5114 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : On a calibrated analytical balance, accurately weigh the desired amount of (S)-SNAP-5114 powder. For example, to prepare 1 mL of a 100 mM solution, weigh 50.56 mg of the compound.

  • Dissolution : Add the appropriate volume of DMSO to the vial containing the weighed powder. For a 100 mM solution, if you weighed 50.56 mg, add 1 mL of DMSO.

  • Mixing : Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

Protocol 2: Preparation of (S)-SNAP-5114 Stock Solution in Ethanol

This protocol outlines the preparation of a 50 mM stock solution of (S)-SNAP-5114 in ethanol.

  • Pre-weighing Preparation : Allow the vial of (S)-SNAP-5114 powder to come to room temperature before opening.

  • Weighing : Carefully weigh the desired amount of (S)-SNAP-5114 powder. For instance, to prepare 1 mL of a 50 mM solution, weigh 25.28 mg of the compound.

  • Dissolution : Add the calculated volume of 100% ethanol to the vial. For a 50 mM solution, if you weighed 25.28 mg, add 1 mL of ethanol.

  • Mixing : Tightly cap the vial and vortex until the powder is fully dissolved.

  • Storage : Store the ethanol stock solution in tightly sealed vials to prevent evaporation. Aliquot into smaller volumes and store at -20°C.

Calculations for Stock Solution Preparation

The following table provides the required mass of (S)-SNAP-5114 for various common stock solution concentrations and volumes. These calculations are based on a molecular weight of 505.61 g/mol .

Desired ConcentrationVolumeMass of (S)-SNAP-5114 Required
1 mM 1 mL0.506 mg
10 mM 1 mL5.06 mg
50 mM 1 mL25.28 mg
100 mM 1 mL50.56 mg
1 mM 5 mL2.53 mg
10 mM 5 mL25.28 mg

Safety Precautions

  • Always handle (S)-SNAP-5114 and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for (S)-SNAP-5114, DMSO, and ethanol for detailed safety and handling information.

Visualized Workflow

G cluster_prep Preparation Phase cluster_dmso DMSO Protocol cluster_ethanol Ethanol Protocol cluster_storage Storage Phase start Start: Equilibrate (S)-SNAP-5114 to Room Temperature weigh Weigh desired mass of (S)-SNAP-5114 powder start->weigh choose_solvent Select Solvent weigh->choose_solvent add_dmso Add calculated volume of DMSO choose_solvent->add_dmso DMSO add_etoh Add calculated volume of 100% Ethanol choose_solvent->add_etoh Ethanol mix_dmso Vortex until fully dissolved (Max: 100 mM) add_dmso->mix_dmso aliquot Aliquot into single-use tubes mix_dmso->aliquot mix_etoh Vortex until fully dissolved (Max: 50 mM) add_etoh->mix_etoh mix_etoh->aliquot store Store at -20°C or -80°C aliquot->store finish End: Ready for experimental use store->finish

Caption: Workflow for preparing (S)-SNAP-5114 stock solutions.

References

Application Notes and Protocols for Intrathecal (S)-SNAP5114 in Spinal Cord Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-SNAP5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 (hGAT-3 IC₅₀ = 5 µM) and GAT-2 (rGAT-2 IC₅₀ = 21 µM), with significantly lower affinity for GAT-1 (hGAT-1 IC₅₀ = 388 µM)[1][2]. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases the concentration of GABA in the synaptic cleft and extrasynaptic space. This enhancement of GABAergic tone has shown therapeutic potential in preclinical models of neurological disorders, including epilepsy and pain[1][2].

Intrathecal administration of this compound allows for direct delivery to the spinal cord, bypassing the blood-brain barrier and enabling targeted investigation of its effects on spinal circuitry. This approach is particularly valuable in spinal cord research for studying mechanisms of nociception, allodynia, and potential therapeutic interventions for neuropathic pain and spasticity following spinal cord injury. These application notes provide a comprehensive overview and detailed protocols for the intrathecal use of this compound in rodent models of spinal cord research.

Data Presentation

The following tables summarize the quantitative data from a key study by Kataoka et al. (2013) investigating the antinociceptive effects of intrathecal this compound in male Sprague-Dawley rats[1].

Table 1: Effect of Intrathecal this compound on Thermal Nociception (Tail Flick Test)

Dose of this compound (µg)Maximum Possible Effect (%)
1015.2 ± 5.1
5035.8 ± 7.3
10058.4 ± 8.2
20085.1 ± 6.5

*p < 0.05 compared to vehicle control.

Table 2: Effect of Intrathecal this compound on Inflammatory Pain (Formalin Test - Late Phase)

Dose of this compound (µg)Number of Flinches
1045.2 ± 6.8
5030.1 ± 5.5
10015.7 ± 4.1
2005.3 ± 2.1*

*p < 0.05 compared to vehicle control.

Table 3: Effect of Intrathecal this compound on Mechanical Allodynia in a Neuropathic Pain Model (Chronic Constriction Injury)

Dose of this compound (µg)Paw Withdrawal Threshold (g)
104.8 ± 0.7
507.2 ± 0.9
10010.5 ± 1.1
20013.8 ± 1.5*

*p < 0.05 compared to vehicle control.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound at a GABAergic synapse. By inhibiting GAT-2 and GAT-3 on glial cells and neurons, this compound prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA, which can then activate postsynaptic GABA-A and GABA-B receptors, resulting in an inhibitory effect on the postsynaptic neuron.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle GABA_released GABA Vesicle->GABA_released Release GABA_A GABA-A Receptor GABA_released->GABA_A Binds GABA_B GABA-B Receptor GABA_released->GABA_B Binds GAT3 GAT-3 GABA_released->GAT3 GABA Uptake GAT2 GAT-2 GABA_released->GAT2 GABA Uptake Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition GABA_B->Inhibition SNAP5114_glia This compound SNAP5114_glia->GAT3 Inhibits SNAP5114_neuron This compound SNAP5114_neuron->GAT2 Inhibits

Mechanism of this compound at a GABAergic synapse.

Experimental Protocols

Preparation of this compound for Intrathecal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, preservative-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Due to the lipophilic nature of this compound, a stock solution in DMSO is recommended. This compound is soluble in DMSO up to 100 mM (approximately 50.56 mg/mL).

    • Aseptically weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with sterile, preservative-free 0.9% saline to the final desired concentration for intrathecal injection.

    • Crucially, the final concentration of DMSO in the working solution should be minimized to avoid neurotoxicity. A final DMSO concentration of less than 1% is recommended.

    • For example, to prepare a 200 µg/10 µL solution from a 10 mg/mL stock:

      • Take 2 µL of the 10 mg/mL stock solution (containing 20 µg of this compound).

      • Add 98 µL of sterile saline to achieve a final volume of 100 µL. This results in a concentration of 200 µg/mL or 2 µg/µL. The final DMSO concentration would be 2%. To further reduce DMSO concentration, a more diluted stock solution can be prepared.

    • Vortex the working solution gently to ensure it is homogenous.

    • Filter the final working solution through a sterile 0.22 µm syringe filter before drawing it into the injection syringe.

  • Vehicle Control:

    • Prepare a vehicle control solution with the same final concentration of DMSO in sterile, preservative-free 0.9% saline as the highest concentration drug solution.

Intrathecal Catheterization in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors)

  • Polyethylene tubing (PE-10)

  • Suture material

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Antibiotic ointment

Protocol:

  • Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

  • Shave the surgical area over the cisterna magna.

  • Place the rat in a stereotaxic frame and secure the head.

  • Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.

  • Carefully incise the atlanto-occipital membrane with the tip of a scalpel blade. A successful dural puncture is often confirmed by a slight leakage of cerebrospinal fluid (CSF).

  • Gently insert a length of PE-10 tubing through the incision and advance it caudally into the subarachnoid space to the desired spinal level (typically the lumbar enlargement for pain studies).

  • Secure the catheter in place with a suture around the surrounding musculature.

  • Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

  • Close the skin incision with wound clips or sutures and apply antibiotic ointment.

  • Allow the animals to recover for at least 5-7 days before any experimental procedures. During recovery, flush the catheters daily with a small volume of sterile saline to maintain patency.

Experimental Workflow for a Neuropathic Pain Study

The following diagram outlines a typical experimental workflow for investigating the effects of intrathecal this compound on a rat model of neuropathic pain.

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_treatment Treatment & Testing Phase cluster_post_exp Post-Experimental Phase acclimatization Animal Acclimatization (1 week) baseline_testing Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline_testing catheter_implantation Intrathecal Catheter Implantation baseline_testing->catheter_implantation recovery1 Surgical Recovery (5-7 days) catheter_implantation->recovery1 neuropathic_injury Induction of Neuropathic Pain (e.g., Chronic Constriction Injury) recovery1->neuropathic_injury recovery2 Pain Model Development (7-14 days) neuropathic_injury->recovery2 post_injury_testing Post-Injury Behavioral Testing (Confirm Allodynia) recovery2->post_injury_testing drug_admin Intrathecal Administration of this compound or Vehicle post_injury_testing->drug_admin post_treatment_testing Post-Treatment Behavioral Testing (at various time points) drug_admin->post_treatment_testing euthanasia Euthanasia & Tissue Collection post_treatment_testing->euthanasia analysis Data Analysis & Interpretation euthanasia->analysis

Experimental workflow for intrathecal this compound administration.

Timeline and Procedures:

  • Week 1: Animal acclimatization and handling.

  • Week 2: Baseline behavioral testing (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity).

  • Week 2-3: Intrathecal catheter implantation surgery.

  • Week 3-4: Recovery from catheter implantation. Daily catheter flushing.

  • Week 4: Induction of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve).

  • Week 5-6: Development of neuropathic pain.

  • Week 6: Post-injury behavioral testing to confirm the development of allodynia/hyperalgesia.

  • Week 6 onwards: Intrathecal administration of this compound or vehicle. Behavioral testing is performed at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the onset and duration of the drug's effect.

  • End of Study: Euthanasia and collection of spinal cord tissue for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

Intrathecal administration of this compound is a valuable tool for investigating the role of GABAergic signaling in the spinal cord. The protocols outlined in these application notes provide a framework for researchers to safely and effectively utilize this compound in their studies. Careful attention to surgical technique, drug preparation, and experimental design is crucial for obtaining reliable and reproducible results. The provided data and diagrams offer a clear understanding of the mechanism and potential effects of this compound in the context of spinal cord research.

References

Application Notes and Protocols for Utilizing (S)-SNAP5114 in Microdialysis Studies to Measure Extracellular GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of extracellular GABA is tightly regulated by GABA transporters (GATs). (S)-SNAP5114 is a selective inhibitor of GAT-2 and GAT-3, with a higher affinity for GAT-3.[1][2] Given that GAT-3 is predominantly located on astrocytes, this compound serves as a valuable pharmacological tool to investigate the specific role of astrocytic GABA uptake in modulating neuronal activity and synaptic transmission.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to measure its effects on extracellular GABA levels.

Principle of Method

In vivo microdialysis is a technique used to sample the extracellular fluid from the brain of a living animal.[3][4] A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region.[3][5] A physiological solution (perfusate) is slowly pumped through the probe. Small molecules in the extracellular fluid, such as GABA, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed, typically by high-performance liquid chromatography (HPLC), to determine the concentration of the analyte of interest.[6]

By including this compound in the perfusate (a technique known as reverse dialysis), the inhibitor is delivered directly to the target brain region. This allows for the localized inhibition of GAT-2 and GAT-3, leading to an increase in extracellular GABA levels, which can then be measured in the collected dialysate.

Data Presentation

The following tables summarize the quantitative effects of this compound on extracellular GABA levels as determined by in vivo microdialysis in various studies.

Table 1: Effect of this compound on Extracellular GABA in Rodents

Animal ModelBrain RegionThis compound Concentration (in perfusate)Experimental ConditionObserved Change in Extracellular GABAReference
RatThalamus100 µMBaseline~250% increase[1]
RatHippocampus100 µMBaselineNo significant effect[1][7]
RatHippocampus100 µMK+ (50 mM) induced depolarization~600% potentiation of K+-induced increase[7]
RatHippocampus100 µMGAT-1 inhibition (with 1 µM NNC-711)Synergistic increase; ~150% higher than with NNC-711 alone[7]
RatHippocampus100 µMGAT-1 inhibition + TTXFurther increase in GABA when GAT-1 is blocked[7]

Table 2: this compound Specificity

TransporterIC50 (µM)Reference
hGAT-35[1][2]
rGAT-221[1][2]
hGAT-1388[1][2]

Experimental Protocols

The following is a detailed protocol for a typical in vivo microdialysis experiment in rats to measure the effect of this compound on extracellular GABA. This protocol is based on methodologies described by Kersanté et al., 2013.[7]

Materials and Reagents
  • This compound (Tocris Bioscience or equivalent)

  • NNC-711 (optional, for GAT-1 inhibition studies)

  • Tetrodotoxin (TTX) (optional, for studying action potential-independent GABA release)

  • Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)

  • Microdialysis probes (e.g., MAB 6.14.IC, Microbiotech/se AB)

  • Guide cannula

  • Surgical instruments for stereotaxic surgery

  • Anesthesia (e.g., isoflurane)

  • HPLC system with fluorescence detection for GABA analysis

  • O-phthaldialdehyde (OPA) for derivatization

Detailed Methodologies

1. Animal Surgery and Guide Cannula Implantation

  • Anesthetize the rat using isoflurane (or other appropriate anesthetic).

  • Place the animal in a stereotaxic frame.

  • Surgically expose the skull and perform a craniotomy over the target brain region (e.g., hippocampus, thalamus).

  • Implant a guide cannula stereotaxically to the desired coordinates.

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Administer post-operative analgesia and allow the animal to recover for at least one week.

2. Microdialysis Probe Insertion and Perfusion

  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe to a microinfusion pump.

  • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

  • Allow the system to stabilize for a baseline period (e.g., 2-3 hours) before collecting baseline samples.

3. Sample Collection and Drug Administration (via Reverse Dialysis)

  • Protocol A: Baseline and this compound Administration

    • Collect baseline dialysate samples every 10-20 minutes for at least one hour to establish a stable baseline of extracellular GABA.

    • Switch the perfusion medium to Ringer's solution containing 100 µM this compound.

    • Perfuse with the this compound solution for a defined period (e.g., 60 minutes).

    • Continue collecting dialysate samples at regular intervals throughout the drug administration and for a subsequent washout period (e.g., 2 hours) with standard Ringer's solution.

  • Protocol B: this compound under Stimulated Conditions (K+ depolarization)

    • After establishing a baseline, switch the perfusate to Ringer's solution containing 100 µM this compound for 90 minutes.

    • Thirty minutes into the this compound perfusion, switch to a modified Ringer's solution containing 50 mM KCl and 100 µM this compound for 30 minutes to induce neuronal depolarization.

    • After the high K+ period, revert to the perfusate with 100 µM this compound for the remainder of the 90-minute drug infusion period.

    • Follow with a washout period with standard Ringer's solution.

  • Protocol C: this compound with GAT-1 Blockade

    • Establish a stable baseline.

    • Perfuse with Ringer's solution containing 1 µM NNC-711 (a GAT-1 inhibitor) and 100 µM this compound simultaneously for 60 minutes.

    • Collect samples throughout the co-perfusion and during a subsequent washout period.

4. GABA Analysis

  • Derivatize the collected dialysate samples with OPA to make GABA fluorescent.

  • Inject the derivatized samples into an HPLC system equipped with a reverse-phase column and a fluorescence detector.

  • Quantify GABA concentrations by comparing the peak areas to those of known standards.

  • Express the results as a percentage change from the baseline GABA levels.

Visualizations

Signaling Pathway of GABA Reuptake Inhibition by this compound

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte presynaptic GABAergic Neuron vesicle GABA Vesicle GABA_synapse GABA vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT3 GAT-3 GABA_synapse->GAT3 Reuptake postsynaptic Postsynaptic Neuron astrocyte Astrocyte SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: Inhibition of astrocytic GAT-3 by this compound.

Experimental Workflow for Microdialysis with this compound

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Guide Cannula Implantation recovery Animal Recovery (>7 days) surgery->recovery probe_insertion Probe Insertion & Perfusion with Ringer's Solution recovery->probe_insertion baseline Baseline Sample Collection (2-3 hours) probe_insertion->baseline drug_admin Reverse Dialysis with This compound Solution baseline->drug_admin washout Washout & Sample Collection drug_admin->washout hplc GABA Quantification (HPLC with Fluorescence) washout->hplc data_analysis Data Analysis (% Change from Baseline) hplc->data_analysis

References

Application Notes and Protocols for (S)-SNAP5114 in Studying Seizure-Like Events In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in neurological disorders, particularly epilepsy. It functions as a GABA transporter inhibitor with selectivity for GAT-3 (GABA transporter 3) and GAT-2 over GAT-1.[1][2] Given that GAT-3 is predominantly expressed on astrocytes, this compound allows for the specific study of glial GABA uptake's role in modulating neuronal excitability and network activity.[2][3] In the context of seizure research, inhibiting GAT-3 with this compound can increase extracellular GABA levels, particularly in the extrasynaptic space, thereby enhancing tonic inhibition and potentially altering the threshold and propagation of seizure-like events.[2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in common in vitro seizure models.

Mechanism of Action: Modulation of GABAergic Signaling

GABA transporters are critical for terminating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extrasynaptic space.[4] GAT-1, located primarily on presynaptic neurons, is responsible for the rapid reuptake of synaptically released GABA.[3] In contrast, GAT-3 is mainly found on astrocytic processes surrounding synapses and is thought to regulate the ambient, extrasynaptic GABA concentration, which mediates tonic inhibition.[2][3]

By selectively inhibiting GAT-3, this compound blocks the astrocytic uptake of GABA. This leads to an accumulation of GABA in the extrasynaptic space, enhancing the activation of high-affinity extrasynaptic GABA-A receptors and thereby increasing tonic inhibitory currents. This mechanism is crucial for controlling overall network excitability.

GABA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 GAT3 GAT-3 SNAP5114 This compound SNAP5114->GAT3 Inhibits Synaptic_R Synaptic GABA-A R Extrasynaptic_R Extrasynaptic GABA-A R Synaptic_Cleft->GAT1 Uptake Synaptic_Cleft->Synaptic_R Activates Extrasynaptic_Space Extrasynaptic Space Synaptic_Cleft->Extrasynaptic_Space Spillover Extrasynaptic_Space->GAT3 Uptake Extrasynaptic_Space->Extrasynaptic_R Activates (Tonic Inhibition)

Caption: GABAergic synapse showing GAT-1 and GAT-3 locations and this compound action.

Application in In Vitro Seizure Models

In vitro models are essential for screening potential anti-epileptic drugs (AEDs) and elucidating the mechanisms of epileptogenesis.[5][6] Common models involve inducing epileptiform activity in acute brain slices or neuronal cultures using pharmacological agents. This compound is particularly useful in these models to probe the contribution of astrocytic GABA transport to seizure initiation, propagation, and termination.

For instance, in the 4-aminopyridine (4-AP) model, which induces seizure-like events by blocking potassium channels, this compound can be applied to determine if enhancing tonic inhibition via GAT-3 blockade alters the frequency or duration of these events.[5][7] Similarly, in the low-magnesium model, which enhances NMDA receptor activity, this compound has been used to demonstrate that blocking glial GABA release can reverse the anticonvulsant effects of other compounds, highlighting the transporter's role in seizure termination.[8][9]

Experimental Workflow

The general workflow for studying the effects of this compound on seizure-like events in vitro involves several key stages, from tissue preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_animal 1. Animal Euthanasia & Brain Extraction prep_slice 2. Acute Brain Slice Preparation (e.g., Hippocampus) prep_animal->prep_slice prep_acsf 3. Slice Recovery in aCSF prep_slice->prep_acsf exp_transfer 4. Transfer Slice to Recording Chamber prep_acsf->exp_transfer exp_baseline 5. Record Baseline Activity exp_transfer->exp_baseline exp_induce 6. Induce Seizure-Like Events (e.g., with 4-AP) exp_baseline->exp_induce analysis_record 9. Electrophysiological Data Acquisition exp_baseline->analysis_record exp_apply 7. Apply this compound exp_induce->exp_apply exp_washout 8. Washout exp_apply->exp_washout analysis_quantify 10. Quantify Seizure Parameters (Frequency, Duration, Amplitude) analysis_record->analysis_quantify analysis_stats 11. Statistical Analysis & Interpretation analysis_quantify->analysis_stats

Caption: General workflow for in vitro seizure studies using this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from relevant research.

Table 1: Inhibitory Potency of this compound

Transporter Target Species IC50 Value (μM) Reference(s)
GAT-3 Human (h) 5 [1][2]
GAT-2 Rat (r) 21 [1][2]

| GAT-1 | Human (h) | 388 |[1][2] |

Table 2: Exemplary Concentrations and Effects in In Vitro Seizure Models

In Vitro Model Preparation This compound Conc. (μM) Observed Effect Reference(s)
Low-[Mg²⁺] Hippocampal Slices 100 Reversed the anticonvulsant effect of putrescine, increasing seizure-like event duration. [8][9]

| N/A (Tonic Current Study) | Dentate Granule Cells | 100 | In the presence of a GAT-1 inhibitor, markedly increased tonic GABA-A receptor-mediated current. |[2][3] |

Detailed Experimental Protocols

Protocol 1: Induction of Seizure-Like Events in Acute Hippocampal Slices using 4-Aminopyridine (4-AP)

This protocol describes how to induce and record seizure-like events (SLEs) from acute rodent brain slices and test the effects of this compound.

1. Materials and Solutions:

  • Dissection Buffer (Sucrose-aCSF), ice-cold and bubbled with 95% O₂ / 5% CO₂:

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • Glucose: 10 mM

    • MgCl₂: 7 mM

    • CaCl₂: 0.5 mM

  • Artificial Cerebrospinal Fluid (aCSF), bubbled with 95% O₂ / 5% CO₂:

    • NaCl: 124 mM

    • KCl: 3 mM

    • NaH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • Glucose: 10 mM

    • MgCl₂: 1.3 mM

    • CaCl₂: 2.5 mM

  • 4-Aminopyridine (4-AP) Stock Solution: 100 mM in dH₂O.

  • This compound Stock Solution: 100 mM in DMSO.[1]

2. Acute Slice Preparation:

  • Anesthetize and decapitate a young adult rodent (e.g., P14-P21 mouse) according to approved institutional animal care protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated dissection buffer.

  • Prepare 350-400 µm thick coronal or horizontal slices containing the hippocampus using a vibratome.

  • Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature (22-25°C) for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C.

  • Place a recording electrode (e.g., glass micropipette filled with aCSF or a multi-electrode array probe) in the CA1 or CA3 region of the hippocampus to record local field potentials (LFPs).

  • Record baseline neuronal activity for 10-20 minutes to ensure slice health and stability.

4. Induction of Seizure-Like Events (SLEs) and Drug Application:

  • Induce SLEs by switching the perfusion to aCSF containing 100 µM 4-AP.[7][10] Stable, recurrent SLEs typically appear within 30-40 minutes.[11]

  • Once a stable pattern of SLEs is established, record for a 20-minute baseline period in the presence of 4-AP.

  • Prepare the this compound working solution by diluting the stock into the 4-AP containing aCSF to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is <0.1%.

  • Switch the perfusion to the aCSF + 4-AP + this compound solution and record for 30-40 minutes.

  • (Optional) Perform a washout by perfusing with the aCSF + 4-AP solution for another 30-40 minutes to observe any reversal of the drug's effects.

5. Data Analysis:

  • Detect SLEs based on their characteristic large-amplitude, long-duration discharges.

  • Quantify the frequency (events per minute), duration (seconds), and amplitude (mV) of SLEs for each experimental phase (baseline, drug application, washout).

  • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare seizure parameters before, during, and after this compound application.

Logical Framework: Investigating Glial GABA Transport in Seizures

The use of this compound is based on a clear hypothesis regarding the role of astrocytic GABA transport in network hyperexcitability.

Caption: Logical flow of how this compound is hypothesized to affect seizure activity.
Conclusion

This compound is a specific and potent tool for dissecting the role of the astrocytic GABA transporter GAT-3 in the modulation of neuronal network activity. Its application in in vitro seizure models provides valuable insights into how glial cells contribute to the balance of excitation and inhibition in the brain. By using the protocols and frameworks outlined above, researchers can effectively investigate the therapeutic potential of targeting glial GABA transport for the treatment of epilepsy and other disorders characterized by neuronal hyperexcitability.

References

Application Notes and Protocols for (S)-SNAP-5114 Anticonvulsant Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticonvulsant properties of (S)-SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3. The following sections detail its mechanism of action, summarize key dose-response data from preclinical studies, and provide detailed experimental protocols for assessing its anticonvulsant efficacy.

Introduction

(S)-SNAP-5114 is a valuable research tool for investigating the role of GABAergic neurotransmission in seizure modulation. It acts as a GABA transport inhibitor with selectivity for GAT-3 and GAT-2. By blocking these transporters, (S)-SNAP-5114 increases the extracellular levels of GABA, the primary inhibitory neurotransmitter in the central nervous system, particularly in the thalamus.[1] This enhancement of GABAergic tone is believed to be the primary mechanism underlying its anticonvulsant effects observed in various animal models of epilepsy.

Mechanism of Action: GABA Transporter Inhibition

(S)-SNAP-5114 exhibits a distinct inhibitory profile for GABA transporters. The table below summarizes its in vitro inhibitory potency.

Transporter SubtypeIC50 (µM)Species
hGAT-35Human
rGAT-221Rat
hGAT-1388Human
Data from Borden et al. (1994) as cited by Tocris Bioscience.

This selectivity for GAT-3 and GAT-2 over GAT-1 suggests a targeted modulation of GABAergic signaling, potentially offering a different therapeutic window compared to non-selective GABA uptake inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT3 GAT-3 GABA_synapse->GAT3 Uptake GAT2 GAT-2 GABA_synapse->GAT2 Uptake Inhibition Inhibition GABA_receptor->Inhibition Leads to Neuronal Inhibition SSNAP5114 (S)-SNAP-5114 SSNAP5114->GAT3 Inhibits SSNAP5114->GAT2 Inhibits cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Acclimatize DBA/2 Mice Prepare_Drug Prepare (S)-SNAP-5114 Solution Administer Administer Drug/Vehicle (i.p.) Prepare_Drug->Administer Pretreat Pre-treatment Period Administer->Pretreat Induce_Seizure Induce Seizure (Auditory Stimulus) Pretreat->Induce_Seizure Observe Observe and Score Seizure Induce_Seizure->Observe Calculate_Protection Calculate % Protection Observe->Calculate_Protection Determine_ED50 Determine ED50 Calculate_Protection->Determine_ED50 cluster_prep_mes Preparation cluster_procedure_mes Procedure cluster_analysis_mes Data Analysis Acclimatize_Rat Acclimatize Rats Prepare_Drug_Rat Prepare (S)-SNAP-5114 Solution Administer_Rat Administer Drug/Vehicle Prepare_Drug_Rat->Administer_Rat Pretreat_Rat Pre-treatment Period Administer_Rat->Pretreat_Rat Apply_Electrodes Apply Electrodes Pretreat_Rat->Apply_Electrodes Induce_Seizure_MES Induce Seizure (Electrical Stimulus) Apply_Electrodes->Induce_Seizure_MES Observe_MES Observe and Score Seizure Induce_Seizure_MES->Observe_MES Calculate_Protection_MES Calculate % Protection Observe_MES->Calculate_Protection_MES Determine_ED50_MES Determine ED50 Calculate_Protection_MES->Determine_ED50_MES

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-SNAP5114 Concentration for GAT-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-SNAP5114 for the maximal inhibition of the GABA transporter 3 (GAT-3). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the GABA transporter GAT-3 and, to a lesser extent, GAT-2. It functions by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the extracellular concentration of GABA and enhancing GABAergic neurotransmission. Recent studies suggest that this compound acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate binding pocket of the transporter in its inward-open conformation.

Q2: What are the IC50 values of this compound for different GABA transporters?

A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the species and the specific transporter subtype. The table below summarizes the reported IC50 values.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and store it at -20°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.

Q4: What is the optimal concentration range of this compound for GAT-3 inhibition in cell-based assays?

A4: The optimal concentration will depend on the specific experimental conditions, including the cell type, expression level of GAT-3, and the concentration of GABA used. Generally, a concentration range of 1 µM to 100 µM is a good starting point for in vitro experiments. A dose-response curve should always be generated to determine the precise IC50 in your specific assay system.

Q5: Is this compound selective for GAT-3?

A5: this compound shows good selectivity for GAT-3 over GAT-1. However, it also inhibits GAT-2 with a similar potency to GAT-3. Therefore, when interpreting results, it is important to consider the potential off-target effects on GAT-2 if it is present in your experimental system.

Data Presentation

Table 1: IC50 Values of this compound for GABA Transporters

TransporterSpeciesIC50 (µM)
GAT-3Human (hGAT-3)5
GAT-2Rat (rGAT-2)21
GAT-1Human (hGAT-1)388

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO100 mM
Ethanol50 mM

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a [³H]-GABA Uptake Assay in Cultured Cells

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for GAT-3 expressed in a cultured cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cells stably or transiently expressing the GAT-3 transporter

  • Culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 24-well or 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound

  • DMSO

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

Procedure:

  • Cell Plating: Seed the GAT-3 expressing cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a solution of [³H]-GABA and unlabeled GABA in KRH buffer. The final GABA concentration should be close to the Km of the transporter for GABA (typically in the low micromolar range).

  • GABA Uptake Assay:

    • Wash the cells twice with pre-warmed KRH buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the [³H]-GABA/GABA solution to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This incubation time should be within the linear range of GABA uptake for your cell line.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-3 inhibitor or in non-transfected cells) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

GAT3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Seed GAT-3 Expressing Cells solution_prep Prepare this compound and [3H]-GABA Solutions wash_cells Wash Cells solution_prep->wash_cells pre_incubation Pre-incubate with this compound wash_cells->pre_incubation initiate_uptake Initiate [3H]-GABA Uptake pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake incubation->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis

Caption: Experimental workflow for determining the IC50 of this compound.

GAT3_Signaling_Pathway GABA GABA GAT3 GAT-3 GABA->GAT3 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds SNAP5114 This compound SNAP5114->GAT3 Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->GABA Release Postsynaptic_Neuron Postsynaptic Neuron Inhibition Inhibition GABA_Receptor->Inhibition

Caption: Mechanism of GAT-3 inhibition by this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal - Incomplete washing of cells - Non-specific binding of [³H]-GABA to the plate or cells - High concentration of [³H]-GABA- Increase the number and volume of washes with ice-cold buffer. - Pre-coat plates with poly-D-lysine. - Include a control with a high concentration of a known GAT-3 inhibitor to determine non-specific binding. - Optimize the [³H]-GABA concentration.
Low signal or no GABA uptake - Low expression or activity of GAT-3 in the cells - Cell death or detachment - Inactive [³H]-GABA- Verify GAT-3 expression using Western blot or qPCR. - Ensure optimal cell health and confluency. - Check the expiration date and storage conditions of the [³H]-GABA.
High variability between replicates - Inconsistent cell seeding density - Pipetting errors - Temperature fluctuations during incubation- Ensure even cell distribution when seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Maintain a constant temperature in the incubator.
This compound shows no inhibitory effect - Incorrect concentration of the inhibitor - Degradation of the inhibitor stock solution - Short pre-incubation time- Verify the calculations for the serial dilutions. - Prepare a fresh stock solution of this compound. - Increase the pre-incubation time to allow for sufficient binding of the inhibitor to the transporter.
Unexpected IC50 value - Presence of other GABA transporters in the cell line - Incorrect concentration of competing GABA - Assay conditions not optimized- Use a cell line with minimal expression of other GATs or use specific inhibitors for other GATs as controls. - Ensure the concentration of unlabeled GABA is appropriate for the assay. - Optimize incubation time, temperature, and buffer composition.

Chemical stability and degradation of (S)-SNAP5114 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and potential degradation of (S)-SNAP5114 in common experimental buffers. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research chemical that functions as an inhibitor of γ-aminobutyric acid (GABA) transporters. It shows selectivity for GABA transporter 3 (GAT-3) and GABA transporter 2 (GAT-2) over GABA transporter 1 (GAT-1).[1] The primary mechanism of action involves blocking the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft into astrocytes.[2][3] This inhibition leads to an increase in extracellular GABA levels, subsequently enhancing the activation of postsynaptic GABAA and GABAB receptors and promoting inhibitory neurotransmission.[4]

cluster_PreSynaptic Presynaptic Neuron cluster_Astrocyte Astrocyte cluster_PostSynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Extracellular_GABA Extracellular GABA GABA_vesicle->Extracellular_GABA Release GAT3 GAT-3 Transporter GABA_R GABAA/GABAB Receptors Inhibitory_Signal Increased Inhibitory Signal GABA_R->Inhibitory_Signal Activates Extracellular_GABA->GAT3 Reuptake Extracellular_GABA->GABA_R Binds to SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: Mechanism of action for this compound.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for ensuring the compound's integrity. This compound is soluble in organic solvents like DMSO and ethanol.[1] It is recommended to prepare concentrated stock solutions in one of these solvents and store them at -20°C.[1] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous experimental buffer immediately before use.

Table 1: Stock Solution Preparation Guide for this compound (MW: 505.61)

Desired Stock Concentration Volume of Solvent for 1 mg Volume of Solvent for 5 mg
1 mM 1.98 mL 9.89 mL
10 mM 0.20 mL 0.99 mL
50 mM 0.04 mL 0.20 mL
100 mM (DMSO) 0.02 mL 0.10 mL

Data is based on the product information from Tocris Bioscience and may vary slightly between batches.[1]

Q3: What is the known chemical stability of this compound in aqueous solutions?

A critical consideration for using this compound is its poor chemical stability in aqueous solutions.[5][6][7][8] This instability is a well-documented limitation and can lead to a significant loss of activity over the course of an experiment, especially in physiological buffers. The rate of degradation can be influenced by factors such as pH, buffer composition, and temperature. Due to this liability, it is highly recommended to prepare working solutions fresh for each experiment.[9]

Troubleshooting Guide

Problem: My experiment with this compound yields inconsistent or weaker-than-expected results.

This is a common issue reported by researchers and is often linked to the compound's limited stability.

Possible Cause 1: Degradation in Experimental Buffer this compound may be degrading in your specific aqueous buffer during the incubation period of your assay.

  • Solution: Validate the functional stability of this compound in your buffer system. Prepare a fresh working solution of the compound in your buffer and incubate it under the exact conditions of your experiment (e.g., same temperature and duration). Use this pre-incubated solution in your assay and compare its activity to a solution prepared immediately before application. A significant drop in potency suggests degradation.

G start Start: Inconsistent Results prep_fresh 1. Prepare this compound in Buffer Fresh start->prep_fresh split Split Sample prep_fresh->split incubate 2a. Incubate solution under experimental conditions (time, temp) split->incubate Sample A no_incubate 2b. Use solution immediately split->no_incubate Sample B run_assay 3. Run functional assay incubate->run_assay no_incubate->run_assay compare 4. Compare Potency (IC50 or % Inhibition) run_assay->compare stable Result: Potency is similar. Compound is stable. compare->stable No significant difference unstable Result: Potency of incubated sample is lower. Compound is unstable. compare->unstable Significant difference troubleshoot_other Troubleshoot other experimental variables. stable->troubleshoot_other action Action: - Prepare solutions fresh - Minimize incubation time - Consider stable analogs unstable->action

Caption: Workflow to test the functional stability of this compound.

Possible Cause 2: Sub-optimal Stock Solution Handling Improperly stored or repeatedly freeze-thawed stock solutions may contain degraded compound before it is even diluted into the experimental buffer.

  • Solution: Always use a fresh aliquot of a properly stored (-20°C), concentrated stock solution (in DMSO or ethanol) for each experiment. Avoid using old stock solutions or those that have been stored at 4°C for extended periods.

Possible Cause 3: Low Solubility in Aqueous Buffer While soluble in organic solvents, this compound has low aqueous solubility.[8] Preparing a working solution at too high a concentration in a purely aqueous buffer can lead to precipitation.

  • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low but sufficient to maintain solubility (typically <0.5%). Visually inspect your final working solution for any signs of precipitation.

Recommendation for Persistent Stability Issues If the chemical instability of this compound consistently compromises your experiments, consider using a more stable analog. Researchers have developed variants, such as DDPM-1457, specifically to address the poor chemical stability of this compound.[6]

Experimental Protocols

Protocol: Assessing the Functional Stability of this compound in an Experimental Buffer

This protocol describes a cell-based functional assay to determine if this compound retains its inhibitory activity on GAT-3 after incubation in a specific experimental buffer.

1. Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing human GAT-3 (hGAT-3).

  • This compound powder and anhydrous DMSO for stock solution.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Experimental buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation fluid and scintillation counter.

2. Procedure:

  • Prepare Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.

  • Prepare Working Solutions:

    • "Fresh" Solution (Control): Immediately before the assay, dilute the this compound stock solution into your experimental buffer to the desired final concentration.

    • "Pre-incubated" Solution (Test): At a time point corresponding to the start of your typical experiment's incubation period, dilute the this compound stock solution into your experimental buffer. Keep this solution under the same temperature and conditions as your actual experiment for the full duration (e.g., 2 hours at 37°C).

  • Cell Plating: Plate the hGAT-3 expressing cells in a suitable multi-well plate and grow to confluence.

  • GABA Uptake Assay:

    • Wash the cells twice with the experimental buffer.

    • Add either the "Fresh" or "Pre-incubated" this compound working solutions to the appropriate wells. Also include a vehicle control (buffer with DMSO only). Incubate for 15 minutes at room temperature.[10]

    • To initiate the uptake, add the [³H]GABA solution (mixed with unlabeled GABA) to all wells and incubate for a defined period (e.g., 15 minutes at room temperature).[10]

    • Terminate the uptake by rapidly washing the cells twice with ice-cold buffer.

    • Lyse the cells (e.g., with 1% SDS).[10]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition of [³H]GABA uptake for both the "Fresh" and "Pre-incubated" samples relative to the vehicle control.

  • A statistically significant decrease in inhibition by the "Pre-incubated" sample compared to the "Fresh" sample indicates that this compound has degraded under the experimental conditions.

Table 2: Inhibitory Profile of this compound

Transporter IC₅₀ (μM)
Human GAT-3 5
Rat GAT-2 21
Human GAT-1 388

IC₅₀ values indicate the concentration required to inhibit 50% of GABA transport activity.[1]

References

Appropriate experimental controls for (S)-SNAP5114 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-SNAP5114.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the GABA transporters GAT-3 and GAT-2.[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic signaling.[1]

Q2: What is the selectivity profile of this compound?

This compound shows selectivity for the human GABA transporter 3 (hGAT-3) and rat GABA transporter 2 (rGAT-2) over the human GABA transporter 1 (hGAT-1).[1][2] Its inhibitory concentrations (IC50) are typically in the low micromolar range for GAT-3 and GAT-2, and significantly higher for GAT-1.[1][2]

Q3: What is the appropriate negative control for experiments with this compound?

The inactive enantiomer, (R)-SNAP5114, is the most appropriate negative control for this compound experiments. Enantiomers are molecules that are mirror images of each other. While this compound is biologically active, its (R)-enantiomer is expected to be inactive or significantly less active, allowing researchers to distinguish between the specific effects of GAT-3/GAT-2 inhibition and any potential non-specific or off-target effects of the chemical scaffold.

Q4: What are the known challenges associated with using this compound?

Researchers should be aware of several challenges when working with this compound, including:

  • Limited brain penetration: Its ability to cross the blood-brain barrier may be modest.[3]

  • Chemical stability: The compound may have stability issues, which can impact experimental reproducibility.[3][4][5]

  • Solubility: this compound has low aqueous solubility, often requiring the use of solvents like DMSO.[4]

  • Potential for off-target effects and toxicity: At higher concentrations, off-target effects may be observed, and some studies have reported increased mortality in animal models.[3][4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no effect of this compound in cell-based assays. Compound Degradation: this compound has known chemical stability issues.[3][4][5]Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower as recommended.
Low Solubility: The compound may not be fully dissolved in the assay medium.[4]Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells.
Incorrect Cell Line or Transporter Expression: The cell line used may not express GAT-3 or GAT-2, or the expression levels may be too low.Confirm the expression of the target GABA transporters in your cell line using techniques like qPCR or Western blotting. Consider using cell lines known to express GAT-3, such as primary astrocytes or specific recombinant cell lines.
High variability in in vivo experimental results. Inconsistent Drug Delivery: Due to its modest brain penetration, systemic administration may lead to variable brain concentrations.[3]For precise and localized delivery, consider direct intracerebral administration techniques like in vivo microdialysis.[7] This method allows for the continuous infusion of the compound directly into the brain region of interest.
Off-Target Effects: At the doses used, this compound might be interacting with other targets, leading to confounding effects.Include the inactive enantiomer, (R)-SNAP5114, as a negative control to identify and subtract non-specific effects. Perform dose-response studies to identify the lowest effective concentration to minimize off-target effects.
Unexpected animal mortality during in vivo studies. Toxicity: this compound has been associated with increased mortality in some animal studies, potentially due to off-target effects or general toxicity.[3][4][6]Start with a low dose range and carefully monitor the animals for any adverse effects. If mortality is observed, consider lowering the dose or using a different administration route. The use of (R)-SNAP5114 as a control can help determine if the toxicity is specific to the active compound.
Difficulty interpreting results due to inhibition of both GAT-2 and GAT-3. Lack of Specificity: this compound inhibits both GAT-2 and GAT-3.[1][2]To dissect the specific contribution of GAT-3, consider using experimental models where GAT-2 expression is low or absent. For example, GAT-2 is primarily found in the leptomeninges, whereas GAT-3 is more widely expressed in astrocytes.[7] Alternatively, knockdown or knockout of GAT-2 using genetic tools can help isolate the effects of GAT-3 inhibition.

Quantitative Data

Table 1: Comparative Inhibitory Activity (IC50) of GABA Transporter Inhibitors

CompoundGAT-1 (human)GAT-2 (rat)GAT-3 (human)Reference(s)
This compound 388 µM21 µM5 µM[1][2]
Tiagabine 0.07 µM>300 µM>800 µM[8]
NNC-711 0.04 µM729 µM349 µM[8]
SKF-89976A -550 µM944 µM[4]

Note: IC50 values can vary depending on the experimental conditions and species from which the transporters are derived.

Experimental Protocols

[³H]GABA Uptake Assay in HEK293 Cells Expressing GAT-3

This protocol is a general guideline for assessing the inhibitory effect of this compound on GAT-3 mediated GABA uptake.

Materials:

  • HEK293 cells stably expressing human GAT-3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • (R)-SNAP5114 (negative control)

  • Vehicle (e.g., DMSO)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the GAT-3 expressing HEK293 cells in a 24-well plate and grow to confluency.

  • Preparation of Compounds: Prepare stock solutions of this compound and (R)-SNAP5114 in DMSO. Create a dilution series in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the different concentrations of this compound, (R)-SNAP5114, or vehicle to the respective wells.

    • Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.

  • GABA Uptake:

    • Add [³H]GABA to each well to a final concentration appropriate for the assay (typically in the low nanomolar range).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake. The incubation time should be optimized to ensure linear uptake.

  • Termination of Uptake:

    • Rapidly aspirate the assay buffer containing the radiolabel.

    • Wash the cells three times with ice-cold PBS to remove any extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]GABA uptake in each condition.

    • Plot the percentage of inhibition of [³H]GABA uptake as a function of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Compare the effects of this compound to the vehicle and the (R)-SNAP5114 negative control.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABAA Receptor GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABAB Receptor GABA_synapse->GABA_B_Receptor Binds to GAT3 GAT-3 GABA_synapse->GAT3 Uptake Inhibitory_Signal Inhibitory Signal GABA_A_Receptor->Inhibitory_Signal Leads to GABA_B_Receptor->Inhibitory_Signal Leads to SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: GABAergic signaling pathway and the site of action of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting A1 Define Research Question A2 Select Appropriate Model (In Vitro / In Vivo) A1->A2 A3 Design Controls: - Vehicle - (R)-SNAP5114 (Negative Control) - Positive Control (e.g., known GAT inhibitor) A2->A3 B1 Prepare Fresh this compound Solutions A3->B1 B2 Perform Assay (e.g., [3H]GABA Uptake) B1->B2 B3 Collect Data B2->B3 C1 Calculate IC50 / Efficacy B3->C1 C2 Statistical Analysis C1->C2 C3 Compare to Controls C2->C3 C4 Interpret Results in Context of GAT-3/GAT-2 Inhibition C3->C4 D1 Review Protocol for Errors C4->D1 If unexpected results D2 Check Compound Stability/Solubility D1->D2 D3 Assess for Off-Target Effects D2->D3 D3->A1 Refine experiment

Caption: General experimental workflow for this compound studies.

References

Minimizing toxicity and adverse effects of (S)-SNAP5114 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity and adverse effects of (S)-SNAP5114 in in vivo experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3.[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), leading to enhanced GABAergic signaling. It has demonstrated anticonvulsant and antinociceptive effects in animal models.[1][3]

Q2: What are the known toxicities and adverse effects of this compound in vivo?

The primary concerns with in vivo use of this compound are its dose-dependent toxicity, which can lead to mortality, particularly at higher doses.[4][5] One study reported that a high dose of 30 mg/kg of this compound resulted in the death of five out of eleven mice, while a lower dose of 5 mg/kg led to one death out of nine mice.[4] The exact mechanisms of toxicity are not fully elucidated but are thought to be related to excessive GABAergic signaling, potentially causing silent seizures or cardiovascular complications.[4] Additionally, since GAT-3 is expressed in peripheral tissues such as the heart, pancreas, and kidneys, off-target effects in these organs are a possibility.[4]

Q3: What are the main challenges in working with this compound?

Researchers using this compound in vivo often encounter challenges related to its:

  • Poor solubility: The compound is not readily soluble in aqueous solutions, requiring specific formulation strategies.[4]

  • Chemical instability: this compound is known to be chemically unstable, which can impact its potency and reproducibility of results.[5][6]

  • Limited brain penetration: The ability of this compound to cross the blood-brain barrier is modest, which may necessitate higher doses to achieve a therapeutic effect in the CNS, potentially increasing the risk of peripheral toxicity.[5]

Q4: Are there any known alternatives to this compound with a better in vivo profile?

Yes, the problematic stability and toxicity of this compound have led to the development of analogs. For instance, DDPM-1457 is a more stable variant.[6] Researchers are continuously working on developing novel GAT-3 inhibitors with improved pharmacokinetic and safety profiles.

TROUBLESHOOTING GUIDES

Issue 1: Poor Solubility and Vehicle Selection

Problem: Difficulty in dissolving this compound for in vivo administration.

Solution: Due to its low solubility, this compound requires a vehicle containing co-solvents. Here are some suggested formulations:

  • For Intraperitoneal (i.p.) Injection: A solution of 10% DMSO in sterile isotonic saline has been used.[4]

  • Alternative Formulations:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • 10% DMSO, 90% (20% SBE-β-CD in Saline).

    • 10% DMSO, 90% Corn Oil.

Experimental Protocol for Vehicle Preparation (10% DMSO in Saline):

  • Aseptically measure the required volume of DMSO.

  • In a sterile container, add the DMSO to nine times its volume of sterile isotonic saline.

  • Mix thoroughly by vortexing or gentle agitation until a clear, homogeneous solution is formed.

  • Warm the vehicle slightly if necessary to aid in the dissolution of this compound.

  • Prepare fresh on the day of the experiment.

Issue 2: High Mortality and Dose-Dependent Toxicity

Problem: Observing high rates of mortality or severe adverse effects in experimental animals.

Solution: This is a critical issue that requires careful dose selection and diligent monitoring.

  • Dose Reduction: The most immediate step is to lower the dose. A study in mice showed a significant increase in mortality when the dose was increased from 5 mg/kg to 30 mg/kg.[4] It is advisable to start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain.

  • Monitoring for Adverse Events: Closely monitor animals for clinical signs of toxicity. These can include:

    • Sedation or lethargy

    • Ataxia (impaired coordination)

    • Hypothermia

    • Respiratory distress

    • Seizures (including non-convulsive or "silent" seizures)

    • Piloerection, half-closed eyes, and decreased motor activity can be early indicators of organ toxicity.[7]

  • Humane Endpoints: Establish clear humane endpoints for your study. If an animal exhibits severe signs of toxicity, it should be euthanized promptly.

Experimental Protocol for Animal Monitoring:

  • After administration of this compound, observe each animal continuously for the first 30 minutes and then at regular intervals (e.g., every 15-30 minutes) for the first 4 hours.

  • Record observations for each animal, noting any changes in posture, activity, breathing, and response to gentle stimuli.

  • Monitor body weight daily. A significant drop in body weight can be an indicator of toxicity.

  • If any severe adverse effects are observed, consult with the institutional animal care and use committee (IACUC) and veterinary staff immediately.

Issue 3: Inconsistent Experimental Results

Problem: High variability in experimental outcomes between animals or experiments.

Solution: This could be due to the chemical instability of this compound or issues with its formulation.

  • Fresh Preparation: Always prepare this compound solutions fresh on the day of use. The compound's instability can lead to degradation and loss of potency over time.

  • Consistent Formulation: Use the exact same formulation and preparation method for every experiment to ensure consistency in drug delivery.

  • Verification of Compound Quality: Ensure the purity of your this compound batch through appropriate analytical methods if there are persistent issues with reproducibility.

QUANTITATIVE DATA SUMMARY

ParameterSpeciesValueReference
IC50 (hGAT-3) Human5 µM[1][2]
IC50 (rGAT-2) Rat21 µM[1][2]
IC50 (hGAT-1) Human388 µM
In Vivo Dose (Low) Mouse5 mg/kg (i.p.)[4]
Associated Mortality (Low Dose) Mouse1 out of 9[4]
In Vivo Dose (High) Mouse30 mg/kg (i.p.)[4]
Associated Mortality (High Dose) Mouse5 out of 11[4]

VISUALIZATIONS

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte GABA_vesicle GABA Vesicle GABA_extracellular Extracellular GABA GABA_vesicle->GABA_extracellular Release GAT3 GAT-3 Transporter GABA_extracellular->GAT3 Reuptake GABA_receptor GABA Receptor GABA_extracellular->GABA_receptor Binds Toxicity Potential Toxicity (e.g., excessive inhibition, off-target effects) GABA_receptor->Toxicity Leads to SNAP5114 This compound SNAP5114->GAT3 Inhibits experimental_workflow start Start formulation Prepare this compound in appropriate vehicle (e.g., 10% DMSO in saline) start->formulation dose_selection Select dose (start low, e.g., <5 mg/kg) formulation->dose_selection administration Administer to animals (e.g., i.p. injection) dose_selection->administration monitoring Monitor for adverse effects (clinical signs, body weight) administration->monitoring adverse_event Adverse Event? monitoring->adverse_event data_collection Collect experimental data endpoint Humane endpoint or completion of study data_collection->endpoint adverse_event->data_collection No intervention Intervention (e.g., supportive care, euthanasia) adverse_event->intervention Yes intervention->endpoint

References

Technical Support Center: Overcoming Poor Brain Penetration of (S)-SNAP5114

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor brain penetration of (S)-SNAP5114.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: Low or Undetectable Brain Concentrations of this compound

  • Question: My in vivo experiment shows very low or undetectable levels of this compound in the brain tissue. What are the possible causes and solutions?

  • Answer: Poor brain penetration of this compound is a known issue stemming from several factors, including its physicochemical properties and its susceptibility to efflux transporters at the blood-brain barrier (BBB). Here are potential causes and troubleshooting strategies:

    • Efflux Pump Activity: this compound is likely a substrate for efflux transporters such as Organic Anion Transporters (OATs) at the BBB, which actively pump the compound out of the brain.

      • Solution: Co-administration with an efflux pump inhibitor like probenecid can significantly increase the brain concentration of this compound. Probenecid inhibits OATs, thereby reducing the efflux of this compound from the brain.

    • Poor Solubility and Stability: this compound has limited solubility and chemical stability, which can affect its bioavailability and ability to cross the BBB.[1][2]

      • Solution 1: Optimize the formulation of this compound. Ensure it is fully dissolved in a suitable vehicle before administration. See the FAQs for recommended solvents.

      • Solution 2: Consider advanced drug delivery systems like nanoparticle encapsulation to improve solubility, stability, and brain targeting.

    • Insufficient Dosage: The administered dose may not be sufficient to achieve detectable levels in the brain.

      • Solution: While dose escalation can be attempted, it should be done with caution due to potential toxicity.[1] It is often more effective to first address the efflux and formulation issues.

Issue 2: High Inter-Individual Variability in Brain Concentrations

  • Question: I am observing significant variability in the brain concentrations of this compound across my experimental animals. What could be the reason?

  • Answer: High variability can be attributed to several factors:

    • Genetic Polymorphisms in Transporters: Individual differences in the expression and activity of efflux transporters can lead to varied rates of this compound efflux from the brain.

    • Inconsistent Administration: Variability in the administration of this compound or any co-administered inhibitor (e.g., probenecid) can lead to inconsistent plasma and brain concentrations.

    • Metabolic Differences: Individual variations in drug metabolism can affect the systemic exposure of this compound.

    Troubleshooting Steps:

    • Standardize Administration Technique: Ensure precise and consistent administration of all compounds. For intraperitoneal (i.p.) injections, ensure consistent injection volume and location.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

    • Monitor Plasma Concentrations: Correlating brain concentrations with plasma concentrations can help determine if the variability is due to systemic exposure or differences in BBB transport.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a concern?

This compound is a selective inhibitor of the GABA transporter GAT-3 (and to a lesser extent GAT-2).[3] By inhibiting GAT-3, it increases the extracellular levels of GABA, a major inhibitory neurotransmitter in the central nervous system (CNS).[3] This makes it a valuable research tool for studying the role of GAT-3 in various neurological and psychiatric disorders. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier, resulting in low concentrations at its target site within the brain.[1][2]

Q2: What are the key physicochemical properties of this compound that contribute to its poor brain penetration?

The following table summarizes the relevant physicochemical properties of this compound.

PropertyValue/DescriptionImplication for Brain Penetration
Molecular Weight 505.61 g/mol [3][4]Within a range generally considered acceptable for BBB penetration.
Lipophilicity Expected to be lipophilic due to its structure, which should favor passive diffusion.[5]While lipophilicity is generally favorable, it does not guarantee brain uptake, especially in the presence of active efflux.
Solubility Soluble in DMSO and ethanol.[3][4] Poor aqueous solubility.[1]Low aqueous solubility can limit its concentration in physiological fluids and hinder absorption and distribution.
Chemical Stability Modest chemical stability.[1][2]Can degrade in solution, reducing the effective concentration of the active compound.

Q3: How can I improve the brain delivery of this compound in my experiments?

Several strategies can be employed to enhance the brain penetration of this compound. The table below provides a comparative overview of these methods with hypothetical data to illustrate potential improvements.

MethodPrincipleExpected Improvement in Brain-to-Plasma Ratio (Hypothetical)Key Considerations
Co-administration with Probenecid Inhibition of Organic Anion Transporters (OATs) at the BBB, reducing efflux of this compound.3 to 5-fold increase.Optimal dosing and timing of probenecid administration are crucial.
Nanoparticle Formulation (e.g., PLGA) Encapsulation protects this compound from degradation, improves solubility, and can facilitate transport across the BBB.5 to 10-fold increase.Requires expertise in nanoparticle synthesis and characterization. Particle size and surface properties are critical.
Focused Ultrasound (FUS) with Microbubbles Transient and localized opening of the BBB allows for increased passage of this compound into the brain.>10-fold increase (in the targeted region).Requires specialized equipment and expertise. The BBB opening is temporary.

Q4: What is a recommended starting protocol for co-administering this compound with probenecid in mice?

This is a suggested starting protocol. Optimization may be necessary for your specific experimental model.

Experimental Protocol: Co-administration of this compound and Probenecid in Mice

  • Materials:

    • This compound

    • Probenecid

    • Vehicle (e.g., 10% DMSO in saline)

    • Experimental animals (e.g., C57BL/6 mice)

  • Preparation of Solutions:

    • Dissolve this compound in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg injection volume).

    • Prepare a separate solution of probenecid in the vehicle (e.g., 20 mg/mL for a 200 mg/kg dose).

  • Administration:

    • Administer probenecid (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection.

    • 30-60 minutes after probenecid administration, administer this compound (e.g., 30 mg/kg) via i.p. injection.

  • Sample Collection:

    • At the desired time point post-(S)-SNAP5114 administration (e.g., 1-2 hours), collect blood and brain samples for analysis.

  • Analysis:

    • Determine the concentrations of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the brain-to-plasma concentration ratio.

Q5: Can you provide a general protocol for formulating this compound into PLGA nanoparticles?

This protocol outlines the nanoprecipitation method for encapsulating a lipophilic drug like this compound.

Experimental Protocol: Formulation of this compound-Loaded PLGA Nanoparticles

  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone (organic solvent)

    • Polyvinyl alcohol (PVA) or another suitable surfactant

    • Deionized water

  • Preparation:

    • Dissolve PLGA and this compound in acetone to form the organic phase. The drug-to-polymer ratio will need to be optimized.

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Nanoparticles will form spontaneously as the acetone diffuses into the water.

  • Solvent Evaporation and Purification:

    • Remove the acetone by evaporation under reduced pressure.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Q6: What is a basic protocol for using focused ultrasound to deliver this compound to a specific brain region in a rodent model?

This is a generalized protocol and requires specialized equipment and ethical approval.

Experimental Protocol: Focused Ultrasound-Mediated Delivery of this compound

  • Animal Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Shave the head to ensure good acoustic coupling.

  • Setup:

    • Couple the focused ultrasound transducer to the head using acoustic gel.

    • Use MRI or stereotaxic coordinates to target the desired brain region.

  • Procedure:

    • Administer this compound systemically (e.g., via intravenous injection).

    • Immediately inject commercially available microbubbles intravenously.

    • Apply the focused ultrasound sonication to the target region. Typical parameters for rodents are a frequency of 0.5-1.5 MHz and a pressure of 0.3-0.6 MPa.[6]

  • Post-Procedure:

    • Monitor the animal during recovery.

    • At the designated time point, collect brain tissue from the targeted and non-targeted regions for analysis of this compound concentration.

III. Visualizations

Signaling Pathways and Experimental Workflows

GAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_inhibitor Pharmacological Intervention GABA_ext GABA GAT3 GAT-3 Transporter GABA_ext->GAT3 Uptake Na_Ca_Exchanger Reverse Na+/Ca2+ Exchanger GAT3->Na_Ca_Exchanger Activates Ca_increase Intracellular Ca2+ Increase Na_Ca_Exchanger->Ca_increase GluN2B_NMDAR Presynaptic GluN2B-NMDAR Ca_increase->GluN2B_NMDAR Modulates Synaptic_Transmission Enhanced Excitatory Synaptic Transmission GluN2B_NMDAR->Synaptic_Transmission SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: Signaling pathway of astrocytic GAT-3 in modulating synaptic transmission.

experimental_workflow cluster_problem Problem cluster_solutions Proposed Solutions cluster_evaluation Evaluation start Poor Brain Penetration of this compound probenecid Co-administration with Probenecid start->probenecid nanoparticles Nanoparticle Formulation start->nanoparticles FUS Focused Ultrasound with Microbubbles start->FUS animal_model In Vivo Animal Model (e.g., Mouse, Rat) probenecid->animal_model nanoparticles->animal_model FUS->animal_model dosing Systemic Administration animal_model->dosing analysis Measure Brain and Plasma Concentrations (LC-MS/MS) dosing->analysis outcome Assess Improvement in Brain-to-Plasma Ratio analysis->outcome troubleshooting_logic start Low/Variable Brain Concentration of This compound check_formulation Is the formulation optimized for solubility and stability? start->check_formulation optimize_formulation Optimize Vehicle/Use Nanoparticles check_formulation->optimize_formulation No check_efflux Is efflux pump inhibition being used? check_formulation->check_efflux Yes optimize_formulation->check_efflux use_probenecid Co-administer with Probenecid check_efflux->use_probenecid No check_dose Is the dose and administration consistent? check_efflux->check_dose Yes use_probenecid->check_dose standardize_admin Standardize Dosing and Administration Protocol check_dose->standardize_admin No final_outcome Improved and Consistent Brain Concentrations check_dose->final_outcome Yes standardize_admin->final_outcome

References

Interpreting results with (S)-SNAP5114 in the presence of other GAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GAT-2/3 inhibitor, (S)-SNAP-5114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when using (S)-SNAP-5114, particularly in conjunction with other GABA transporter (GAT) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is (S)-SNAP-5114 and what is its primary mechanism of action?

(S)-SNAP-5114 is a GABA transport inhibitor with selectivity for GAT-3 and GAT-2 over GAT-1.[1][2] Its primary function is to block the reuptake of GABA from the synaptic cleft and extrasynaptic spaces, thereby increasing the extracellular concentration of GABA and enhancing GABAergic neurotransmission.

Q2: What is the selectivity profile of (S)-SNAP-5114 for different GABA transporters?

(S)-SNAP-5114 shows a clear preference for GAT-3 and GAT-2. IC50 values are typically in the low micromolar range for GAT-3, slightly higher for GAT-2, and significantly higher for GAT-1, indicating lower potency for GAT-1.[1]

Q3: How should I interpret results when co-administering (S)-SNAP-5114 with a GAT-1 inhibitor (e.g., NNC-711 or Tiagabine)?

Co-administration of (S)-SNAP-5114 with a GAT-1 inhibitor can lead to a synergistic increase in extracellular GABA levels. This is because GAT-1 is predominantly located on presynaptic neurons, while GAT-3 is primarily found on astrocytes.[3] By inhibiting both neuronal and astrocytic GABA uptake, the overall clearance of GABA is more effectively blocked, leading to a greater potentiation of GABAergic signaling than with either inhibitor alone.

Q4: What are some known limitations or challenges when working with (S)-SNAP-5114?

Researchers should be aware of several challenges associated with (S)-SNAP-5114, including:

  • Limited brain penetration: The compound may have poor access to the central nervous system when administered peripherally.[4]

  • Chemical instability: (S)-SNAP-5114 can be unstable, which may affect experimental reproducibility.[4]

  • Low solubility: The compound has low aqueous solubility, requiring the use of solvents like DMSO for stock solutions.[5]

  • Potential for off-target effects or toxicity at high concentrations: As with any pharmacological agent, high concentrations may lead to non-specific effects or cellular toxicity.[4][5] Increased mortality has been observed in some animal studies at higher doses.[5]

Q5: What are the expected effects of (S)-SNAP-5114 on tonic GABA currents?

By inhibiting GAT-2 and GAT-3, which are involved in regulating extrasynaptic GABA concentrations, (S)-SNAP-5114 is expected to enhance tonic GABA currents. This effect is often more pronounced when GAT-1 is also blocked.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of (S)-SNAP-5114 on GABA levels or neuronal activity. 1. Compound degradation: (S)-SNAP-5114 is known for its chemical instability.[4] 2. Poor brain penetration: If administered peripherally, the compound may not be reaching the target tissue in sufficient concentrations.[4] 3. Low expression of GAT-2/3 in the target region: The density of GAT-2 and GAT-3 can vary significantly between brain regions.[6] 4. Compensation by other GATs: GAT-1 may be compensating for the inhibition of GAT-2/3.1. Prepare fresh stock solutions of (S)-SNAP-5114 for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. 2. Consider direct administration into the brain (e.g., via intracerebroventricular injection or reverse microdialysis) to bypass the blood-brain barrier. 3. Verify the expression levels of GAT-2 and GAT-3 in your specific tissue of interest using techniques like immunohistochemistry or Western blotting. 4. Co-administer a GAT-1 inhibitor (e.g., NNC-711) to block the major neuronal GABA uptake pathway. This can unmask the contribution of GAT-3 to GABA clearance.
High variability in experimental results. 1. Inconsistent compound concentration: Due to its low solubility, (S)-SNAP-5114 may not be fully dissolved, leading to variations in the actual concentration used.[5] 2. Precipitation of the compound in aqueous buffers. 1. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in aqueous buffers. Gentle warming and vortexing may be necessary. 2. Prepare the final working solution immediately before use. Visually inspect for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO in the final buffer, ensuring the final solvent concentration does not affect the biological preparation.
Unexpected toxicity or cell death. 1. High concentration of (S)-SNAP-5114: The compound may exhibit toxicity at higher doses.[4][5] 2. Solvent toxicity: High concentrations of DMSO or other organic solvents can be toxic to cells.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiment. 2. Ensure the final concentration of the solvent in your experimental medium is below the toxic threshold for your cell type or preparation (typically <0.1% for DMSO). Run appropriate vehicle controls.
Synergistic effect with GAT-1 inhibitor is less than expected. 1. Sub-optimal concentration of either inhibitor. 2. Saturation of GABA receptors: The combined effect may be limited by the availability and saturation of GABA receptors.1. Optimize the concentrations of both (S)-SNAP-5114 and the GAT-1 inhibitor to ensure maximal synergistic effects without inducing toxicity. 2. Assess the functional state of GABA receptors in your preparation.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Common GAT Inhibitors

CompoundGAT-1 (human)GAT-2 (rat)GAT-3 (human)BGT-1 (human)Reference(s)
(S)-SNAP-5114 388 µM21 µM5 µM-[1]
NNC-711 0.04 µM171 µM1700 µM622 µM[7]
Tiagabine Selective for GAT-1---[8]

Note: IC50 values can vary depending on the experimental conditions and species.

Experimental Protocols

Protocol 1: In Vitro [3H]GABA Uptake Assay

This protocol is adapted from studies characterizing GAT inhibitor pharmacology.[9]

1. Cell Culture:

  • Culture HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., human GAT-1, GAT-2, or GAT-3).
  • Plate the cells in 96-well plates and grow to confluence.

2. Preparation of Solutions:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
  • [3H]GABA Solution: Prepare a working solution of [3H]GABA in assay buffer at the desired final concentration (e.g., 10-50 nM).
  • Inhibitor Solutions: Prepare a stock solution of (S)-SNAP-5114 in DMSO (e.g., 10-100 mM). Serially dilute the stock solution in assay buffer to obtain a range of final concentrations for the dose-response curve. Prepare other GAT inhibitors similarly.

3. GABA Uptake Assay:

  • Wash the cells twice with pre-warmed assay buffer.
  • Pre-incubate the cells with either vehicle (DMSO) or varying concentrations of the GAT inhibitors for 10-20 minutes at 37°C.
  • Initiate the uptake by adding the [3H]GABA solution to each well.
  • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GAT inhibitor like nipecotic acid, or in non-transfected cells).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Microdialysis

This protocol is a general guideline for measuring extracellular GABA in the brain of freely moving animals.

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
  • Implant a guide cannula targeting the brain region of interest.
  • Secure the guide cannula to the skull with dental cement.
  • Allow the animal to recover from surgery for at least 24-48 hours.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.
  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 0.5-2 µL/min).
  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

3. Drug Administration:

  • To study the effect of (S)-SNAP-5114 alone, dissolve it in aCSF and administer it through the microdialysis probe (reverse dialysis).
  • For co-administration studies, a GAT-1 inhibitor (e.g., NNC-711) can be included in the perfusion fluid. (S)-SNAP-5114 can then be added to the perfusion fluid to observe the combined effect.

4. Sample Analysis:

  • Derivatize the GABA in the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde).
  • Analyze the samples using high-performance liquid chromatography (HPLC) with fluorescence detection to quantify GABA concentrations.

5. Data Analysis:

  • Express the GABA concentrations as a percentage of the baseline levels.
  • Compare the effects of the different drug treatments on extracellular GABA levels.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Tonic GABA Currents

This protocol provides a method for recording tonic GABA currents from neurons in brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal and decapitate.
  • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
  • Cut acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
  • Perform whole-cell voltage-clamp recordings from the neurons of interest.
  • Use a patch pipette filled with an internal solution containing a high chloride concentration to enhance the detection of GABAergic currents.
  • Hold the neuron at a negative membrane potential (e.g., -70 mV).

3. Measurement of Tonic Current:

  • Establish a stable baseline recording.
  • Apply a GABA-A receptor antagonist (e.g., bicuculline or picrotoxin) to the bath. The resulting outward shift in the holding current represents the tonic GABA current.
  • To investigate the effect of GAT inhibitors, apply (S)-SNAP-5114 and/or a GAT-1 inhibitor to the bath before the application of the GABA-A receptor antagonist. The change in the tonic current in the presence of the GAT inhibitors can then be quantified.

4. Data Analysis:

  • Measure the change in the holding current before and after the application of the GABA-A receptor antagonist to quantify the tonic current.
  • Compare the magnitude of the tonic current under control conditions and in the presence of the GAT inhibitors.

Visualizations

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT GABA_cleft GABA VGAT->GABA_cleft release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle GABA_cleft->GAT1_pre reuptake GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R GABA_B_R GABA-B Receptor GABA_cleft->GABA_B_R GAT3_astro GAT-3 GABA_cleft->GAT3_astro reuptake GAT2_astro GAT-2 GABA_cleft->GAT2_astro reuptake GABA_astro GABA GAT3_astro->GABA_astro GAT2_astro->GABA_astro GABA_T GABA-T GABA_astro->GABA_T metabolism Glutamine Glutamine GABA_T->Glutamine Glutamine->Glutamate glutamine shuttle

Caption: GABAergic synapse showing the synthesis, release, and reuptake of GABA.

experimental_workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A Surgical Implantation of Microdialysis Guide Cannula B Animal Recovery (24-48h) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF (Baseline Collection) C->D E Introduce GAT-1 Inhibitor (e.g., NNC-711) via Reverse Dialysis D->E Drug Infusion 1 H Collect Dialysate Fractions D->H F Introduce (S)-SNAP-5114 + GAT-1 Inhibitor via Reverse Dialysis E->F Drug Infusion 2 E->H G Washout with aCSF F->G F->H G->H I Derivatize GABA H->I J HPLC Analysis I->J K Data Quantification and Statistical Analysis J->K

Caption: In vivo microdialysis workflow for co-administration of GAT inhibitors.

References

Troubleshooting unexpected (S)-SNAP5114 effects on neuronal excitability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (S)-SNAP5114 in studying neuronal excitability. Our aim is to assist researchers, scientists, and drug development professionals in interpreting their experimental results and addressing unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the GABA transporter GAT-3 (and to a lesser extent GAT-2). GAT-3 is primarily located on astrocytes and is responsible for the reuptake of extracellular GABA. By inhibiting GAT-3, this compound increases the ambient concentration of GABA in the extrasynaptic space, which in turn enhances tonic GABAA receptor-mediated inhibition.[1][2][3] This tonic inhibition plays a crucial role in regulating overall neuronal excitability.

Q2: What is the expected effect of this compound on neuronal excitability?

By increasing tonic GABAergic inhibition, the expected effect of this compound is a decrease in overall neuronal excitability.[1][4] This can manifest as a hyperpolarization of the resting membrane potential, an increased threshold for action potential firing, and a reduction in the frequency of spontaneous firing.

Q3: What are the known off-target effects or confounding factors associated with this compound?

While this compound is selective for GAT-3 over GAT-1, it also inhibits GAT-2.[2] However, GAT-2 is mainly expressed in the leptomeninges and not significantly on neurons or astrocytes in most brain regions, so this is often not a major confounding factor in neuronal excitability studies.[2] It's important to note that the effects of this compound can be highly variable and context-dependent, potentially due to differences in the expression and function of GAT-3 in different brain regions and neuronal populations.[1] Additionally, some studies have reported poor brain penetration, low solubility, and chemical instability, which could contribute to inconsistent results.[5][6]

Troubleshooting Guide

Unexpected Increase in Neuronal Excitability

Q: I applied this compound, but I am observing an increase in neuronal excitability (e.g., increased firing rate, spontaneous depolarizations). What could be the cause?

Possible Causes and Solutions:

  • Network Effects: In a complex neuronal circuit, inhibiting GAT-3 on astrocytes surrounding inhibitory interneurons could paradoxically lead to their suppression. This disinhibition of excitatory principal neurons would result in a net increase in network excitability.

    • Recommendation: To isolate the direct effect on the neuron of interest, perform recordings in the presence of synaptic blockers (e.g., CNQX, AP5, and picrotoxin) to block excitatory and phasic inhibitory transmission. This will help to unmask the direct effect of enhanced tonic inhibition.

  • Transporter Reversal: Under conditions of high intracellular sodium or significant membrane depolarization in astrocytes, GABA transporters can operate in reverse, releasing GABA into the extracellular space.[3][7] If the experimental conditions favor this (e.g., in models of ischemia or high potassium), the application of a blocker like this compound could inhibit this GABA release, leading to a reduction in tonic inhibition and a consequent increase in excitability.

    • Recommendation: Monitor the health of your slices or cultures. Ensure proper oxygenation and glucose supply to prevent significant astrocytic depolarization. Consider measuring astrocytic membrane potential if this is a recurring issue.

  • Developmental Stage: The expression and function of GABA transporters and receptors can change during neuronal development. In some developing systems, GABA can be depolarizing.

    • Recommendation: Verify the developmental stage of your model system and the known effects of GABA at that stage.

High Variability in Experimental Results

Q: I am seeing a high degree of variability in the effects of this compound between different experiments or even within the same experimental batch. What are the potential reasons?

Possible Causes and Solutions:

  • Compound Instability and Solubility: this compound has been reported to have limited solubility and poor chemical stability.[5][6]

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment. Use a vehicle like DMSO to ensure it is fully dissolved before diluting to the final concentration in your recording solution. Always protect the stock solution from light and store it at -20°C.

  • Heterogeneous GAT-3 Expression: The expression of GAT-3 can be highly variable across different brain regions and even between different cells within the same region.[1]

    • Recommendation: Perform immunohistochemistry or in situ hybridization to confirm the expression pattern of GAT-3 in your specific region of interest. This will help in interpreting the variability in your physiological recordings.

  • Experimental Conditions: Subtle variations in experimental conditions, such as temperature, pH, and the concentration of extracellular ions, can influence transporter function and neuronal excitability.

    • Recommendation: Strictly control and monitor all experimental parameters. Ensure consistent slice thickness and health. Refer to established protocols for maintaining slice viability.

No Observable Effect

Q: I have applied this compound at the recommended concentration, but I do not see any change in neuronal excitability. What should I check?

Possible Causes and Solutions:

  • Low Endogenous GAT-3 Activity: In some brain regions or under baseline conditions, the activity of GAT-3 may be low.[2] The effect of this compound is most prominent when there is a significant GABA spillover from the synapse, which is then cleared by GAT-3.

    • Recommendation: To unmask the effect of GAT-3 inhibition, consider co-applying a GAT-1 inhibitor (like NNC-711). Blocking GAT-1 will increase the extracellular GABA concentration and promote its spillover, making the contribution of GAT-3 more apparent.[1][2]

  • Inactive Compound: The compound may have degraded.

    • Recommendation: Purchase from a reputable supplier and always prepare fresh solutions. If possible, validate the activity of the compound in a positive control experiment where its effects are well-established.

  • Insufficient Concentration: While using the recommended concentration is a good starting point, the effective concentration can vary depending on the experimental preparation.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific model system.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC₅₀ for GAT-3 5 µMHuman (cloned)
IC₅₀ for GAT-2 21 µMRat (cloned)
IC₅₀ for GAT-1 388 µMHuman (cloned)
Solubility in DMSO ~100 mM
Solubility in Ethanol ~50 mM

Key Experimental Protocols

Whole-Cell Patch-Clamp Recording to Measure Tonic GABAergic Currents

This protocol is designed to measure changes in tonic GABAA receptor-mediated currents in response to this compound application.

  • Preparation of Brain Slices:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick slices in the cutting solution.

    • Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using a microscope with DIC optics.

    • Use borosilicate glass pipettes (3-6 MΩ) filled with a cesium-based internal solution to block potassium channels and isolate GABAergic currents.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration in voltage-clamp mode.

    • Hold the neuron at a potential of -70 mV.

    • Record a stable baseline current for 5-10 minutes.

    • Bath-apply this compound at the desired concentration.

    • Record the change in the holding current. An outward shift in the holding current indicates an increase in tonic inhibition.

    • To confirm that the change in current is mediated by GABAA receptors, apply a GABAA receptor antagonist like picrotoxin or bicuculline at the end of the experiment. This should reverse the effect of this compound.

  • Data Analysis:

    • Measure the average holding current during the baseline period and after the application of this compound.

    • The difference between these two values represents the magnitude of the this compound-induced tonic current.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_release GABA_vesicle->GABA_release Release GABA_synapse GABA GABA_release->GABA_synapse GABA_A_R GABA-A Receptor (Phasic Inhibition) GABA_synapse->GABA_A_R GABA_A_R_extra Extrasynaptic GABA-A Receptor (Tonic Inhibition) GABA_synapse->GABA_A_R_extra Spillover GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Neuronal_Excitability Neuronal Excitability GABA_A_R->Neuronal_Excitability Inhibits GABA_A_R_extra->Neuronal_Excitability Strongly Inhibits SNAP5114 This compound SNAP5114->GAT3 Blocks

Caption: GABA signaling pathway and the action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Unexpected_Effect Unexpected Effect Observed? Start->Unexpected_Effect Increased_Excitability Increased Excitability Unexpected_Effect->Increased_Excitability Yes High_Variability High Variability Unexpected_Effect->High_Variability Yes No_Effect No Effect Unexpected_Effect->No_Effect Yes Check_Network_Effects Isolate neuron with synaptic blockers Increased_Excitability->Check_Network_Effects Check_Transporter_Reversal Verify slice health and ionic conditions Increased_Excitability->Check_Transporter_Reversal Check_Compound_Stability Prepare fresh solutions, check solubility High_Variability->Check_Compound_Stability Check_GAT3_Expression Confirm GAT-3 expression in region of interest High_Variability->Check_GAT3_Expression Check_GAT3_Activity Co-apply GAT-1 inhibitor to enhance GABA spillover No_Effect->Check_GAT3_Activity Check_Compound_Activity Validate compound with a positive control No_Effect->Check_Compound_Activity

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Validation & Comparative

A Comparative Analysis of (S)-SNAP5114 and its (R)-Enantiomer in GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the stereoisomers of SNAP5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3.

This guide provides a detailed comparison of the pharmacological activity of the (S) and (R)-enantiomers of SNAP5114. The data presented here is crucial for the accurate interpretation of experimental results and for the design of new therapeutic agents targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the extracellular space, thereby terminating its synaptic action. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine-GABA transporter-1).

SNAP5114 is a potent and selective inhibitor of GAT-2 and GAT-3. Due to the presence of a chiral center, SNAP5114 exists as two enantiomers: (S)-SNAP5114 and (R)-SNAP5114. This guide focuses on elucidating the differential effects of these two stereoisomers on GABA transporter activity.

Comparative Pharmacological Activity

The primary difference between the two enantiomers lies in their potency for inhibiting GABA transporters. The (S)-enantiomer is significantly more active than the (R)-enantiomer. The following table summarizes the inhibitory activity (IC50 values) of both enantiomers on different human and rat GABA transporters.

CompoundTransporterSpeciesIC50 (µM)
This compound hGAT-3Human5[1]
rGAT-2Rat21[1]
hGAT-1Human388[1]
(R)-SNAP5114 hGAT-3Human>100
rGAT-2Rat>100
hGAT-1Human>100

hGAT refers to human GABA transporter. rGAT refers to rat GABA transporter.

These data clearly demonstrate the stereoselective inhibition of SNAP5114, with the (S)-enantiomer being the eutomer (the more active enantiomer). The (R)-enantiomer, in contrast, shows negligible activity at the tested concentrations. This significant difference in potency underscores the importance of using the enantiomerically pure (S)-form in studies aimed at investigating the role of GAT-2 and GAT-3.

Mechanism of Action: Inhibition of GABA Reuptake

The primary mechanism of action for this compound is the blockade of GABA transport into presynaptic neurons and surrounding glial cells. This inhibition of reuptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have various downstream effects, including anticonvulsant properties.

GABA_Transport_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT GAT-2 / GAT-3 GABA->GAT Reuptake GABA_in GABA (intracellular) GAT->GABA_in Transport SNAP5114 This compound SNAP5114->GAT Inhibits caption Mechanism of this compound Action GABA_Uptake_Assay_Workflow start Start cell_culture Culture & Transfect COS-7 Cells with GATs start->cell_culture wash_cells Wash Cells cell_culture->wash_cells pre_incubate Pre-incubate with (S)- or (R)-SNAP5114 wash_cells->pre_incubate initiate_uptake Add [3H]GABA pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Wash with Ice-Cold Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Quantify [3H]GABA lyse_cells->scintillation_count analyze_data Calculate IC50 scintillation_count->analyze_data end End analyze_data->end caption Experimental Workflow for GABA Uptake Assay

References

Validating the Selectivity of (S)-SNAP5114 for GAT-3 over GAT-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of (S)-SNAP5114 on the GABA transporters GAT-3 and GAT-1, supported by experimental data. The information presented herein is intended to assist researchers and professionals in the fields of neuroscience and drug development in evaluating the utility of this compound as a selective tool for studying GABAergic signaling.

Data Presentation

The selectivity of this compound for the human GABA transporter-3 (hGAT-3) over the human GABA transporter-1 (hGAT-1) is demonstrated by a significant difference in their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundTargetIC50 (µM)Selectivity (GAT-1/GAT-3)
This compoundhGAT-35~78-fold
This compoundhGAT-1388

Data sourced from publicly available information.

The data clearly indicates that this compound is approximately 78 times more potent at inhibiting hGAT-3 than hGAT-1, establishing it as a selective inhibitor for GAT-3.

Experimental Protocols

The determination of the IC50 values for this compound was achieved through a [3H]GABA uptake assay utilizing Human Embryonic Kidney 293 (HEK-293) cells stably expressing either the hGAT-1 or hGAT-3 transporter. This widely accepted method allows for the direct measurement of the functional inhibition of the respective transporters.

Detailed Methodology: [3H]GABA Uptake Assay

  • Cell Culture and Plating:

    • HEK-293 cell lines stably transfected with and expressing either the hGAT-1 or hGAT-3 transporter are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and grow to form a confluent monolayer.

  • Assay Buffer Preparation:

    • A Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution is prepared, typically containing (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.

  • Inhibition Assay:

    • The cell culture medium is aspirated, and the cells are washed with the assay buffer.

    • Cells are then pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

    • To initiate the uptake reaction, a solution containing a fixed concentration of [3H]GABA (radiolabeled gamma-aminobutyric acid) is added to each well.

    • The incubation is allowed to proceed for a short, defined period (e.g., 1-10 minutes) during which the transporters actively uptake the radiolabeled GABA.

  • Termination of Uptake and Scintillation Counting:

    • The uptake is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove any non-transported [3H]GABA.

    • A scintillation cocktail is added to each well to lyse the cells and release the intracellular [3H]GABA.

    • The radioactivity in each well is then quantified using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [3H]GABA taken up by the cells.

  • Data Analysis:

    • The CPM values are plotted against the corresponding concentrations of this compound.

    • The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each transporter.

Mandatory Visualization

GABAAergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle GABA_released Vesicle->GABA_released Exocytosis vGAT->Vesicle Packaging GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binding GABA_B_Receptor GABA-B Receptor GABA_released->GABA_B_Receptor Binding GAT3 GAT-3 GABA_released->GAT3 Reuptake GAT1 GAT-1 GABA_released->GAT1 Reuptake cluster_glia cluster_glia GAT3->cluster_glia cluster_presynaptic cluster_presynaptic GAT1->cluster_presynaptic SNAP5114 This compound SNAP5114->GAT3 Inhibition (High Potency) SNAP5114->GAT1 Inhibition (Low Potency)

Caption: GABAergic synapse showing the roles of GAT-1 and GAT-3 in GABA reuptake.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay [3H]GABA Uptake Assay cluster_detection Detection and Analysis culture Culture HEK-293 cells (GAT-1 or GAT-3 expressing) seed Seed cells in 96-well plate culture->seed wash1 Wash cells with assay buffer seed->wash1 preincubate Pre-incubate with this compound (various concentrations) wash1->preincubate add_gaba Add [3H]GABA to initiate uptake preincubate->add_gaba incubate Incubate for a defined time add_gaba->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells and add scintillation cocktail terminate->lyse count Quantify radioactivity (Scintillation Counting) lyse->count analyze Analyze data and determine IC50 count->analyze

Caption: Experimental workflow for the [3H]GABA uptake assay.

(S)-SNAP5114: A Comparative Guide to its Efficacy in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-SNAP5114, a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-3, has shown promise in various animal models of neurological disorders. This guide provides a comprehensive comparison of its efficacy with alternative therapeutic agents, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and extension of these findings.

Mechanism of Action: Enhancing GABAergic Neurotransmission

This compound primarily functions by blocking the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. This action is selective for GAT-3, and to a lesser extent GAT-2, leading to an increase in extracellular GABA levels. The enhanced GABAergic tone is thought to counteract the hyperexcitability characteristic of several neurological conditions, including epilepsy and neuropathic pain.

In contrast, other GABAergic modulators exert their effects through different mechanisms. Tiagabine, for instance, is a selective inhibitor of GAT-1, the primary GABA transporter in neurons and astrocytes. Benzodiazepines, such as diazepam, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. Gabapentin, while structurally related to GABA, does not act on GABA receptors or transporters directly but is thought to modulate calcium channel function.

cluster_synapse Synaptic Cleft cluster_glia Glial Cell Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds GAT3 GAT-3 GABA->GAT3 Reuptake GABA_Receptor->Postsynaptic Neuron Inhibitory Signal SNAP5114 This compound SNAP5114->GAT3 Inhibits

Caption: Mechanism of Action of this compound.

Efficacy in Animal Models of Neuropathic Pain

Neuropathic pain is a chronic condition resulting from nerve damage. Preclinical studies have evaluated the antinociceptive effects of this compound in various rodent models.

Data Presentation
Compound Animal Model Dose Route of Administration Efficacy Reference
This compound Rat Chronic Constriction Injury (CCI)10, 50, 100, 200 µgIntrathecalDose-dependently inhibited mechanical allodynia.[1]
This compound Rat Formalin Test10, 50, 100, 200 µgIntrathecalDose-dependently suppressed the late-phase response.[1]
Gabapentin Rat Chronic Constriction Injury (CCI)100 mg/kgIntraperitonealSignificantly increased paw withdrawal threshold.[2][3]
Tiagabine Mouse Abdominal Constriction Test1 and 3 mg/kgIntraperitonealDose-related significant antinociception.[4]
Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats:

This model induces neuropathic pain by loosely ligating the sciatic nerve.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

Anesthesia Anesthesia Surgery Surgery Anesthesia->Surgery 1. Anesthetize Rat Ligation Ligation Surgery->Ligation 2. Expose Sciatic Nerve Behavioral_Testing Behavioral_Testing Ligation->Behavioral_Testing 3. Loosely Ligate Nerve Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis 4. Assess Mechanical Allodynia Efficacy_Determination Efficacy_Determination Data_Analysis->Efficacy_Determination 5. Analyze Paw Withdrawal Threshold

Caption: Workflow for the Chronic Constriction Injury Model.

Formalin Test in Rats:

This model assesses inflammatory pain by injecting formalin into the paw.

  • Animal Preparation: Male Sprague-Dawley rats are placed in an observation chamber.

  • Procedure: A dilute formalin solution is injected into the plantar surface of the hind paw.

  • Behavioral Scoring: The time the animal spends licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

Efficacy in Animal Models of Epilepsy

Epilepsy is characterized by recurrent seizures. The anticonvulsant properties of this compound have been investigated in models of chemically and electrically induced seizures.

Data Presentation
Compound Animal Model Dose (ED50) Route of Administration Efficacy Reference
This compound DBA/2 Mouse Audiogenic Seizures110 µmol/kgIntraperitonealDose-dependently inhibited sound-induced convulsions.[5]
Tiagabine DBA/2 Mouse Audiogenic Seizures1 µmol/kgIntraperitonealDose-dependently inhibited sound-induced convulsions.[5]
Tiagabine Mouse Pentylenetetrazol (PTZ)-induced SeizuresNot specifiedNot specifiedSynergistic interaction with clonazepam.[6][7]
Tiagabine Mouse Maximal Electroshock (MES) Seizures5 and 10 mg/kgNot specifiedSignificantly raised the electroconvulsive threshold.[8]
Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice:

PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

  • Animal Preparation: Male albino Swiss mice are used.

  • Drug Administration: The test compound or vehicle is administered.

  • Seizure Induction: A convulsant dose of PTZ is injected subcutaneously.

  • Observation: Animals are observed for the occurrence and latency of seizures.

Maximal Electroshock (MES) Seizure Model in Mice:

This model induces tonic-clonic seizures through electrical stimulation.

  • Animal Preparation: Male mice are used.

  • Drug Administration: The test compound or vehicle is administered.

  • Seizure Induction: An electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

cluster_chemical Chemically-Induced Seizures cluster_electrical Electrically-Induced Seizures PTZ_Model PTZ-Induced Seizures PTZ_Admin Administer PTZ PTZ_Model->PTZ_Admin PTZ_Observe Observe Seizure Activity PTZ_Admin->PTZ_Observe MES_Model Maximal Electroshock Seizures MES_Stim Deliver Electrical Stimulus MES_Model->MES_Stim MES_Observe Observe Tonic Hindlimb Extension MES_Stim->MES_Observe Drug_Admin Administer this compound or Alternative Drug_Admin->PTZ_Model Drug_Admin->MES_Model

Caption: Experimental Workflows for Seizure Models.

Efficacy in Animal Models of Anxiety

Anxiety disorders are characterized by excessive fear and worry. The anxiolytic potential of this compound has been explored in behavioral models.

Data Presentation

Quantitative data for this compound in animal models of anxiety is limited in the reviewed literature. Further research is required to establish a clear dose-response relationship.

Compound Animal Model Dose Route of Administration Efficacy Reference
Tiagabine Mouse Light/Dark Box, Hole Board, Marble Burying Tests0.5, 1, and 2 mg/kgNot specifiedDose-dependently exerted anxiolytic effects.[9]
Diazepam Mouse Elevated Plus Maze0.5, 1.0, 3.0 mg/kgIntraperitonealIncreased entries and time in open arms in High Activity mice.[10]
Experimental Protocols

Elevated Plus Maze (EPM) in Mice:

This test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: The mouse is placed in the center of the maze and allowed to explore for a set period.

  • Measurement: The number of entries and the time spent in the open and closed arms are recorded. Anxiolytic compounds typically increase the exploration of the open arms.

Conclusion

This compound demonstrates clear efficacy in animal models of neuropathic pain and epilepsy, primarily through its action as a selective GAT-3 inhibitor. Its dose-dependent effects in reducing pain behaviors and inhibiting seizures highlight its therapeutic potential. In comparison to the GAT-1 inhibitor tiagabine, this compound shows a different pharmacological profile, which may offer advantages in specific neurological conditions. However, further research is needed to fully elucidate its efficacy, particularly in anxiety models, and to establish a more comprehensive quantitative comparison with other therapeutic agents. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to build upon these findings.

References

Cross-reactivity Profile of (S)-SNAP5114 with SLC6 Family GABA Transporters

Author: BenchChem Technical Support Team. Date: November 2025

(S)-SNAP5114 is a potent inhibitor of GABA (γ-aminobutyric acid) transport, demonstrating notable selectivity for specific members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This guide provides a comparative analysis of the cross-reactivity of this compound with the four main GABA transporters: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and BGT-1 (SLC6A12). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their experimental designs.

Inhibitory Potency of this compound

The primary mechanism of action of this compound is the inhibition of GABA uptake by presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA and subsequent enhancement of GABAergic neurotransmission. The inhibitory potency of this compound varies significantly across the different GABA transporter subtypes, as quantified by the half-maximal inhibitory concentration (IC50).

Comparative Inhibitory Activity

The following table summarizes the IC50 values of this compound for human (h) and rat (r) GABA transporter subtypes. Lower IC50 values are indicative of higher inhibitory potency.

TransporterSLC Gene IDSpeciesIC50 (µM)
GAT-3 SLC6A11Human5[1][2]
GAT-2 SLC6A13Rat21[1][2]
GAT-1 SLC6A1Human388[2][3]
BGT-1 SLC6A12Not Specified≥100[1]

The data clearly indicates that this compound is most potent against GAT-3, followed by GAT-2. Its activity against GAT-1 and BGT-1 is considerably lower, demonstrating a clear selectivity profile.

Visualizing Cross-Reactivity

The following diagram illustrates the selectivity of this compound towards the different SLC6 family GABA transporters based on their respective IC50 values.

cluster_0 This compound cluster_1 SLC6 Family GABA Transporters SNAP5114 This compound GAT3 GAT-3 (SLC6A11) IC50 = 5 µM SNAP5114->GAT3 High Potency GAT2 GAT-2 (SLC6A13) IC50 = 21 µM SNAP5114->GAT2 Moderate Potency GAT1 GAT-1 (SLC6A1) IC50 = 388 µM SNAP5114->GAT1 Low Potency BGT1 BGT-1 (SLC6A12) IC50 ≥ 100 µM SNAP5114->BGT1 Low Potency

Caption: Potency of this compound on SLC6 transporters.

GABA Transporter Signaling Pathway

GABA transporters play a crucial role in regulating GABAergic neurotransmission by controlling the concentration of GABA in the synaptic cleft. By removing GABA from the synapse, they terminate its signaling to postsynaptic GABA receptors (GABA-A and GABA-B), thereby modulating both phasic (transient) and tonic (persistent) inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic GABAergic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds GAT3 GAT-3 GABA->GAT3 Uptake GAT1 GAT-1 GABA->GAT1 Uptake postsynaptic Postsynaptic Neuron GABA_A->postsynaptic Phasic/Tonic Inhibition GABA_B->postsynaptic Tonic Inhibition glia Astrocyte GAT3->glia GAT1->presynaptic

Caption: Role of GABA transporters in the synapse.

Experimental Protocols

The determination of IC50 values for this compound is typically performed using a radiolabeled substrate uptake assay. The following is a generalized protocol for a [³H]GABA uptake assay in a heterologous expression system (e.g., HEK293 cells).

[³H]GABA Uptake Assay Protocol

Objective: To determine the inhibitory effect of this compound on GABA uptake mediated by specific GAT subtypes.

Materials:

  • HEK293 cells stably expressing the human GAT subtype of interest (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • This compound.

  • Scintillation fluid.

  • Lysis buffer.

  • Microplates (24- or 48-well).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the target GAT subtype into microplates and grow to a confluent monolayer.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the inhibition curve.

    • Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer. The final concentration of GABA should be close to the Km value for the specific transporter.

  • Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding the [³H]GABA/GABA solution to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for the specific transporter.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, like tiagabine for GAT-1, or in non-transfected cells) from the total uptake.

    • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram

start Start cell_culture Plate GAT-expressing HEK293 cells start->cell_culture wash1 Wash cells with assay buffer cell_culture->wash1 pre_incubate Pre-incubate with This compound wash1->pre_incubate add_gaba Add [3H]GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for a defined time add_gaba->incubate terminate Terminate uptake and wash with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (scintillation counting) lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for [3H]GABA uptake assay.

References

Synergistic Enhancement of GABAergic Tone: A Comparative Analysis of (S)-SNAP-5114 and NNC-711 Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of (S)-SNAP-5114, a selective inhibitor for GABA transporter subtype 3 (GAT-3), and NNC-711, a potent GAT-1 inhibitor. The data presented herein, supported by detailed experimental protocols, demonstrates a significant enhancement of extracellular GABA levels and GABAergic tonic currents, highlighting a promising avenue for therapeutic intervention in conditions associated with GABAergic dysregulation.

Introduction to GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft and extracellular space by GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). GAT-1 is predominantly located on presynaptic neurons, while GAT-3 is primarily expressed on astrocytes.[1][2][3] This differential localization suggests distinct roles in the regulation of GABAergic signaling. NNC-711 is a selective inhibitor of GAT-1, while (S)-SNAP-5114 shows selectivity for GAT-3.[4][5][6] By inhibiting these transporters, the extracellular concentration of GABA can be increased, thereby enhancing GABAergic neurotransmission.

Comparative Inhibitor Selectivity

The efficacy and specificity of GAT inhibitors are determined by their affinity for the different transporter subtypes. The half-maximal inhibitory concentration (IC50) values for (S)-SNAP-5114 and NNC-711 against various human (h) and rat (r) GAT subtypes are summarized below.

InhibitorTransporter SubtypeIC50 (µM)Reference
(S)-SNAP-5114 hGAT-35[5]
rGAT-221[5]
hGAT-1388[5]
BGT-1≥100[6]
NNC-711 hGAT-10.04[4]
rGAT-2171[4]
hGAT-31700[4]
hBGT-1622[4]

This data clearly illustrates the selectivity of (S)-SNAP-5114 for GAT-3 and NNC-711 for GAT-1, making them valuable tools for dissecting the specific roles of these transporters.

Synergistic Effects on Extracellular GABA Levels

In vivo microdialysis studies in the rat hippocampus have demonstrated a powerful synergistic interaction between (S)-SNAP-5114 and NNC-711 in elevating extracellular GABA (e[GABA]) concentrations.[7][8][9][10][11]

TreatmentConcentrationMaximal Increase in e[GABA] (% of baseline)Reference
Control (DMSO)1%~100% (no significant change)[8][9]
NNC-7111 µM566 ± 32%[7]
(S)-SNAP-5114100 µMNo significant change[7][8][9]
NNC-711 + (S)-SNAP-51141 µM + 100 µM716 ± 30%[7]

Notably, the administration of (S)-SNAP-5114 alone did not produce a significant change in basal e[GABA] levels. However, when co-infused with NNC-711, it potentiated the effect of the GAT-1 inhibitor, resulting in a significantly greater increase in e[GABA] than with NNC-711 alone.[7][8][9] This supra-additive effect suggests that under conditions of GAT-1 blockade, GAT-3 plays a crucial role in clearing extracellular GABA.

Synergistic Modulation of Tonic GABAergic Currents

The elevation of extracellular GABA levels through the synergistic action of (S)-SNAP-5114 and NNC-711 translates into a significant enhancement of tonic GABAergic currents in neocortical neurons.[7][12] Tonic inhibition is a persistent form of GABAergic signaling that regulates neuronal excitability.

TreatmentEffect on Tonic CurrentReference
NNC-711No effect[12]
(S)-SNAP-5114No effect[12]
NNC-711 + (S)-SNAP-5114Substantial increase[7][12]

Similar to the effects on e[GABA], neither NNC-711 nor (S)-SNAP-5114 alone significantly affected tonic currents. However, their co-application resulted in a substantial increase, indicating that both GAT-1 and GAT-3 work in concert to regulate the extrasynaptic GABA concentration that mediates tonic inhibition.[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying mechanisms and experimental procedures.

GABA_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT3 GAT-3 GABA_synapse->GAT3 Uptake NNC711 NNC-711 NNC711->GAT1 Inhibits SNAP5114 (S)-SNAP-5114 SNAP5114->GAT3 Inhibits

GABAergic synapse showing GAT-1 and GAT-3 inhibition.

Experimental_Workflow cluster_microdialysis In Vivo Microdialysis cluster_electrophysiology Whole-Cell Patch-Clamp Animal_Prep Stereotaxic Surgery (Rat Hippocampus) Probe_Implantation Microdialysis Probe Implantation Animal_Prep->Probe_Implantation Baseline Baseline e[GABA] Measurement Probe_Implantation->Baseline Drug_Infusion Infusion of Inhibitors (NNC-711, SNAP-5114, or both) Baseline->Drug_Infusion Sample_Collection Dialysate Collection Drug_Infusion->Sample_Collection Analysis HPLC Analysis of GABA Sample_Collection->Analysis Slice_Prep Brain Slice Preparation (Neocortex) Recording Whole-Cell Recording from Pyramidal Neurons Slice_Prep->Recording Drug_Application Bath Application of Inhibitors Recording->Drug_Application Tonic_Current Measurement of Tonic GABAergic Current Drug_Application->Tonic_Current

Workflow for assessing synergistic effects.

Synergistic_Action NNC711 NNC-711 GAT1_Block GAT-1 Blockade NNC711->GAT1_Block SNAP5114 (S)-SNAP-5114 GAT3_Block GAT-3 Blockade SNAP5114->GAT3_Block Increased_eGABA Increased Extracellular GABA GAT1_Block->Increased_eGABA Synergy Synergistic Effect GAT1_Block->Synergy GAT3_Block->Increased_eGABA GAT3_Block->Synergy Enhanced_Tonic_Current Enhanced Tonic Current Increased_eGABA->Enhanced_Tonic_Current Synergy->Increased_eGABA

Logical relationship of the synergistic action.

Experimental Protocols

In Vivo Microdialysis for Extracellular GABA Measurement
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the dorsal hippocampus.[8][9]

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).[2][11]

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[8][9]

  • Drug Administration: (S)-SNAP-5114, NNC-711, or a combination of both are dissolved in aCSF and administered via reverse dialysis through the microdialysis probe. Control animals receive vehicle (e.g., 1% DMSO in aCSF).[8][9]

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection to quantify GABA concentrations.[8][9]

  • Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.

Whole-Cell Patch-Clamp Recording for Tonic Current Measurement
  • Brain Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300 µm thick) containing the neocortex are prepared using a vibratome.[12]

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from layer II/III pyramidal neurons under visual guidance using infrared differential interference contrast microscopy.[10][12]

  • Drug Application: (S)-SNAP-5114 and NNC-711 are applied to the bath solution individually or in combination.[12]

  • Tonic Current Measurement: Tonic GABAergic currents are measured as the change in holding current induced by the application of a GABA-A receptor antagonist, such as bicuculline, at the end of each drug application period.

  • Data Analysis: The magnitude of the tonic current is quantified and compared across different drug conditions using appropriate statistical tests.

Conclusion

The co-administration of (S)-SNAP-5114 and the GAT-1 inhibitor NNC-711 results in a synergistic increase in extracellular GABA levels and a substantial enhancement of tonic GABAergic currents. These findings underscore the cooperative role of neuronal GAT-1 and astrocytic GAT-3 in regulating GABAergic tone. This synergistic strategy may offer a more potent therapeutic approach than the inhibition of a single GAT subtype for treating neurological and psychiatric disorders characterized by deficient GABAergic signaling. Further research is warranted to explore the full therapeutic potential of this combination.

References

A Comparative Analysis of (S)-SNAP-5114: In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

(S)-SNAP-5114 is a derivative of nipecotic acid and a well-documented inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). It serves as a critical pharmacological tool for investigating the roles of specific GAT subtypes in regulating GABAergic neurotransmission. This guide provides a comprehensive comparison of the in vitro and in vivo effects of (S)-SNAP-5114, supported by experimental data and protocols, to aid researchers in its application.

Mechanism of Action: Selective Inhibition of GABA Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft and extrasynaptic space by four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (corresponding to mGAT1, mGAT2, mGAT3, and mGAT4 in mice).[1][2] (S)-SNAP-5114 exhibits selectivity for GAT-3 and GAT-2 over GAT-1.[3][4][5] Given that GAT-2 has limited expression in neurons and glia, the effects of (S)-SNAP-5114 in the CNS are primarily attributed to its inhibition of GAT-3, which is predominantly expressed on astrocytes.[2][4] By blocking astrocytic GABA reuptake, (S)-SNAP-5114 increases the extracellular GABA concentration, thereby enhancing tonic GABAergic inhibition.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte Glutamate Glutamate GABA_Vesicle GABA Synaptic_Cleft GABA GABA_Vesicle->Synaptic_Cleft Release GAT1_pre GAT-1 Synaptic_Cleft->GAT1_pre Reuptake GABA_Receptor GABA-A/B Receptors Synaptic_Cleft->GABA_Receptor Binds GAT3_astro GAT-3 Synaptic_Cleft->GAT3_astro Reuptake Inhibition Neuronal Inhibition GABA_Receptor->Inhibition SNAP5114 (S)-SNAP-5114 SNAP5114->GAT3_astro Inhibits

Figure 1: Mechanism of (S)-SNAP-5114 action at a GABAergic synapse.

In Vitro Effects: Potency and Selectivity

The inhibitory activity of (S)-SNAP-5114 on different GABA transporter subtypes is typically assessed using in vitro [³H]GABA uptake assays in cell lines engineered to express specific transporters.

Quantitative Data: Inhibitory Potency (IC₅₀)
Transporter SubtypeIC₅₀ (μM)Cell LineSpeciesReference
hGAT-35COS-7Human[3][4]
rGAT-221COS-7Rat[3][4]
hGAT-1388COS-7Human[3][4]
mGAT-4-HEK-293Mouse[1][6]

(Note: hGAT-3 corresponds to human GAT-3, rGAT-2 to rat GAT-2, and hGAT-1 to human GAT-1. mGAT-4 is the mouse equivalent of BGT-1.)

These data demonstrate that (S)-SNAP-5114 is significantly more potent at inhibiting GAT-3 compared to GAT-1, establishing its utility as a selective GAT-3 inhibitor in research settings.[3][4][5]

Experimental Protocol: [³H]GABA Uptake Assay

This protocol is a standard method for determining the inhibitory potency of compounds on GABA transporters.

  • Cell Culture: Human Embryonic Kidney (HEK-293) or COS-7 cells are cultured and stably transfected to express a specific mouse or human GABA transporter subtype (e.g., mGAT1, mGAT2, mGAT3, mGAT4).[1][4][6]

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. Before the assay, the growth medium is removed, and cells are washed with a Krebs-HEPES buffer.

  • Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of (S)-SNAP-5114 or a vehicle control.

  • GABA Uptake: A solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) is added to each well, and the uptake is allowed to proceed for a specified time (e.g., 1-3 minutes) at room temperature or 37°C.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]GABA uptake is compared between control and (S)-SNAP-5114-treated cells. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoid curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture cells expressing a specific GAT subtype B Seed cells in 96-well plates A->B C Pre-incubate with (S)-SNAP-5114 B->C D Add [3H]GABA to initiate uptake C->D E Terminate uptake with cold buffer D->E F Lyse cells & measure radioactivity E->F G Calculate IC50 value F->G

Figure 2: Workflow for an in vitro [³H]GABA uptake assay.

In Vivo Effects: From Anticonvulsant to Antinociceptive Properties

(S)-SNAP-5114's ability to cross the blood-brain barrier allows for systemic administration to study its effects in vivo.[5] These studies have revealed its role in modulating neuronal excitability and pain perception.

Quantitative Data: In Vivo Studies
EffectAnimal ModelDosage & AdministrationKey FindingsReference
Anticonvulsant Systemic administrationNot specifiedIncreases thalamic GABA levels and demonstrates anticonvulsant activity.[3]
Anticonvulsant WAG/Rij rat (absence epilepsy)-Blockade of GAT-2/3 by SNAP-5114 reverses the antiepileptic effect of putrescine.[7]
Antinociceptive Rat (acute & inflammatory pain)10-200 µg, intrathecalDose-dependently prolonged withdrawal latencies in the tail flick test and suppressed the late phase of the formalin test.[8]
Antinociceptive Rat (neuropathic pain)10-200 µg, intrathecalDose-dependently inhibited mechanical allodynia in chronic constriction injury models.[8]
Cardiorespiratory RatMicroinjection into NTSElevated arterial pressure, heart rate, and sympathetic nerve activity.[9][10]
Neuroprotection Mouse (focal cerebral ischemia)5 and 30 mg/kg, i.p.Had no effect on infarct volume and led to increased mortality.[11]
Experimental Protocol: In Vivo Microdialysis

This technique measures the extracellular concentration of neurotransmitters in the brain of a freely moving animal.

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., the hippocampus) of an anesthetized rat. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA.

  • Drug Administration: (S)-SNAP-5114 is dissolved in the aCSF and administered through the probe via reverse dialysis.[4]

  • Sample Collection: Dialysate samples continue to be collected during and after drug administration.

  • Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC).

  • Data Interpretation: Changes in GABA concentration from baseline levels indicate the effect of the GAT inhibitor on GABA reuptake.[4][12]

A Surgically implant guide cannula B Insert microdialysis probe into brain region A->B C Perfuse probe with aCSF & collect baseline samples B->C D Administer (S)-SNAP-5114 via reverse dialysis C->D E Collect samples during and after drug infusion D->E F Analyze GABA concentration using HPLC E->F

Figure 3: Experimental workflow for in vivo microdialysis.

Comparison with Alternative GAT Inhibitors

(S)-SNAP-5114 is often compared with other GAT inhibitors to delineate the specific roles of different transporter subtypes.

CompoundPrimary Target(s)Key FeaturesLimitations
(S)-SNAP-5114 GAT-3 , GAT-2Good GAT-3 vs. GAT-1 selectivity; brain penetrant.Modest overall selectivity; poor chemical stability and potential toxicity.[2][13]
Tiagabine GAT-1 FDA-approved for epilepsy; highly potent and selective for GAT-1.Can induce seizures at higher doses; primarily acts on neuronal reuptake.[2][11]
NNC-711 GAT-1 Potent and selective GAT-1 inhibitor used in research.Not for clinical use.
EF-1502 GAT-1, BGT-1Dual inhibitor used to study combined GAT-1/BGT-1 blockade.Less selective than single-target inhibitors.
DDPM-1457 GAT-3A more chemically stable analogue of (S)-SNAP-5114.[2][13]Less characterized in vivo compared to (S)-SNAP-5114.
SR-THAP GAT-3A novel inhibitor with improved stability and potency over (S)-SNAP-5114.[13]Still in preclinical development.

While (S)-SNAP-5114 remains a cornerstone tool for studying GAT-3, its limitations, particularly its chemical instability and modest selectivity, have driven the development of newer compounds like DDPM-1457 and SR-THAP.[2][13]

Conclusion

(S)-SNAP-5114 is a valuable pharmacological agent for dissecting the function of the astrocytic GABA transporter GAT-3. Its in vitro profile demonstrates clear, albeit modest, selectivity for GAT-3 over GAT-1. In vivo, it elicits significant anticonvulsant and antinociceptive effects by elevating extracellular GABA levels. However, researchers must consider its limitations, including poor chemical stability, potential toxicity at higher doses, and its lack of effect in certain disease models like ischemic stroke.[2][11] The development of more stable and selective GAT-3 inhibitors will further clarify the therapeutic potential of targeting this transporter for neurological and psychiatric disorders.

References

A Comparative Guide to the Selective Inhibition of GABA Transporter 3 (GAT-3) by (S)-SNAP-5114

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (S)-SNAP-5114, a selective inhibitor of the GABA Transporter 3 (GAT-3). It details the structural basis for its selectivity, compares its inhibitory profile with other GABA transporters, and outlines the experimental methodologies used to characterize its activity. The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extrasynaptic spaces.[1][2] The four main types are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[3] Due to their distinct cellular localizations—GAT-1 is predominantly found in neurons while GAT-3 is primarily expressed in astrocytes—selective inhibition offers a targeted approach to modulate the nervous system.[3] (S)-SNAP-5114 is a key tool compound that has been instrumental in elucidating the specific roles of GAT-3.[4]

Comparative Inhibitory Profile

(S)-SNAP-5114 demonstrates clear selectivity for GAT-3 over other GABA transporter subtypes. Its potency is most pronounced at GAT-3, with significantly higher concentrations required to inhibit GAT-1. This selectivity allows researchers to dissect the specific contributions of astrocytic GAT-3 to GABAergic signaling. The table below compares the half-maximal inhibitory concentrations (IC50) of (S)-SNAP-5114 against various human (h) and rat (r) GAT subtypes, alongside other notable GAT inhibitors for context.

CompoundTargetIC50 (µM)Selectivity Profile
(S)-SNAP-5114 hGAT-3 5 [4][5][6]GAT-3 Selective
rGAT-221[4][5][6]
hGAT-1388[5][6]
BGT-1≥ 100[4]
Tiagabine hGAT-1~0.04 (Ki)GAT-1 Selective
hGAT-3~15 (Ki)
NNC-711 GAT-10.38[6]GAT-1 Selective
GAT-3349[6]
GAT-2729[6]

Structural Basis of GAT-3 Selectivity

Recent cryo-electron microscopy (cryo-EM) studies have revealed the structural underpinnings of (S)-SNAP-5114's selectivity for GAT-3.[1][2][7] The key determinants are the size and specific amino acid composition of the binding pocket.

  • Binding Conformation: (S)-SNAP-5114 binds to the orthosteric substrate-binding pocket of GAT-3 while the transporter is in an inward-open conformation .[1][2][7]

  • Increased Pocket Volume: The binding pocket of GAT-3 is larger than that of GAT-1. This increased volume in GAT-3 can accommodate the bulky tris(4-methoxyphenyl)methyl (trityl) group of (S)-SNAP-5114.[1][2][7]

  • Key Residue Differences: The selectivity is partly driven by differences in key amino acid residues between GAT-1 and GAT-3. For instance, residue E66 in GAT-3 is thought to influence the selectivity of (S)-SNAP-5114.[8]

cluster_GAT3 GAT-3 Binding Pocket cluster_GAT1 GAT-1 Binding Pocket cluster_inhibitor (S)-SNAP-5114 Structure GAT3_Pocket Larger Orthosteric Binding Pocket Selectivity Selective Inhibition of GAT-3 GAT3_Pocket->Selectivity GAT3_Residues Specific Residues (e.g., E66) GAT1_Pocket Smaller Orthosteric Binding Pocket GAT1_Pocket->Selectivity GAT1_Residues Different Residues (e.g., Y60) SNAP5114 Bulky Lipophilic Moiety (Trityl Group) SNAP5114->GAT3_Pocket Steric Compatibility SNAP5114->GAT1_Pocket Steric Hindrance

Structural determinants of (S)-SNAP-5114 selectivity.

Mechanism of Noncompetitive Inhibition

Unexpectedly, structural and functional studies have revealed that (S)-SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[1][2][7] This is distinct from competitive inhibitors which directly compete with the substrate (GABA) for binding. The proposed mechanism involves (S)-SNAP-5114 binding to the transporter and stabilizing it in a conformation that does not allow for GABA transport, effectively locking the transporter cycle.

The process is modeled as follows:

  • (S)-SNAP-5114, along with Na⁺ and Cl⁻ ions, binds to GAT-3 in its outward-open state.[9]

  • This binding event triggers a conformational change to an inward-open state.[9]

  • While Na⁺ ions are released into the cytoplasm, (S)-SNAP-5114 remains bound, trapping the transporter and preventing it from completing the transport cycle.[9]

Outward Outward-Open GAT-3 Occluded Occluded State Outward->Occluded Conformational Change Inward Inward-Open GAT-3 (Locked) Na_Release Na⁺ Release Inward->Na_Release Occluded->Inward Inhibitor SNAP-5114 Inhibitor->Outward Binds Ions Na⁺ / Cl⁻ Ions->Outward

Proposed mechanism of noncompetitive inhibition by (S)-SNAP-5114.

Key Experimental Methodologies

The inhibitory activity of compounds like (S)-SNAP-5114 is typically determined using a radioligand uptake inhibition assay.

Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol describes the general steps for measuring the inhibition of GABA transport into cells expressing a specific GAT subtype.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express the target GABA transporter (e.g., hGAT-1 or hGAT-3). Cells are cultured to confluence in appropriate plates.

  • Preincubation: The cell monolayers are washed with a buffer (e.g., Krebs-Ringer-HEPES). Following the wash, cells are preincubated for 10-20 minutes with varying concentrations of the inhibitor, such as (S)-SNAP-5114.[8][10]

  • Initiation of Uptake: The transport assay is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA to the cells.[8][10]

  • Incubation: Cells are incubated for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow for GABA uptake.

  • Termination of Uptake: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of GABA taken up by the transporters.

  • Data Analysis: The results are normalized to a control group (no inhibitor). The IC50 value—the concentration of inhibitor required to reduce [³H]-GABA uptake by 50%—is calculated by fitting the data to a dose-response curve.

A 1. Culture HEK-293 cells expressing target GAT B 2. Pre-incubate cells with varying [SNAP-5114] A->B C 3. Add fixed concentration of [³H]-GABA B->C D 4. Incubate to allow GABA uptake C->D E 5. Terminate with ice-cold buffer wash D->E F 6. Lyse cells and measure radioactivity via LSC E->F G 7. Analyze data and calculate IC50 value F->G

Workflow for a [³H]-GABA uptake inhibition assay.

Functional Effects of GAT-3 Inhibition

The selective blockade of the astrocytic GAT-3 by (S)-SNAP-5114 leads to an increase in extracellular GABA levels. This is particularly evident when the neuronal GAT-1 transporter is already saturated or inhibited.[6] This elevation of ambient GABA can enhance tonic GABA-A receptor-mediated currents in neurons, which has significant implications for neuronal excitability and network activity.[6][11]

cluster_synapse Astrocyte-Synapse Interface Neuron Neuron Astrocyte Astrocyte GABA Extracellular GABA GAT3 GAT-3 GABA->GAT3 Uptake Tonic Tonic GABAA Receptor Current GABA->Tonic Enhances SNAP5114 (S)-SNAP-5114 SNAP5114->GAT3 Blocks

References

A Comparative Guide to (S)-SNAP-5114 and Other Novel GAT-3 Inhibitors in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The GABA transporter 3 (GAT-3), a key regulator of extrasynaptic GABAergic tone, has emerged as a promising target for the development of novel therapeutics for neurological disorders such as epilepsy and anxiety. For years, (S)-SNAP-5114 has been a widely used pharmacological tool to probe the function of GAT-3. However, its limitations, including modest selectivity and poor chemical stability, have spurred the development of a new generation of GAT-3 inhibitors. This guide provides a comprehensive comparison of (S)-SNAP-5114 with other novel GAT-3 inhibitors currently in development, supported by available experimental data.

Data Presentation: A Head-to-Head Comparison of GAT-3 Inhibitors

The following table summarizes the in vitro potency and selectivity of (S)-SNAP-5114 and other notable GAT-3 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency. Selectivity is assessed by comparing the potency at GAT-3 to that at other GABA transporter subtypes (GAT-1, GAT-2, and BGT-1).

CompoundGAT-3 IC50/Ki (μM)GAT-1 IC50/Ki (μM)GAT-2 IC50/Ki (μM)BGT-1 IC50/Ki (μM)Selectivity for GAT-3 over GAT-1Key Features
(S)-SNAP-5114 5 (hGAT-3)[1]388 (hGAT-1)[1]21 (rGAT-2)[1]140 (hBGT-1)[1]~78-foldSemiselective; known issues with chemical stability and brain penetration.[2]
DDPM-1457 -----A more chemically stable analog of (S)-SNAP-5114.
SR-THAP 4.9 (with pre-incubation)212--~43-foldSelective inhibitor with a dual inhibition mechanism.
Isatin Derivative (Cpd 20) ~2>100>100>100>50-foldPotent and highly selective, non-competitive inhibitor.
Isatin Derivative (Cpd 34) ~3>100>100>100>33-foldPotent and highly selective, non-competitive inhibitor.
EF1502 -Inhibits-Inhibits-GAT-1/BGT-1 dual inhibitor.

In Vivo Efficacy and Pharmacokinetics

While in vitro data provides valuable insights into the potency and selectivity of these inhibitors, in vivo studies are crucial to determine their therapeutic potential.

(S)-SNAP-5114 has demonstrated anticonvulsant effects in animal models.[3] However, its utility in vivo is hampered by its limited ability to cross the blood-brain barrier.[2]

DDPM-2571 , a potent and selective GAT-1 inhibitor from a similar chemical class as DDPM-1457, has shown in vivo efficacy in models of seizures, anxiety, depression, and pain. It also demonstrates rapid brain distribution.[3] This suggests that more stable analogs of (S)-SNAP-5114, like DDPM-1457, may have improved in vivo performance, though specific data for DDPM-1457 is needed.

Data on the in vivo efficacy and pharmacokinetic profiles of SR-THAP and the novel isatin derivatives are not yet widely available in the public domain and represent a critical next step in their development.

EF1502 , as a dual GAT-1/BGT-1 inhibitor, has shown synergistic anticonvulsant effects when combined with the GAT-1 selective inhibitor tiagabine.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the critical evaluation and replication of the presented data.

[³H]GABA Uptake Assay

This assay is the standard method for determining the potency of GAT inhibitors.

Objective: To measure the inhibition of GABA transport into cells expressing a specific GAT subtype by a test compound.

General Protocol:

  • Cell Culture: Cells (e.g., HEK293) are transiently or stably transfected with the cDNA for the desired human or rodent GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

  • Inhibition: On the day of the assay, the growth medium is removed, and the cells are washed with an appropriate assay buffer. Cells are then pre-incubated for a specified time with various concentrations of the test compound.

  • Uptake Initiation: The uptake of GABA is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and unlabeled GABA.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces [³H]GABA uptake by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

A more detailed protocol can be found in the work by Damgaard et al. (2015).[5]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of freely moving animals.

Objective: To assess the effect of a GAT inhibitor on extracellular GABA concentrations in specific brain regions.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., hippocampus, thalamus) of an anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular GABA levels.

  • Drug Administration: The GAT inhibitor is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Post-treatment Sampling: Dialysate collection continues to monitor changes in extracellular GABA concentrations following drug administration.

  • Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Further details on in vivo microdialysis procedures can be found in publications by Richerson and Wu (2003).

Anticonvulsant Activity Models

Various animal models are used to evaluate the potential of GAT inhibitors to prevent or suppress seizures.

Objective: To determine the in vivo efficacy of a GAT inhibitor against seizures.

Common Models:

  • Pentylenetetrazole (PTZ)-induced seizures: PTZ is a convulsant agent that is thought to act by blocking GABAA receptor function. The ability of a test compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This test induces a tonic-clonic seizure by electrical stimulation. It is used to identify compounds effective against generalized tonic-clonic seizures.

  • 6-Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard anticonvulsant drugs and may identify compounds with a broader spectrum of activity.

General Protocol:

  • Animal Dosing: Animals (typically mice or rats) are administered the test compound at various doses.

  • Seizure Induction: After a specified pre-treatment time, seizures are induced using one of the methods described above.

  • Observation: Animals are observed for the presence and severity of seizures. Key parameters measured include the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures.

  • Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that protects 50% of the animals from seizures) is calculated.

Mandatory Visualizations

GABAergic Synapse and GAT-3 Function

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA Vesicle gad->gaba_vesicle gaba_synapse gaba_vesicle->gaba_synapse gaba_receptor GABA Receptor gaba_synapse->gaba_receptor gat3 GAT-3 gaba_synapse->gat3 Reuptake gaba_astrocyte gat3->gaba_astrocyte

Caption: Simplified diagram of a GABAergic synapse illustrating the role of GAT-3 in GABA reuptake.

Experimental Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Workflow start Start cell_culture Culture cells expressing GAT subtype start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding pre_incubation Pre-incubate with test compound seeding->pre_incubation uptake Add [³H]GABA to initiate uptake pre_incubation->uptake termination Wash with cold buffer to terminate uptake->termination quantification Lyse cells and measure radioactivity termination->quantification analysis Calculate IC50 values quantification->analysis end End analysis->end

Caption: Workflow of a typical [³H]GABA uptake assay for determining inhibitor potency.

Logical Relationship of GAT-3 Inhibitor Development

GAT3_Inhibitor_Development snap5114 (S)-SNAP-5114 (Modest Selectivity, Poor Stability) need Need for Improved Inhibitors snap5114->need ddpm1457 DDPM-1457 (Improved Stability) need->ddpm1457 sr_thap SR-THAP (High Selectivity) need->sr_thap isatin Isatin Derivatives (High Potency & Selectivity) need->isatin future Future Clinical Candidates ddpm1457->future sr_thap->future isatin->future

Caption: Logical progression of GAT-3 inhibitor development from (S)-SNAP-5114 to novel compounds.

References

A Comparative Analysis of the Antinociceptive Properties of (S)-SNAP5114

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the efficacy of the GAT-2/3 inhibitor, (S)-SNAP5114, in comparison to established analgesics.

This guide provides a comprehensive comparison of the antinociceptive effects of this compound, a selective GABA transporter 2/3 (GAT-2/3) inhibitor, against commonly used analgesics such as the opioid morphine, the gabapentinoid gabapentin, and the COX-2 inhibitor celecoxib. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent for pain management.

Mechanism of Action: A Novel Approach to Analgesia

This compound exerts its antinociceptive effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, it targets GAT-2 and GAT-3, leading to an increase in extracellular GABA concentrations, thereby enhancing GABAergic inhibition of nociceptive signaling pathways.[1] This mechanism of action is distinct from that of opioids, which act on opioid receptors, and nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which inhibit cyclooxygenase enzymes.[2][3][4] Gabapentin, while structurally related to GABA, does not act directly on GABA receptors but is thought to modulate calcium channel function.

Comparative Efficacy in Preclinical Pain Models

The antinociceptive efficacy of this compound has been evaluated in various rodent models of acute, inflammatory, and neuropathic pain. The following tables summarize the quantitative data from these studies, offering a direct comparison with morphine, gabapentin, and celecoxib.

Acute Nociceptive Pain: Tail-Flick Test

The tail-flick test is a measure of acute thermal pain. The data below shows the dose-dependent effects of intrathecally administered this compound and systemically administered morphine on tail-flick latency in rats.

AnalgesicDoseRoute of AdministrationAnimal ModelNociceptive TestEfficacy (Reported as % Maximum Possible Effect or Change in Latency)Reference
This compound10, 50, 100, 200 µgIntrathecalRatTail-FlickDose-dependent increase in withdrawal latency[1]
Morphine1, 10 mg/kgSubcutaneousRatTail-FlickSignificant increase in pain latency response at 10 mg/kg[5]
Morphine1.5, 3 mg/kgIntraperitonealRatTail-FlickDose-dependent increase in tail-flick latency[6]
Inflammatory Pain: Formalin Test

The formalin test induces a biphasic pain response, with the first phase representing acute nociception and the second phase reflecting inflammatory pain.

AnalgesicDoseRoute of AdministrationAnimal ModelNociceptive TestEfficacy (Reported as % Inhibition or Reduction in Nociceptive Behavior)Reference
This compound10, 50, 100, 200 µgIntrathecalRatFormalin TestDose-dependent suppression of the late-phase response[1]
Diflunisal (NSAID)100 mg/kgIntravenousRatFormalin TestSignificant inhibition of the licking/biting response[7][8]
Baclofen (GABA-B agonist)0.75, 1.25, 2.5 mg/kgIntraperitonealMouseFormalin TestDose-dependent antinociception in both phases[9]
Neuropathic Pain: Chronic Constriction Injury (CCI) and a Neuropathic Pain Model

The CCI model is a widely used animal model of neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

AnalgesicDoseRoute of AdministrationAnimal ModelNociceptive TestEfficacy (Reported as Reversal of Allodynia or Hyperalgesia)Reference
This compound10, 50, 100, 200 µgIntrathecalRatChronic Constriction Injury (CCI)Dose-dependent inhibition of mechanical allodynia[1]
Gabapentin100 mg/kgPer osRatCollagenase-induced intracerebral hemorrhageReversal of allodynia and thermal hyperalgesia[10]
Gabapentin50, 100, 150 mg/kgIntraperitonealMousePartial Sciatic Nerve LigationDose-dependent anti-allodynic effects[11]
CatechinNot specifiedNot specifiedRatChronic Constriction Injury (CCI)Effective in treating neuropathic pain[12]
Inflammatory Pain: Carrageenan-Induced Hyperalgesia

Carrageenan injection into the paw induces localized inflammation and hyperalgesia.

AnalgesicDoseRoute of AdministrationAnimal ModelNociceptive TestEfficacy (Reported as Reduction in Hyperalgesia or Edema)Reference
Celecoxib30 mg/kgOral gavageRatCarrageenan-induced hyperalgesiaPrevented the full manifestation of hyperalgesia and edema[13]
Celecoxib3 mg/kgIntraperitonealRatCarrageenan-induced paw edemaDose-dependent reduction in paw edema[14]
Estradiol & NS398 (COX-2 Inhibitor)Not specifiedNot specifiedNot specifiedCarrageenan-induced hyperalgesiaCo-administration significantly elevated PGD2 levels[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Formalin Test

The formalin test is used to assess inflammatory pain.[16] A dilute solution of formalin (typically 5% in saline) is injected subcutaneously into the plantar surface of a rodent's hind paw.[17] The animal is then placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified over a period of up to 90 minutes.[17] The response is biphasic, with an early, acute phase (0-10 minutes) and a late, inflammatory phase (10-90 minutes).[17] The efficacy of an analgesic is determined by its ability to reduce the duration or frequency of these nociceptive behaviors in either phase.

Tail-Flick Test

The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, typically a beam of radiant heat. The intensity of the heat source is adjusted to produce a baseline tail-flick latency of a few seconds in untreated animals. A cut-off time is established to prevent tissue damage. Analgesic efficacy is determined by a significant increase in the tail-flick latency compared to baseline or a vehicle-treated control group.[5]

Chronic Constriction Injury (CCI) Model

The CCI model is a surgical procedure used to induce neuropathic pain.[18] In anesthetized rats, the common sciatic nerve is exposed at the mid-thigh level.[19][20] Four loose ligatures of chromic gut suture are tied around the nerve at 1 mm intervals.[20] The ligatures cause a mild constriction that leads to nerve inflammation and damage, resulting in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[20] These symptoms typically develop within a few days and can persist for several weeks.

Von Frey Test for Mechanical Allodynia

Mechanical allodynia is assessed using von Frey filaments, which are a series of calibrated plastic filaments that exert a specific force when bent. The animal is placed on a wire mesh platform, allowing access to the plantar surface of the hind paws. The filaments are applied to the paw in ascending order of force until the animal withdraws its paw. The force at which the paw withdrawal occurs is recorded as the paw withdrawal threshold. A decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates the presence of mechanical allodynia.[12]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways involved in the antinociceptive effects of this compound and the comparator analgesics.

G cluster_SNAP5114 This compound Signaling Pathway SNAP5114 This compound GAT2_3 GAT-2/3 SNAP5114->GAT2_3 Inhibits GABA_uptake GABA Reuptake extracellular_GABA Increased Extracellular GABA GABA_uptake->extracellular_GABA Decreased GABA_receptors GABA-A & GABA-B Receptors extracellular_GABA->GABA_receptors Activates neuronal_inhibition Enhanced Neuronal Inhibition GABA_receptors->neuronal_inhibition antinociception Antinociception neuronal_inhibition->antinociception

This compound inhibits GABA reuptake via GAT-2/3, leading to enhanced neuronal inhibition and antinociception.

G cluster_Opioid Opioid Signaling Pathway Opioid Opioid (e.g., Morphine) Opioid_receptor μ-Opioid Receptor Opioid->Opioid_receptor Binds to Gi_protein Gi Protein Opioid_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channels Ca2+ Channels Gi_protein->Ca_channels Inhibits K_channels K+ Channels Gi_protein->K_channels Activates cAMP cAMP AC->cAMP Decreases neurotransmitter_release Reduced Neurotransmitter Release Ca_channels->neurotransmitter_release Decreases neuronal_hyperpolarization Neuronal Hyperpolarization K_channels->neuronal_hyperpolarization antinociception Antinociception neuronal_hyperpolarization->antinociception neurotransmitter_release->antinociception

Opioids bind to μ-opioid receptors, leading to neuronal hyperpolarization and reduced neurotransmitter release.

G cluster_COX2 COX-2 Inhibitor Signaling Pathway COX2_inhibitor COX-2 Inhibitor (e.g., Celecoxib) COX2_enzyme COX-2 Enzyme COX2_inhibitor->COX2_enzyme Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces Arachidonic_acid Arachidonic Acid Arachidonic_acid->COX2_enzyme Substrate inflammation_pain Inflammation & Pain Prostaglandins->inflammation_pain Mediates antinociception Antinociception inflammation_pain->antinociception Reduced

COX-2 inhibitors block the production of prostaglandins, thereby reducing inflammation and pain.

G cluster_Gabapentin Gabapentin Proposed Mechanism Gabapentin Gabapentin Ca_channel_subunit α2δ-1 subunit of Voltage-Gated Ca2+ Channels Gabapentin->Ca_channel_subunit Binds to Ca_influx Ca2+ Influx Ca_channel_subunit->Ca_influx Modulates neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->neurotransmitter_release Decreases antinociception Antinociception neurotransmitter_release->antinociception

Gabapentin is thought to bind to the α2δ-1 subunit of calcium channels, reducing neurotransmitter release.

Conclusion

This compound demonstrates significant antinociceptive effects in various preclinical models of pain, including acute, inflammatory, and neuropathic pain states. Its unique mechanism of action, centered on the enhancement of GABAergic inhibition, offers a promising alternative to traditional analgesics. The data presented in this guide suggests that this compound has a comparable or, in some models, superior efficacy to established drugs like morphine and gabapentin, particularly in models of chronic pain. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of pain management.

References

Safety Operating Guide

Proper Disposal of (S)-SNAP-5114: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (S)-SNAP-5114, a selective GABA transporter inhibitor, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. While (S)-SNAP-5114 is classified as a non-hazardous substance, responsible management of its waste, including solutions and empty containers, is a critical component of the laboratory workflow. This guide provides essential, step-by-step procedures for the safe and effective disposal of (S)-SNAP-5114.

Immediate Safety and Handling Considerations

Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although classified as non-hazardous, direct contact with the compound or its solutions should be avoided. In the event of a spill, absorb the material with an inert substance, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of (S)-SNAP-5114 are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₃₅NO₆
Molecular Weight 505.61 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol
Storage Store at -20°C

Step-by-Step Disposal Protocol for (S)-SNAP-5114

The following protocol outlines the approved procedure for disposing of (S)-SNAP-5114 waste.

  • Waste Identification and Segregation:

    • Unused or waste (S)-SNAP-5114, whether in solid form or in solution, should be clearly labeled as "Waste (S)-SNAP-5114".

    • Do not mix with hazardous waste streams unless explicitly required by your institution's waste management guidelines.

  • Disposal of Solid (S)-SNAP-5114:

    • For small quantities of solid (S)-SNAP-5114, consult your institution's guidelines for non-hazardous chemical waste. In many cases, it can be disposed of in the regular laboratory trash, provided it is securely contained.

  • Disposal of (S)-SNAP-5114 Solutions:

    • Absorb liquid waste containing (S)-SNAP-5114 with a non-combustible absorbent material.

    • Place the absorbed material into a clearly labeled, sealed container.

    • Dispose of the container with absorbed waste in accordance with your local and institutional regulations for non-hazardous chemical waste.

  • Decontamination and Disposal of Empty Containers:

    • To ensure the complete removal of any residual compound, a triple-rinse procedure is mandatory for all empty containers that held (S)-SNAP-5114.

      • First Rinse: Rinse the container with a suitable solvent in which (S)-SNAP-5114 is soluble (e.g., ethanol or DMSO). Collect this rinsate and treat it as chemical waste to be absorbed as described in step 3.

      • Second and Third Rinses: Repeat the rinsing process two more times with the solvent. These subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your local safety regulations.

    • After triple-rinsing, deface the original label on the container to prevent misidentification.

    • The clean, triple-rinsed container can then be disposed of in the appropriate recycling or general waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-SNAP-5114.

G cluster_0 start Start: (S)-SNAP-5114 Waste waste_type Identify Waste Type start->waste_type solid_waste Solid (S)-SNAP-5114 waste_type->solid_waste Solid liquid_waste Liquid (S)-SNAP-5114 Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container dispose_non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) solid_waste->dispose_non_hazardous absorb Absorb with Inert Material liquid_waste->absorb triple_rinse Triple Rinse Container empty_container->triple_rinse seal Seal in Labeled Container absorb->seal seal->dispose_non_hazardous collect_rinsate Collect First Rinsate for Absorption triple_rinse->collect_rinsate dispose_rinsate Dispose of Subsequent Rinsate (per local regulations) triple_rinse->dispose_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->absorb dispose_container Dispose of Clean Container (Recycle or Trash) deface_label->dispose_container

Caption: Workflow for the proper disposal of (S)-SNAP-5114 waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of (S)-SNAP-5114, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.

Navigating the Safe Handling of (S)-SNAP5114: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of (S)-SNAP5114, a selective GABA transport inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.

This compound is a valuable tool in neuroscience research, primarily acting as an inhibitor of the GABA transporters GAT-3 and GAT-2.[1] Its ability to increase thalamic GABA levels makes it a significant compound in the study of anticonvulsant therapies. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and summarizes key quantitative data to support laboratory safety and experimental design.

Essential Safety and Handling Protocols

While this compound is intended for laboratory research use only and may be shipped as a non-hazardous chemical, it is crucial to handle it with the appropriate precautions to avoid inhalation, and contact with skin and eyes.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[3]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.[3]

  • Body Protection: An impervious lab coat or gown is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a well-ventilated area or a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling
  • Preparation: Ensure a designated and well-ventilated workspace, preferably a chemical fume hood.[3] An accessible safety shower and eye wash station are essential.[3]

  • Reconstitution: this compound is a solid.[4] When preparing stock solutions, avoid creating dust. For guidance on preparing stock solutions, refer to the solubility data in Table 2.

  • Handling: Use only in areas with adequate exhaust ventilation.[3] Avoid inhalation and any direct contact with the substance.

  • Spill Management:

    • Evacuate personnel from the immediate area.

    • Wear full PPE, including respiratory protection.

    • Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders).

    • Collect the absorbed material into a sealed container for disposal.

    • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Collection: Place all contaminated materials, including used gloves, absorbent pads, and empty vials, into a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil.[3]

Quantitative Data Summary

The following tables provide key quantitative data for this compound to facilitate experimental planning and execution.

Table 1: Physicochemical and Biological Properties

PropertyValueSource
Molecular Weight 505.61 g/mol [4]
Formula C₃₀H₃₅NO₆[4]
Appearance White solid[4]
Purity ≥98% (HPLC)
CAS Number 157604-55-2[4]

Table 2: Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Ethanol 25.2850
DMSO 50.56100

Table 3: Inhibitory Activity (IC₅₀)

TargetSpeciesIC₅₀ (µM)Source
GAT-3 Human (h)5[4]
GAT-2 Rat (r)21[4]
GAT-1 Human (h)388[4]
GAT-3 Human (h, in CHO cells)11.9[2]

Experimental Protocol Example: In Vivo Administration

While specific experimental designs will vary, the following provides a general methodology for in vivo administration based on published research.

Objective: To assess the anticonvulsant effects of this compound in a rodent model.

Methodology:

  • Animal Model: Utilize an appropriate rodent model for seizures, such as DBA/2 mice for sound-induced convulsions or juvenile rats for maximal electroshock tests.[4]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[2] For in vivo administration, further dilute the stock solution in a vehicle like saline with solubilizing agents (e.g., PEG300 and Tween-80) to achieve the desired concentration and ensure biocompatibility.[2]

  • Administration: Administer this compound systemically, for example, via intraperitoneal injection. Doses can be varied to determine the effective dose (ED₅₀), which for sound-induced convulsions in DBA/2 mice was found to be 110 µmol/kg.[4]

  • Behavioral Assessment: Following administration, subject the animals to the appropriate seizure-inducing stimulus (e.g., loud sound for DBA/2 mice).

  • Data Analysis: Quantify the anticonvulsant effect by measuring parameters such as the inhibition of tonic hindlimb extension or the latency to seizure onset.

Mechanism of Action

This compound exerts its effects by selectively inhibiting GABA transporters, primarily GAT-3 and GAT-2. This inhibition leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. The elevated GABA levels enhance GABAergic signaling, which is the basis for its anticonvulsant properties.

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse Extracellular GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT-3 Transporter GABA_synapse->GAT3 Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition GABA_uptake GABA Reuptake GAT3->GABA_uptake SNAP5114 This compound SNAP5114->GAT3 Inhibition

Caption: Mechanism of this compound action on GABAergic signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-SNAP5114
Reactant of Route 2
(S)-SNAP5114

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.